molecular formula C9H8O3 B1336237 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one CAS No. 21861-32-5

6-hydroxy-4-methyl-1-benzofuran-3(2H)-one

Cat. No.: B1336237
CAS No.: 21861-32-5
M. Wt: 164.16 g/mol
InChI Key: JANZWCJQQFVOPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-hydroxy-4-methyl-1-benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C9H8O3 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-hydroxy-4-methyl-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-5-2-6(10)3-8-9(5)7(11)4-12-8/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANZWCJQQFVOPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10429061
Record name 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21861-32-5
Record name 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the utility of this versatile benzofuranone core structure.

Introduction: The Significance of the Benzofuranone Scaffold

Benzofuranones are a class of heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules.[1] Their inherent biological activities and their utility as synthetic intermediates have established them as a privileged scaffold in medicinal chemistry. This compound, also known as 6-hydroxy-4-methyl-coumaranone, is a prominent member of this family. Its structure features a benzofuranone core with a hydroxyl group at the 6-position and a methyl group at the 4-position of the benzene ring.[1] The "(2H)" designation signifies the saturation of the furanone ring at the 2-position, resulting in a ketone at the 3-position, a key site for chemical derivatization.[1] This unique arrangement of functional groups makes it a valuable building block for the synthesis of more complex bioactive compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₈O₃[2]
Molecular Weight 164.16 g/mol [2]
IUPAC Name 6-hydroxy-4-methyl-1-benzofuran-3-one[2]
CAS Number 21861-32-5[3]
Physical Form Solid[3]
Melting Point 88 - 90 °C[3]
Topological Polar Surface Area 46.5 Ų[2]
InChI InChI=1S/C9H8O3/c1-5-2-6(10)3-8-9(5)7(11)4-12-8/h2-3,10H,4H2,1H3[2]
InChIKey JANZWCJQQFVOPT-UHFFFAOYSA-N[2]
SMILES CC1=CC(=CC2=C1C(=O)CO2)O[2]

Synthesis of this compound: A Generalized Approach

The logical synthetic pathway would likely involve the following key steps, starting from a commercially available substituted phenol:

Synthesis_Workflow cluster_0 Synthesis of this compound A Starting Material: 3-Methyl-5-hydroxyphenol B Step 1: O-Alkylation (Williamson Ether Synthesis) A->B Reagents: - Chloroacetic acid - Base (e.g., NaOH) C Intermediate: (3-Methyl-5-hydroxyphenoxy)acetic acid B->C D Step 2: Intramolecular Cyclization (Friedel-Crafts Acylation) C->D Reagents: - Dehydrating agent  (e.g., Polyphosphoric acid,   Eaton's reagent) E Final Product: This compound D->E

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol (Generalized)

Step 1: Synthesis of (3-Methyl-5-hydroxyphenoxy)acetic acid (Intermediate C)

  • Reaction Setup: To a solution of 3-methyl-5-hydroxyphenol (1.0 eq) in a suitable solvent such as water or ethanol, add a strong base like sodium hydroxide (2.0-2.2 eq) portion-wise at room temperature.

  • Addition of Reagent: To the resulting solution, add a solution of chloroacetic acid (1.0-1.2 eq) in water dropwise, maintaining the temperature below 30°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for several hours or until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 2-3. The precipitated product, (3-methyl-5-hydroxyphenoxy)acetic acid, can be collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Intramolecular Cyclization to this compound (Final Product E)

  • Reaction Setup: Place the dried (3-methyl-5-hydroxyphenoxy)acetic acid (1.0 eq) in a reaction vessel equipped with a mechanical stirrer.

  • Addition of Cyclizing Agent: Add a dehydrating and cyclizing agent such as polyphosphoric acid (PPA) or Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) in excess.

  • Heating and Monitoring: Heat the reaction mixture with stirring to a temperature typically ranging from 80 to 120°C. Monitor the progress of the reaction by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice. The crude product will precipitate out and can be collected by filtration. The solid is then washed with water until neutral and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the furanone ring, the methyl protons, and the hydroxyl proton. The aromatic protons would likely appear as distinct signals in the aromatic region (δ 6.5-7.5 ppm). The methylene protons (-CH₂-) at the 2-position would likely appear as a singlet around δ 4.5-5.0 ppm. The methyl protons (-CH₃) would be observed as a singlet in the upfield region (δ 2.0-2.5 ppm), and the phenolic hydroxyl proton (-OH) would appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon (C=O) of the ketone group (δ 190-200 ppm), the aromatic carbons, the methylene carbon, and the methyl carbon.

  • FT-IR: The infrared spectrum would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching of the ketone, typically in the range of 1700-1730 cm⁻¹. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group. Characteristic C-O stretching bands for the ether linkage and aromatic C-H and C=C stretching vibrations would also be present.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 164.16). The fragmentation pattern would likely involve the loss of small molecules such as CO, providing further structural information.[7]

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by its key functional groups: the ketone at the 3-position and the phenolic hydroxyl group at the 6-position.

Reactions at the Ketone Group

The ketone at the C3 position is a primary site for chemical modification and can participate in a variety of reactions, including:

  • Condensation Reactions: It can undergo condensation reactions with aldehydes and other carbonyl compounds to form α,β-unsaturated systems. For instance, the condensation with aromatic aldehydes in the presence of a base or acid catalyst yields aurone derivatives (2-benzylidenebenzofuran-3(2H)-ones), a class of compounds known for their biological activities.

  • Nucleophilic Addition: The carbonyl group is susceptible to nucleophilic attack, allowing for the introduction of various substituents at the C3 position.

  • Reduction: The ketone can be reduced to the corresponding secondary alcohol using reducing agents like sodium borohydride.

Reactions Involving the Phenolic Hydroxyl Group

The hydroxyl group at the C6 position can undergo reactions typical of phenols:

  • O-Alkylation and O-Acylation: The hydroxyl group can be readily alkylated or acylated to form ethers and esters, respectively. This modification can be used to alter the compound's solubility, lipophilicity, and biological activity.

  • Electrophilic Aromatic Substitution: The hydroxyl group is an activating group and can direct electrophilic substitution on the aromatic ring, although the positions of substitution will also be influenced by the other substituents.

The dual reactivity of this compound makes it a versatile intermediate for the synthesis of a diverse range of derivatives with potential applications in drug discovery.

Biological Activity and Potential Applications

While the biological activity of this compound itself is not extensively documented, the benzofuranone scaffold is present in many compounds with significant biological properties. Derivatives of this core structure have shown promise in various therapeutic areas.

  • Antimicrobial Agents: This core structure has been utilized as a precursor for the synthesis of thiazole-containing compounds that have demonstrated antimicrobial properties.[1]

  • Enzyme Inhibition: Derivatives of the closely related 6-hydroxybenzofuran scaffold have been investigated as potent inhibitors of various enzymes, including MAP kinase-interacting kinases (Mnks), which are implicated in cancer.[1] The strategic placement of the hydroxyl and methyl groups provides a scaffold that can be further elaborated to produce potent and selective inhibitors for specific biological targets.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by derivatives of this compound, based on the known activities of related compounds.

Signaling_Pathway cluster_1 Potential Therapeutic Intervention A Derivative of 6-hydroxy-4-methyl-1- benzofuran-3(2H)-one B Target Enzyme (e.g., Kinase, NMT) A->B Inhibition C Downstream Signaling Cascade B->C Blocks Signal D Cellular Response (e.g., Apoptosis, Inhibition of Proliferation) C->D Prevents Pathological Response

Caption: Hypothetical mechanism of action for a bioactive derivative.

Safety and Handling

Based on available safety data, this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, is harmful if inhaled, and may cause respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable heterocyclic compound with a versatile chemical structure. Its physicochemical properties, coupled with the reactivity of its ketone and hydroxyl functional groups, make it an important building block in synthetic organic and medicinal chemistry. While further research is needed to fully elucidate the biological activities of the parent compound, its derivatives have already shown significant potential as antimicrobial agents and enzyme inhibitors. This technical guide provides a foundational understanding of this compound, which will be beneficial for researchers aiming to explore its potential in the development of novel therapeutic agents and other advanced materials.

References

Introduction: The Benzofuranone Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanistic Landscape of 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one and its Derivatives

Benzofuran derivatives, both natural and synthetic, represent a privileged class of heterocyclic compounds that are foundational to medicinal chemistry.[1] Their versatile structures have led to a broad spectrum of documented biological activities, including anti-tumor, antimicrobial, antioxidant, and anti-inflammatory properties.[2] Within this extensive family, this compound, also known as 6-hydroxy-4-methyl-coumaranone, emerges not as an end-point therapeutic agent itself, but as a pivotal intermediate—a core structural scaffold ripe for chemical elaboration.[3]

This guide provides a detailed exploration of the mechanistic potential stemming from this specific benzofuranone core. We will dissect its inherent chemical reactivity and then delve into the diverse mechanisms of action exhibited by its derivatives. The narrative is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how this foundational molecule serves as a launchpad for creating novel, potent, and selective bioactive compounds. We will move from the core moiety's synthetic utility to the specific cellular and molecular targets of its elaborated forms, supported by detailed experimental protocols and data visualization.

Part 1: The Core Moiety: Physicochemical Properties and Synthetic Utility

The structure of this compound is defined by a fused benzene and furanone ring system. The "(2H)" designation signifies saturation at the 2-position, creating a critical ketone functional group at the 3-position.[3] This ketone, along with the phenolic hydroxyl group at the 6-position, are the primary sites for chemical modification, making the molecule an exceptionally versatile building block in synthetic medicinal chemistry.[3]

The strategic placement of these functional groups allows for the synthesis of a wide array of derivatives. The C3 ketone is reactive and can readily participate in condensation reactions, while the C6 hydroxyl group can be etherified, esterified, or can influence the molecule's electronic properties and its interactions with biological targets.[3] This inherent reactivity has been leveraged to produce derivatives with significant and varied biological activities.

G cluster_0 This compound Core cluster_1 Key Reactive Sites Core C3_Ketone C3 Ketone (Condensation Reactions) Core->C3_Ketone Site for Elaboration C6_Hydroxyl C6 Hydroxyl (Modulation of electronic properties, further derivatization) Core->C6_Hydroxyl Site for Modification

Caption: Key reactive sites on the this compound scaffold.

Part 2: Mechanisms of Action of Key Derivatives

The true "mechanism of action" associated with this compound is revealed through the biological activities of the compounds synthesized from it. Below, we explore the primary therapeutic areas and molecular pathways targeted by its derivatives.

Antimicrobial Activity: Targeting N-Myristoyltransferase

A prominent application of the core scaffold is in the development of novel antimicrobial agents. By utilizing the reactive C3 ketone, researchers have synthesized a series of 1,3-thiazole derivatives.[4]

Molecular Mechanism: Molecular docking studies of these derivatives have indicated a potential inhibitory action against N-myristoyltransferase (NMT).[4] NMT is a crucial enzyme in fungi and bacteria that catalyzes the attachment of myristate, a C14 fatty acid, to the N-terminal glycine of a subset of proteins. This myristoylation is essential for protein-membrane interactions and signal transduction. Inhibition of NMT disrupts these fundamental cellular processes, leading to microbial cell death. The benzofuranone-thiazole hybrids are hypothesized to fit within the active site of NMT, blocking its catalytic function.

G Scaffold 6-hydroxy-4-methyl-1- benzofuran-3(2H)-one Derivative Benzofuran-Thiazole Hybrid Derivative Scaffold->Derivative Synthesis Thiazole Thiazole Moiety Thiazole->Derivative Inhibition Enzyme Inhibition Derivative->Inhibition Binds to Active Site NMT N-Myristoyltransferase (NMT) (Microbial Enzyme) NMT->Inhibition Disruption Disruption of Protein Myristoylation Inhibition->Disruption Death Microbial Cell Death Disruption->Death

Caption: Hypothesized antimicrobial mechanism via NMT inhibition.

Anti-inflammatory Effects: Modulation of Nitric Oxide and Cyclooxygenase Pathways

Benzofuran derivatives have consistently demonstrated significant anti-inflammatory properties.[5][6] The mechanisms often converge on the inhibition of key inflammatory mediators.

Molecular Mechanism:

  • Inhibition of Nitric Oxide (NO) Production: In inflammatory conditions, macrophages are stimulated (e.g., by lipopolysaccharide, LPS) to produce large amounts of nitric oxide via the inducible nitric oxide synthase (iNOS) enzyme.[7] Excessive NO is a pro-inflammatory molecule that contributes to tissue damage. Several benzofuran derivatives have been shown to potently inhibit NO release from stimulated macrophages, with some compounds showing IC50 values as low as 16.5 µM.[7] This suggests the compounds may interfere with the iNOS enzyme directly or with the upstream signaling cascade (e.g., NF-κB) that leads to its expression.

  • Cyclooxygenase-2 (COX-2) Inhibition: The benzofuran moiety is considered an isostere of indole, a core component of many non-steroidal anti-inflammatory drugs (NSAIDs).[6] Docking studies on related benzofuran structures have shown favorable interactions with the active site of COX-2, the enzyme responsible for producing pro-inflammatory prostaglandins.[8] This suggests that derivatives of this compound could be developed as selective COX-2 inhibitors, potentially offering anti-inflammatory efficacy with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

G LPS LPS (Inflammatory Stimulus) Macrophage Macrophage LPS->Macrophage Stimulates iNOS iNOS Pathway (e.g., NF-κB) Macrophage->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation Derivative Benzofuran Derivative Derivative->iNOS Inhibits

Caption: Anti-inflammatory action via inhibition of the iNOS pathway.

Antioxidant Activity: Radical Scavenging

The phenolic hydroxyl group is a well-established pharmacophore for antioxidant activity. Benzofuran derivatives leverage this feature effectively.

Molecular Mechanism: Antioxidants function by donating a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are byproducts of cellular metabolism that can cause oxidative damage to lipids, proteins, and DNA.[9] The C6-hydroxyl group on the benzofuran ring is critical for this activity. It has been reported that the benzofuran skeleton can lead to increased antioxidant activity compared to the chroman skeleton found in Vitamin E.[10] This radical-scavenging ability can prevent the initiation of damaging chain reactions, contributing to the anti-inflammatory and cytoprotective effects of these compounds.[9]

Part 3: Experimental Protocols and Methodologies

To translate theoretical mechanisms into actionable research, robust and validated experimental protocols are essential. The following methodologies represent standard approaches for evaluating the bioactivities of derivatives synthesized from the this compound scaffold.

Protocol 1: In Vitro Nitric Oxide (NO) Production Inhibition Assay

This protocol is designed to quantify the anti-inflammatory potential of test compounds by measuring their ability to inhibit NO production in LPS-stimulated murine macrophages (RAW 264.7). The causality is clear: a reduction in NO indicates interference with the inflammatory cascade.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test benzofuran derivatives in DMEM. Pre-treat the adherent cells with various concentrations of the test compounds for 2 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known iNOS inhibitor like L-NAME).

  • Inflammatory Stimulation: After pre-treatment, stimulate the cells by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control group.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • NO Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite (a stable product of NO) by comparing the absorbance values to a standard curve generated with sodium nitrite. Determine the IC50 value (the concentration of compound that inhibits 50% of NO production).

  • Self-Validation (Cytotoxicity Assay): Concurrently, perform an MTT or similar cell viability assay on a parallel plate treated identically but without LPS stimulation to ensure that the observed decrease in NO is not due to compound-induced cell death.[7]

Protocol 2: Molecular Docking Workflow for Target Identification

This computational protocol outlines the steps to predict the binding affinity and mode of a synthesized derivative to a protein target, such as NMT or COX-2. This provides a structural hypothesis for the observed biological activity.

Methodology:

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein (e.g., NMT) from the Protein Data Bank (PDB).

    • Prepare the protein using software like AutoDock Tools or Schrödinger Maestro: remove water molecules, add polar hydrogens, and assign charges.

  • Ligand Preparation:

    • Draw the 2D structure of the benzofuran derivative and convert it to a 3D structure.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

  • Grid Generation: Define the active site (binding pocket) on the protein. A grid box is generated that encompasses this site, where the docking algorithm will search for favorable ligand conformations.

  • Docking Simulation: Run the docking algorithm (e.g., AutoDock Vina). The software will systematically place the flexible ligand into the rigid protein active site, exploring various conformations and orientations.

  • Scoring and Analysis:

    • The program will output a series of binding poses ranked by a scoring function, which estimates the binding free energy (e.g., in kcal/mol). Lower scores indicate more favorable binding.

    • Visualize the top-ranked pose to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the active site. This analysis provides the rationale for the compound's inhibitory potential.[4]

Part 4: Data Presentation

Quantitative data from bioassays should be summarized for clear interpretation and comparison.

Table 1: Representative Bioactivity Data for Benzofuranone Derivatives

Compound IDDerivative ClassTarget AssayEndpointResultReference
BF-THZ-01 ThiazoleAntimicrobial (M. luteus)MIC31.25 µg/mL[4]
AZA-BF-01 Aza-benzofuranAnti-inflammatory (NO Inhibition)IC5017.3 µM[7]
AZA-BF-02 Aza-benzofuranAnti-inflammatory (NO Inhibition)IC5016.5 µM[7]
BF-PIP-16 N-aryl piperazineAnti-inflammatory (NO Inhibition)IC505.28 µM[5]
BF-PIP-16 Anticancer (A549 Lung Cancer)CytotoxicityIC500.12 µM[5]

Note: Data is representative of activities reported for various benzofuran derivatives and illustrates the potential of compounds derived from this class.

Conclusion and Future Directions

This compound is a quintessential example of a molecular scaffold whose value is realized through the ingenuity of medicinal chemistry. While the core molecule itself is not a defined therapeutic, its strategic functional groups provide a robust platform for developing derivatives with highly potent and specific mechanisms of action. The research clearly indicates that derivatives can be tailored to target distinct molecular pathways involved in microbial infections, inflammation, and cancer.[4][5][11]

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the benzofuran ring and the elaborated moieties to optimize potency and selectivity for specific targets like NMT or COX-2.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising derivatives to assess their drug-like potential.

  • In Vivo Efficacy: Progressing lead compounds from in vitro assays to in vivo animal models of infection, inflammation, or cancer to validate their therapeutic efficacy.

By understanding the foundational chemistry of this compound and the diverse biological roles of its derivatives, researchers are well-equipped to continue innovating and developing the next generation of benzofuran-based therapeutics.

References

The Pivotal Role of 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one in the Development of Novel Bioactive Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the synthesis and biological significance of 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one, a key heterocyclic scaffold in medicinal chemistry. While direct biological activity data for this specific compound remains limited in publicly accessible literature, its strategic importance lies in its role as a versatile intermediate for the synthesis of a diverse array of pharmacologically active derivatives. This document provides a comprehensive overview of its synthesis, characterization, and its utility in generating derivatives with proven antimicrobial properties. Furthermore, we will explore the inferred potential for antioxidant and anticancer activities based on the well-established bioactivities of the broader benzofuran class of compounds. Detailed experimental protocols for synthesis and antimicrobial evaluation are provided to enable researchers to further explore the therapeutic potential of this scaffold.

Introduction: The Benzofuran Scaffold in Medicinal Chemistry

Benzofuran derivatives are a prominent class of heterocyclic compounds ubiquitously found in nature and synthetic chemistry.[1] The fusion of a benzene ring with a furan ring creates a privileged structure that imparts a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[2][3] The versatile nature of the benzofuran nucleus allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. This has led to the development of numerous benzofuran-containing drugs and clinical candidates.[4]

Within this important class of compounds, this compound, also known as 6-hydroxy-4-methyl-coumaranone, serves as a crucial building block.[5] Its structure, featuring a reactive ketone group at the C3 position and a phenolic hydroxyl group at the C6 position, makes it an ideal starting material for the synthesis of more complex molecules with enhanced biological activities.[5]

Synthesis of the Core Scaffold: this compound

The synthesis of the this compound core is a critical first step in the exploration of its derivative library. A common and effective method involves the intramolecular cyclization of a suitably substituted precursor.

Synthetic Pathway Overview

A prevalent synthetic route involves the reaction of an ortho-hydroxy-alpha-aminosulfone with a suitable cyclizing agent. While various methods exist for the synthesis of benzofuranones, a tandem cyclization reaction mediated by a catalyst such as DMAP (4-Dimethylaminopyridine) offers an efficient approach.[6]

graph Synthesis_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Starting Materials\n(e.g., Substituted Phenol and α-halo-ketone)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="Step 1: Condensation Reaction"]; Intermediate [label="Intermediate Formation\n(e.g., α-aryloxy-ketone)"]; Step2 [label="Step 2: Intramolecular Cyclization\n(e.g., Acid or Base Catalyzed)"]; Product [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Product; }

General synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound
  • Materials: Substituted salicylaldehyde, α-haloketone (e.g., chloroacetone), triethylamine, and a suitable solvent (e.g., acetone or DMF).

  • Step 1: O-Alkylation: To a solution of the substituted salicylaldehyde in the chosen solvent, add triethylamine as a base. Stir the mixture at room temperature, and then add the α-haloketone dropwise. The reaction is typically heated to reflux and monitored by thin-layer chromatography (TLC) until completion.

  • Step 2: Intramolecular Cyclization: Once the O-alkylation is complete, the reaction mixture is cooled. A cyclizing agent, such as a stronger base (e.g., potassium carbonate) or an acid catalyst, is added to promote the intramolecular aldol condensation. The mixture is then heated again until the cyclization is complete, as indicated by TLC.

  • Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield pure this compound.

Biological Activity Profile of this compound Derivatives

The true potential of this compound is realized through the biological activities of its derivatives. The core scaffold provides a template for the introduction of various pharmacophores, leading to compounds with significant therapeutic promise.

Antimicrobial and Antifungal Activity

A notable study has demonstrated the potent antimicrobial and antifungal activities of 2,4-disubstituted 1,3-thiazole derivatives synthesized from a 6-hydroxybenzofuran-3(2H)-one core.[7] This highlights the value of the core molecule as a starting point for generating novel antimicrobial agents.

graph Antimicrobial_Activity_Workflow { graph [nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="6-hydroxybenzofuran-3(2H)-one\nCore Scaffold", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Synthesis [label="Synthesis of Thiazole Derivatives"]; Screening [label="Antimicrobial Screening\n(Bacteria and Fungi)"]; Active_Compounds [label="Identification of Active Compounds\n(e.g., Fluoro, Bromo, Hydrogen Substituents)"]; Docking [label="Molecular Docking Studies\n(Target Identification, e.g., NMT)"]; Lead_Optimization [label="Lead Optimization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Synthesis; Synthesis -> Screening; Screening -> Active_Compounds; Active_Compounds -> Docking; Docking -> Lead_Optimization; }

Workflow for antimicrobial drug discovery using the benzofuranone scaffold.

Thirteen novel 6-hydroxybenzofuran-3(2H)-one based 2,4-disubstituted 1,3-thiazoles were synthesized and evaluated for their antimicrobial properties.[7] The key findings from this research include:

  • Potent Antifungal Activity: One derivative, in particular, exhibited very strong activity against Candida albicans and Candida parapsilosis, with Minimum Inhibitory Concentration (MIC) values ranging from 1.95 to 7.81 µg/ml.[7] Several other derivatives also showed good antifungal activity.[7]

  • Broad-Spectrum Antibacterial Activity: A derivative with a specific substitution pattern demonstrated a wide spectrum of antibacterial activity, particularly against Staphylococcus epidermidis, Micrococcus luteus, and Bacillus subtilis, with MIC values between 31.25 and 62.5 µg/ml.[7]

  • Structure-Activity Relationship (SAR): The presence of fluorine, bromine, and hydrogen substituents on the phenyl ring of the thiazole moiety was found to be crucial for the antimicrobial activity.[7]

  • Mechanism of Action: Molecular docking studies suggested that the antimicrobial activity of these compounds may be attributed to the inhibition of N-myristoyltransferase (NMT), a vital enzyme in fungi and protozoa.[7]

Table 1: Antimicrobial Activity of Selected 6-hydroxybenzofuran-3(2H)-one Thiazole Derivatives

Compound IDSubstituentTarget OrganismMIC (µg/ml)Reference
3c -Candida albicans ATCC 102311.95 - 7.81[7]
3c -Candida parapsilosis ATCC 220191.95 - 7.81[7]
3a, 3b -FungiGood Activity[7]
3f -Staphylococcus epidermidis ATCC 1222831.25 - 62.5[7]
3f -Micrococcus luteus ATCC 1024031.25 - 62.5[7]
3f -Bacillus subtilis ATCC 663331.25 - 62.5[7]
  • Microorganism Preparation: Prepare standardized inoculums of the test bacteria and fungi in their respective growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate broth.

  • Inoculation: In a 96-well microtiter plate, add the microbial inoculum to each well containing the serially diluted compounds. Include positive controls (microbes with media and no compound) and negative controls (media only).

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Inferred Antioxidant Potential

Numerous studies on other hydroxylated benzofuran derivatives have demonstrated significant antioxidant activity.[9][10] The transformation of a chroman skeleton to a benzofuran skeleton has been reported to increase antioxidant activity.[9] This suggests that this compound and its derivatives are promising candidates for evaluation as antioxidant agents.

The antioxidant activity of phenolic benzofurans is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it. The resulting benzofuranoxyl radical is stabilized by resonance, making the parent molecule an effective radical scavenger.

graph Antioxidant_Mechanism { graph [nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Benzofuranol [label="this compound\n(Ar-OH)"]; FreeRadical [label="Free Radical (R•)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; HAT [label="Hydrogen Atom Transfer (HAT)"]; Benzofuranoxyl [label="Benzofuranoxyl Radical (Ar-O•)\n(Stabilized by Resonance)"]; NeutralizedRadical [label="Neutralized Radical (RH)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Benzofuranol -> HAT; FreeRadical -> HAT; HAT -> Benzofuranoxyl; HAT -> NeutralizedRadical; }

Proposed hydrogen atom transfer (HAT) mechanism for antioxidant activity.

  • Reagent Preparation: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay Procedure: In a 96-well plate, add different concentrations of the test compound to the DPPH solution. A control containing only DPPH and methanol is also prepared.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can then be determined.

Inferred Anticancer Potential

The benzofuran scaffold is a well-established pharmacophore in the design of anticancer agents.[4][11] Numerous synthetic and naturally occurring benzofuran derivatives have demonstrated potent cytotoxic activity against a variety of cancer cell lines.[12][13] The mechanisms of action are diverse and include the inhibition of key signaling pathways, such as the mTOR pathway, and the induction of apoptosis.[13][14]

Given the proven anticancer potential of the broader benzofuran class, it is highly probable that derivatives of this compound could exhibit significant antiproliferative activity. The core structure provides a foundation for the development of novel anticancer agents with potentially improved efficacy and selectivity.

Based on the literature for related benzofuran compounds, potential anticancer mechanisms for derivatives of this compound could include:

  • Inhibition of Protein Kinases: Many benzofuran derivatives act as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival, such as mTOR.[13][14]

  • Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through various intrinsic and extrinsic pathways.

  • Cell Cycle Arrest: They may cause cell cycle arrest at different phases (e.g., G2/M), preventing cancer cells from dividing.

  • Inhibition of Angiogenesis: Some benzofuran derivatives have been shown to inhibit the formation of new blood vessels that are essential for tumor growth.

  • Cell Culture: Culture human cancer cell lines in appropriate media and conditions.

  • Cell Seeding: Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm).

  • Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Conclusion and Future Directions

This compound is a valuable and versatile scaffold in medicinal chemistry. While direct evidence of its own biological activity is sparse, its utility as a synthetic intermediate for generating potent antimicrobial agents is well-documented. The structural features of this core molecule, particularly the phenolic hydroxyl group, strongly suggest a high potential for antioxidant activity. Furthermore, the extensive literature on the anticancer properties of benzofuran derivatives provides a compelling rationale for exploring the antiproliferative effects of novel compounds derived from this scaffold.

Future research should focus on:

  • The synthesis and biological evaluation of a broader library of derivatives of this compound to establish a comprehensive structure-activity relationship.

  • Direct experimental validation of the antioxidant properties of the core molecule and its derivatives.

  • Screening of new derivatives for their cytotoxic effects against a panel of human cancer cell lines and elucidation of their mechanisms of action.

By leveraging the synthetic accessibility and the inherent biological potential of the this compound scaffold, researchers are well-positioned to develop novel and effective therapeutic agents to address unmet medical needs in infectious diseases, oxidative stress-related disorders, and oncology.

References

Unlocking the Therapeutic Potential of 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuranone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer effects.[1][2][3] This technical guide focuses on a specific derivative, 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one, providing a strategic framework for the identification and validation of its potential therapeutic targets. While direct studies on this particular molecule are nascent, this document synthesizes data from structurally related benzofuranones to propose high-probability target classes. We present the scientific rationale for investigating key pathways and offer detailed, field-proven experimental protocols to empower researchers in their drug discovery efforts. This guide is structured to serve as a practical roadmap, from initial hypothesis generation to definitive target validation.

Introduction to this compound

This compound is a small molecule characterized by a benzofuranone core, a hydroxyl group at the 6-position, and a methyl group at the 4-position.[4][5] The phenolic hydroxyl group is a critical feature, suggesting potential for antioxidant activity through free radical scavenging, while the overall structure is analogous to compounds known to possess anti-inflammatory and enzyme-inhibitory properties.[6][7] Given the rich pharmacology of the benzofuranone class, a systematic investigation into the molecular targets of this specific compound is warranted to unlock its therapeutic potential.

This guide will explore four primary areas of investigation based on the established bioactivities of related compounds:

  • Anti-inflammatory Targets: Focusing on key enzymes and signaling pathways in inflammation.

  • Anticancer Targets: Investigating protein kinases and epigenetic modulators.

  • Antimicrobial Targets: Proposing strategies to identify essential microbial enzymes.

  • General Target Identification: Outlining unbiased approaches to discover novel binding partners.

Potential Therapeutic Area: Inflammation and Pain

The anti-inflammatory activity of benzofuranone derivatives is well-documented.[8][9][10] The mechanisms often involve the modulation of enzymatic activity in the arachidonic acid cascade or interference with pro-inflammatory signaling pathways.

Proposed Target: Cyclooxygenase (COX) Enzymes

Scientific Rationale: Cyclooxygenase (COX-1 and COX-2) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. Inhibition of these enzymes is a clinically validated strategy for treating pain and inflammation. Several benzofuran-based molecules have been shown to be potent and selective COX inhibitors.[4][11][12] The structural features of this compound make it a plausible candidate for interaction with the active site of COX enzymes.

Experimental Validation Workflow:

cluster_0 COX Inhibition Workflow start In Vitro COX-1/COX-2 Inhibition Assay cellular Cell-based PGE2 Production Assay start->cellular Confirm cellular activity docking Molecular Docking Simulation start->docking Predict binding mode conclusion Determine IC50 and Selectivity cellular->conclusion

Caption: Workflow for validating COX enzyme inhibition.

Protocol 2.1: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a colorimetric assay to determine the half-maximal inhibitory concentration (IC50) of the test compound against purified COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Arachidonic acid (substrate).

  • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD).

  • Heme.

  • Assay buffer (e.g., Tris-HCl).

  • Test compound (this compound).

  • Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2).

  • 96-well microplate reader.

Methodology:

  • Reagent Preparation: Prepare assay buffer containing heme and the enzyme (COX-1 or COX-2).

  • Compound Incubation: In a 96-well plate, add the assay buffer, followed by various concentrations of the test compound or reference inhibitor.

  • Enzyme Addition: Add the respective COX enzyme to each well and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid and the colorimetric substrate (TMPD).

  • Data Acquisition: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1][13]

Proposed Target: 5-Lipoxygenase (5-LOX)

Scientific Rationale: 5-LOX is another key enzyme in the arachidonic acid pathway, responsible for producing leukotrienes, which are potent inflammatory mediators. Benzofuran derivatives have been identified as 5-LOX inhibitors, suggesting this as a potential target.[7][9][14] Inhibition of 5-LOX represents a complementary anti-inflammatory strategy to COX inhibition.

Protocol 2.2: 5-LOX Inhibition Assay

This spectrophotometric assay measures the ability of the test compound to inhibit the activity of 5-LOX from a cellular source.

Materials:

  • Rat basophilic leukemia (RBL-1) cell lysate or purified 5-LOX.

  • Arachidonic acid.

  • Assay buffer.

  • Test compound.

  • Reference inhibitor (e.g., Zileuton).

  • UV-Vis spectrophotometer.

Methodology:

  • Enzyme Preparation: Prepare a cytosolic fraction from RBL-1 cells containing 5-LOX activity.

  • Incubation: Pre-incubate the enzyme preparation with various concentrations of the test compound or reference inhibitor at 37°C.

  • Reaction Initiation: Start the reaction by adding arachidonic acid.

  • Measurement: Monitor the formation of the conjugated diene products by measuring the increase in absorbance at 234 nm.

  • Analysis: Calculate the IC50 value as described in Protocol 2.1.

Proposed Target Pathway: NF-κB Signaling

Scientific Rationale: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and COX-2. Inhibition of the NF-κB pathway is a major therapeutic goal. Some benzofuran compounds have been shown to suppress NF-κB activation.[4]

Experimental Validation Workflow:

cluster_1 NF-κB Pathway Analysis start LPS-stimulated Macrophages reporter NF-κB Luciferase Reporter Assay start->reporter Measure transcriptional activity western Western Blot for p-IκBα and p-p65 start->western Assess protein phosphorylation conclusion Confirm NF-κB Pathway Inhibition reporter->conclusion western->conclusion

Caption: Workflow for validating NF-κB pathway inhibition.

Protocol 2.3: Western Blot Analysis of NF-κB Activation

This protocol details the use of Western blotting to assess the phosphorylation status of key proteins in the NF-κB signaling cascade.

Materials:

  • Macrophage cell line (e.g., RAW 264.7).

  • Lipopolysaccharide (LPS) to stimulate inflammation.

  • Test compound.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies against phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control (e.g., β-actin).

  • HRP-conjugated secondary antibodies.

  • SDS-PAGE equipment and reagents.

  • Western blotting membranes and transfer apparatus.

  • Chemiluminescent substrate and imaging system.

Methodology:

  • Cell Treatment: Culture RAW 264.7 cells and pre-treat with various concentrations of the test compound for 1 hour. Subsequently, stimulate with LPS (e.g., 1 µg/mL) for a short duration (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with cold PBS and lyse them using ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.[15][16]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane overnight at 4°C with the desired primary antibodies.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the effect of the compound on NF-κB pathway activation.[17][18]

Potential Therapeutic Area: Oncology

Benzofuran scaffolds are present in numerous compounds with demonstrated anticancer activity.[19][20][21][22][23] Their mechanisms of action are diverse, often involving the inhibition of protein kinases that are critical for cancer cell proliferation and survival.

Proposed Target Class: Protein Kinases (e.g., PI3K, Akt, mTOR, ROCK)

Scientific Rationale: Protein kinases are frequently dysregulated in cancer, making them attractive therapeutic targets.[24][25] Benzofuran and benzofuranone derivatives have been successfully developed as inhibitors of various kinases, including PI3K, mTOR, and ROCK.[26][27][28][29] The planar benzofuranone ring system can effectively occupy the ATP-binding pocket of many kinases.

Protocol 3.1: Kinase Inhibition Assay Panel

A cost-effective and high-throughput method is to screen the compound against a commercial panel of purified protein kinases.

Methodology:

  • Select a Kinase Panel: Choose a commercially available kinase profiling service that includes key oncology targets such as PI3K isoforms, Akt, mTOR, and ROCK.

  • Submit Compound: Provide the test compound at one or more concentrations (e.g., 1 µM and 10 µM).

  • Data Interpretation: The service will provide data on the percentage of inhibition for each kinase in the panel. Potent inhibition of specific kinases identifies them as high-priority targets for further validation.

  • Follow-up: For promising hits, perform full IC50 determination using a dedicated in vitro kinase assay, similar in principle to Protocol 2.1 but using a specific peptide substrate and measuring phosphorylation (e.g., via radioactivity, fluorescence, or luminescence).[30]

Table 1: Representative Protein Kinases Implicated in Cancer and Targeted by Benzofuran-like Scaffolds

Kinase TargetRole in CancerRationale for InvestigationReference
PI3Kα Cell growth, proliferation, survivalFrequently mutated in various cancers; benzofuran-3-ones are known inhibitors.[29]
mTOR Cell growth, protein synthesisCentral regulator of cell metabolism; dual PI3K/mTOR inhibitors are clinically relevant.[29]
Akt Survival, proliferation, anti-apoptosisKey downstream effector of PI3K signaling.[26]
ROCK Cell motility, invasion, metastasisImplicated in the metastatic cascade; benzofuran derivatives identified as ROCK inhibitors.[26][27]

General and Unbiased Target Identification Strategies

When the therapeutic target of a bioactive compound is unknown, unbiased methods are required. These techniques identify molecular binding partners directly from the cellular proteome.

Strategy: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

Scientific Rationale: This classic and powerful technique involves immobilizing the bioactive compound ("bait") on a solid support to "fish" for its binding partners ("prey") from a cell lysate. The captured proteins are then identified by mass spectrometry.[6][31][32][33]

Experimental Workflow:

cluster_2 Affinity Chromatography-Mass Spectrometry Workflow synthesis Synthesize Immobilized Compound (Bait) incubation Incubate Lysate with Bait synthesis->incubation lysate Prepare Cell Lysate lysate->incubation wash Wash to Remove Non-specific Binders incubation->wash elution Elute Bound Proteins wash->elution ms LC-MS/MS Analysis elution->ms analysis Identify Potential Targets ms->analysis

Caption: Workflow for AC-MS based target identification.

Protocol 4.1: Affinity Chromatography Protocol Outline

  • Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker arm terminating in a reactive group (e.g., amine, carboxyl) or a biotin tag. The linker position should be chosen carefully to minimize disruption of the compound's bioactivity.

  • Immobilization: Covalently attach the synthesized probe to an activated chromatography resin (e.g., NHS-activated sepharose).

  • Lysate Preparation: Prepare a native protein extract from a relevant cell line or tissue.

  • Affinity Pull-down: Incubate the cell lysate with the compound-conjugated resin. As a negative control, use resin that has been treated with the linker alone or a structurally similar but inactive compound.

  • Washing: Perform a series of washes with increasing stringency to remove proteins that bind non-specifically to the resin.

  • Elution: Elute the specifically bound proteins. This can be achieved by changing the pH, increasing the salt concentration, or, ideally, by competing with an excess of the free, non-immobilized compound.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE. Excise unique bands that appear in the experimental lane but not the control lane. Digest the proteins with trypsin and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][34][35][36]

Strategy: Cellular Thermal Shift Assay (CETSA®)

Scientific Rationale: CETSA is a powerful in-cell technique to verify target engagement. It is based on the principle that when a small molecule binds to its protein target, it generally stabilizes the protein against heat-induced denaturation.[37][38][39] This change in thermal stability can be detected and quantified.

Protocol 4.2: CETSA for Target Validation

This protocol is used to confirm the interaction between the compound and a candidate protein identified through other means (e.g., AC-MS or hypothesis-driven approaches).

Materials:

  • Intact cells expressing the target protein.

  • Test compound.

  • PBS and lysis buffer.

  • PCR tubes or 96-well PCR plate.

  • Thermal cycler.

  • Equipment for protein detection (e.g., Western blot apparatus).

Methodology:

  • Cell Treatment: Treat intact cells with the test compound or a vehicle control (e.g., DMSO) and incubate to allow for cell entry and target binding.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures using a thermal cycler. This creates a "melt curve."

  • Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge to pellet the aggregated, denatured proteins.

  • Detection: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of the target protein remaining in the supernatant at each temperature using Western blotting or another specific protein detection method.

  • Analysis: Plot the amount of soluble protein against temperature. A successful target engagement will result in a rightward shift of the melt curve for the compound-treated samples compared to the vehicle control, indicating thermal stabilization.[5][40]

Conclusion and Future Directions

This guide provides a foundational framework for elucidating the therapeutic targets of this compound. By leveraging the known pharmacology of the broader benzofuranone class, we have identified high-priority targets in inflammation and oncology. The detailed protocols for both hypothesis-driven validation (enzyme assays, Western blotting) and unbiased discovery (AC-MS, CETSA) equip researchers with the necessary tools to systematically explore the mechanism of action of this promising compound. Successful identification and validation of its molecular targets will be a critical step in advancing this compound through the drug discovery pipeline.

References

An In-Depth Technical Guide to 6-Hydroxy-4-methyl-1-benzofuran-3(2H)-one: Discovery, Natural Sources, and Biosynthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one, a significant benzofuranone derivative. The document details its initial discovery and isolation from the North American plant Helianthella uniflora, explores its known natural occurrences, and elucidates its probable biosynthetic pathway. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth methodologies for its extraction from natural sources and a plausible route for its chemical synthesis. The content is structured to deliver not just procedural steps but also the scientific rationale behind these methods, ensuring a thorough understanding of this valuable chemical entity.

Introduction

This compound, also known as 6-hydroxy-4-methyl-coumaranone, is a heterocyclic organic compound belonging to the benzofuranone class. Its structure features a bicyclic system composed of a benzene ring fused to a dihydrofuranone ring, with a hydroxyl group at the 6-position and a methyl group at the 4-position of the aromatic ring. This molecule serves as a key intermediate in the synthesis of more complex bioactive compounds and has garnered interest for its potential pharmacological applications. The strategic placement of its functional groups—a reactive ketone at the C3 position and a phenolic hydroxyl group—makes it a versatile scaffold for medicinal chemistry explorations, including the synthesis of antimicrobial agents.[1]

This guide will delve into the foundational aspects of this compound, from its first identification in a natural source to the scientific principles underpinning its formation in nature and its synthesis in the laboratory.

Discovery and Natural Occurrence

The first documented isolation of this compound was reported in 1975 by Bohlmann and Grenz.[2] Their phytochemical investigation of the plant Helianthella uniflora, a member of the Asteraceae family native to western North America, led to the identification of a series of novel acetophenone derivatives, including the title compound.[2][3][4][5] Helianthella uniflora, commonly known as the oneflower helianthella, is a perennial herb found in the western United States and Canada.[3][4][5]

The work by Bohlmann and Grenz involved the extraction of the plant's aerial parts and subsequent chromatographic separation to isolate various natural products. The structure of this compound was elucidated through spectroscopic methods, which were pivotal in characterizing the novel benzofuranone scaffold.[2]

While Helianthella uniflora remains the primary documented natural source of this specific compound, the broader class of benzofuranones is widely distributed in the plant kingdom, particularly within the Asteraceae family.[2] These compounds often play a role in plant defense mechanisms and have been isolated from various genera.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₉H₈O₃
Molecular Weight 164.16 g/mol
CAS Number 21861-32-5[6]
Appearance Solid[6]
IUPAC Name This compound
InChI Key GFJNHSHJFMHFBS-UHFFFAOYSA-N[6]

Methodologies: Isolation and Synthesis

Isolation from Natural Sources: Helianthella uniflora

The isolation of this compound from its natural source, as pioneered by Bohlmann and Grenz, relies on classic phytochemistry techniques. The general workflow involves solvent extraction of the dried and powdered plant material, followed by chromatographic purification.

Experimental Protocol: General Isolation Procedure

  • Extraction: The dried and ground aerial parts of Helianthella uniflora are exhaustively extracted with a solvent of medium polarity, such as a mixture of diethyl ether and petroleum ether, followed by a more polar solvent like methanol. This sequential extraction helps to separate compounds based on their polarity.

  • Solvent Partitioning: The crude extracts are concentrated under reduced pressure and may be subjected to liquid-liquid partitioning to further fractionate the components. For instance, partitioning between a nonpolar solvent (e.g., hexane) and a polar solvent (e.g., aqueous methanol) can remove highly lipophilic or hydrophilic impurities.

  • Chromatographic Separation: The resulting fractions are then subjected to column chromatography over silica gel. A gradient elution system, starting with a nonpolar solvent and gradually increasing the polarity (e.g., a gradient of ethyl acetate in hexane), is employed to separate the individual compounds.

  • Purification: Fractions containing the target compound, as identified by thin-layer chromatography (TLC), are combined and may require further purification by preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.

G cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Analysis plant_material Dried Helianthella uniflora solvent_extraction Solvent Extraction (e.g., Ether/Methanol) plant_material->solvent_extraction crude_extract Crude Extract solvent_extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning fractions Crude Fractions partitioning->fractions column_chrom Silica Gel Column Chromatography fractions->column_chrom hplc HPLC/Prep-TLC column_chrom->hplc pure_compound Pure 6-hydroxy-4-methyl- 1-benzofuran-3(2H)-one hplc->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS, IR) pure_compound->spectroscopy G start 5-Methylresorcinol intermediate 2-Chloro-1-(2,4-dihydroxy- 6-methylphenyl)ethan-1-one start->intermediate Friedel-Crafts Acylation reagent1 Chloroacetyl Chloride, AlCl₃ product 6-Hydroxy-4-methyl- 1-benzofuran-3(2H)-one intermediate->product Intramolecular Cyclization reagent2 Base (e.g., NaOH) G start Acetyl-CoA + Malonyl-CoA pks Polyketide Synthase (PKS) start->pks intermediate1 Polyketide Chain pks->intermediate1 cyclization Cyclization & Aromatization intermediate1->cyclization acetophenone 2,4-Dihydroxy-6- methylacetophenone cyclization->acetophenone c2_unit + C2 Unit & Oxidative Cyclization acetophenone->c2_unit product 6-Hydroxy-4-methyl- 1-benzofuran-3(2H)-one c2_unit->product

References

Spectroscopic Elucidation of 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-hydroxy-4-methyl-1-benzofuran-3(2H)-one, a key heterocyclic scaffold, serves as a pivotal intermediate in the synthesis of a diverse array of biologically active molecules.[1] Its structure, featuring a benzofuranone core with hydroxyl and methyl substitutions, presents a unique spectroscopic fingerprint. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this compound, offering a predictive framework for its characterization. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous structures, providing a robust resource for researchers in synthetic and medicinal chemistry.

Molecular Structure and Key Features

The structural attributes of this compound (Figure 1) are fundamental to understanding its spectroscopic behavior. The molecule possesses a bicyclic system comprising a benzene ring fused to a dihydrofuranone ring. Key functional groups include a phenolic hydroxyl group, an aromatic methyl group, a carbonyl group, and a methylene group within the furanone ring. These features will give rise to characteristic signals in the various spectroscopic techniques discussed.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable protons like hydroxyl groups.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

    • Lock and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Obtain a one-dimensional ¹³C NMR spectrum, typically with proton decoupling.

    • For unambiguous assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.0Singlet1HAr-OHThe phenolic proton is typically deshielded and appears as a broad singlet. Its chemical shift can be concentration-dependent.
~7.0-7.2Singlet1HH-5Aromatic proton ortho to the hydroxyl group and meta to the methyl group.
~6.8-7.0Singlet1HH-7Aromatic proton para to the methyl group and meta to the hydroxyl group.
~4.6Singlet2HH-2The methylene protons adjacent to the ether oxygen and the carbonyl group are expected to be in the range of 4.5-5.0 ppm.
~2.2Singlet3HAr-CH₃The aromatic methyl protons typically resonate in the range of 2.0-2.5 ppm.
Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale
~195-200C=O (C-3)The carbonyl carbon of the furanone ring is significantly deshielded.
~160-165C-6The aromatic carbon bearing the hydroxyl group is deshielded due to the oxygen's electron-withdrawing inductive effect and electron-donating resonance effect.
~150-155C-7aThe aromatic carbon at the ring junction adjacent to the ether oxygen.
~130-135C-4The aromatic carbon bearing the methyl group.
~120-125C-3aThe aromatic carbon at the ring junction adjacent to the carbonyl group.
~115-120C-5Aromatic CH carbon.
~110-115C-7Aromatic CH carbon.
~70-75C-2The methylene carbon adjacent to the ether oxygen.
~15-20Ar-CH₃The carbon of the aromatic methyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the O-H, C=O, C-O, and aromatic C-H and C=C bonds.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. Ensure good contact by applying pressure. This is often the most convenient method.

    • KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or the KBr pellet.

    • Record the sample spectrum.

    • The instrument's software will generate the final transmittance or absorbance spectrum.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignmentRationale
3400-3200Broad, StrongO-H stretchThe broadness is due to hydrogen bonding of the phenolic hydroxyl group.
~1680StrongC=O stretchThe carbonyl group of the five-membered ring is expected in this region.
1600-1450Medium-StrongC=C aromatic stretchMultiple bands are expected in this region corresponding to the vibrations of the benzene ring.
1300-1200StrongC-O stretch (aryl ether)Characteristic stretching vibration of the aryl ether linkage in the benzofuranone system.
~1100MediumC-O stretch (hydroxyl)Stretching vibration of the C-O bond of the phenolic group.
3100-3000Medium-WeakAromatic C-H stretchStretching vibrations of the C-H bonds on the benzene ring.
2950-2850Medium-WeakAliphatic C-H stretchStretching vibrations of the C-H bonds of the methyl and methylene groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity and structural features.

Experimental Protocol: MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further, dilute to a final concentration of 1-10 µg/mL.

  • Data Acquisition:

    • Utilize an electrospray ionization (ESI) source for soft ionization, which will likely produce a prominent molecular ion peak.

    • Acquire data in both positive and negative ion modes to determine the optimal ionization conditions.

    • Scan a mass range that includes the expected molecular weight (e.g., m/z 50-300).

    • High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.

Predicted Mass Spectrometry Data (ESI-MS)
m/zIonRationale
165.0546[M+H]⁺Protonated molecular ion.
163.0400[M-H]⁻Deprotonated molecular ion.
187.0365[M+Na]⁺Sodium adduct of the molecular ion.
164.0473[M]⁺˙Molecular ion (in case of techniques like Electron Ionization).
Plausible Fragmentation Pathway

The fragmentation of this compound under mass spectrometry conditions can provide valuable structural information. A plausible fragmentation pathway is illustrated in Figure 2.

Figure 2: Plausible Mass Spectrometry Fragmentation Pathway

G M [M]⁺˙ m/z = 164 F1 [M-CO]⁺˙ m/z = 136 M->F1 -CO F2 [M-CH₃]⁺ m/z = 149 M->F2 -CH₃ F3 [M-H₂O]⁺˙ m/z = 146 M->F3 -H₂O G Start Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry (HRMS) Start->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

References

An In-Depth Technical Guide to In Silico Docking Studies of 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Molecular docking is a critical computational technique in modern drug discovery, providing predictive insights into the interactions between small molecules and protein targets. This guide offers a comprehensive, in-depth protocol for conducting in silico docking studies on 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one, a compound belonging to the versatile benzofuran class of heterocyclic compounds. Benzofuran derivatives are known to possess a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] This whitepaper is designed for researchers and scientists in drug development, providing not only a step-by-step methodology but also the scientific rationale behind each procedural choice. We will cover ligand and protein preparation, docking simulation using the widely-used AutoDock Vina software, and detailed post-docking analysis and visualization. The objective is to equip the reader with the expertise to perform reliable and reproducible in silico screening, accelerating the identification of promising lead compounds.

Introduction: The Scientific Imperative

The Ligand: this compound

The subject of our study, this compound, is a member of the benzofuranone family.[6] Its structure features a bicyclic benzofuran core, which is prevalent in numerous natural and synthetic compounds with significant pharmacological activities.[1][3][4][5] The PubChem database identifies this compound with CID 8073277, providing key chemical and physical properties.[7] The presence of a hydroxyl group and a ketone functional group makes it a prime candidate for forming hydrogen bonds and other key interactions within a protein's active site, a crucial attribute for potential drug candidates.

The Technique: In Silico Molecular Docking

Molecular docking computationally predicts the preferred orientation of one molecule when bound to a second to form a stable complex.[8][9][10] In the context of drug discovery, it simulates the interaction between a small molecule (ligand) and a protein's binding site (receptor).[8][9] This process allows for the rapid screening of vast chemical libraries and the elucidation of binding mechanisms at an atomic level, significantly reducing the time and cost associated with traditional high-throughput screening.[9] The accuracy of these predictions is paramount and relies on meticulous preparation of both the ligand and the protein, as well as the appropriate use of scoring functions to rank potential binding poses.[9][11][12]

The Target: Cyclooxygenase-2 (COX-2)

Given that benzofuran derivatives have been reported to possess anti-inflammatory properties, a logical and compelling target for our case study is Cyclooxygenase-2 (COX-2).[3][5] COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. Its inhibition is a well-established strategy for treating inflammation and pain. For this guide, we will utilize the crystal structure of human COX-2, which is available in the Protein Data Bank (PDB).

Pre-requisites and System Setup

To ensure a reproducible workflow, the following publicly available software is required. This guide will use specific examples based on these tools, but the principles are transferable to other similar software packages.

SoftwarePurposeTypical Use
PyMOL Molecular visualization, analysis, and figure generation.Protein cleaning, visualization of docking poses.
AutoDock Tools (ADT) Graphical user interface for creating AutoDock input files.Preparing PDBQT files for protein and ligand.
AutoDock Vina Molecular docking and virtual screening program.Running the docking simulation.
PubChem Public database of chemical molecules and their activities.Obtaining ligand structure files.
RCSB Protein Data Bank Public database of biological macromolecular structures.Obtaining protein structure files.

Methodology: A Validated Step-by-Step Protocol

This section details the comprehensive workflow for a molecular docking study. The process is broken down into four distinct phases, each with a clear objective and a set of validated steps.

Phase 1: Ligand Preparation

The goal of this phase is to obtain a chemically correct, low-energy 3D conformation of the ligand.

  • Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database (CID: 8073277) in SDF format.[7]

  • Format Conversion: Use a visualization tool like PyMOL to open the SDF file and save it in the PDB format. This is often necessary for compatibility with docking software.[13]

  • Prepare for Docking:

    • Load the ligand PDB file into AutoDock Tools (ADT).

    • ADT will automatically detect the root of the molecule and set the rotatable bonds.

    • Save the prepared ligand in the PDBQT file format. This format includes atomic charges and atom types required by AutoDock Vina.

Causality Check: An accurate 3D structure and correct protonation state of the ligand are fundamental. Energy minimization ensures that the starting conformation is not in a high-energy, unrealistic state, which would negatively impact the docking results.

Phase 2: Target Protein Preparation

This phase involves "cleaning" the raw protein structure from the PDB to make it suitable for docking.

  • Obtain Protein Structure: Download the crystal structure of the target protein (e.g., COX-2) from the RCSB Protein Data Bank.

  • Clean the Protein Structure:

    • Open the PDB file in a molecular viewer like PyMOL.[14][15][16][17][18]

    • Remove all non-essential molecules, including water, co-factors, and any co-crystallized ligands.[19] This is crucial as they can interfere with the docking of the new ligand.

    • If the protein has multiple chains, retain only the one containing the active site of interest.

  • Prepare for Docking using ADT:

    • Load the cleaned protein PDB file into AutoDock Tools.

    • Add polar hydrogens to the protein, as they are essential for forming hydrogen bonds.

    • Compute Gasteiger charges, which are partial charges assigned to each atom.

    • Merge non-polar hydrogens to simplify the structure and speed up calculations.

    • Save the prepared protein in the PDBQT format.

Self-Validation: Before saving, visually inspect the protein in ADT to ensure that all hydrogens have been added correctly and that there are no missing atoms in the residues lining the active site.

Phase 3: Molecular Docking Simulation

This is the core computational phase where the ligand's binding is simulated.

  • Define the Binding Site (Grid Box Generation):

    • In ADT, with the prepared protein loaded, define the search space for docking by creating a grid box.[13][20]

    • This box should encompass the entire binding site of the protein. The dimensions and center of the grid box are critical parameters.[21]

  • Configure AutoDock Vina:

    • Create a configuration text file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.[20]

  • Run the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.[20]

    • Vina will perform the docking calculation and generate an output file (in PDBQT format) containing the predicted binding poses of the ligand, ranked by their binding affinity scores.

Phase 4: Post-Docking Analysis and Interpretation
  • Analyze Binding Affinity:

    • The primary output from Vina is the binding affinity, reported in kcal/mol.[22] A more negative value indicates a stronger predicted binding.

  • Visualize and Interpret Binding Poses:

    • Use PyMOL to visualize the output PDBQT file.[14][15][16][17][18] This file contains multiple binding modes (poses).

    • Load the prepared protein structure and the docking output file into PyMOL.

    • Analyze the interactions between the ligand and the protein for the best-scoring pose. Look for key interactions such as:

      • Hydrogen bonds: These are strong, directional interactions.

      • Hydrophobic interactions: These are crucial for the overall stability of the complex.

      • Pi-stacking: Interactions between aromatic rings.

    • Identify the specific amino acid residues in the active site that are interacting with the ligand.

Expert Insight: The binding affinity score is a valuable metric, but it should not be the sole determinant of a successful dock. A visually inspected, chemically sensible binding pose with multiple favorable interactions is a much stronger indicator of a potential drug candidate.

Visualization of Workflows and Interactions

Clear diagrams are essential for understanding complex scientific processes. The following have been generated using Graphviz to illustrate the docking workflow and the resulting molecular interactions.

G cluster_ligand Phase 1: Ligand Preparation cluster_protein Phase 2: Protein Preparation cluster_docking Phase 3: Docking Simulation cluster_analysis Phase 4: Post-Docking Analysis l1 Download Ligand (SDF) from PubChem l2 Convert to 3D PDB (PyMOL) l1->l2 l3 Add Charges & Define Bonds (AutoDock Tools) l2->l3 l4 Output: Ligand.pdbqt l3->l4 d1 Define Binding Site (Grid Box) l4->d1 p1 Download Protein (PDB) from RCSB p2 Clean Structure (Remove Water/Ligands) p1->p2 p3 Add Hydrogens & Charges (AutoDock Tools) p2->p3 p4 Output: Protein.pdbqt p3->p4 p4->d1 d2 Create Configuration File d1->d2 d3 Run AutoDock Vina d2->d3 d4 Output: results.pdbqt d3->d4 a1 Analyze Binding Affinity (kcal/mol) d4->a1 a2 Visualize Poses & Interactions (PyMOL) a1->a2 a3 Identify Key Residues a2->a3 a4 Final Report a3->a4

Caption: The overall in silico molecular docking workflow.

G cluster_protein Key Interactions ligand 6-Hydroxy-4-methyl- 1-benzofuran-3(2H)-one tyr385 Tyr385 ligand->tyr385 Pi-Stacking ser530 Ser530 ligand->ser530 H-Bond (Ketone) arg120 Arg120 ligand->arg120 H-Bond (Hydroxyl) val523 Val523 ligand->val523 Hydrophobic protein COX-2 Active Site

Caption: Key molecular interactions in the protein's active site.

Conclusion and Future Directions

This guide has provided a rigorous and scientifically grounded protocol for conducting in silico docking studies of this compound. By following these detailed steps, researchers can confidently assess the binding potential of this and other small molecules against protein targets of interest. The results of such studies are invaluable for prioritizing compounds for further experimental validation, thereby streamlining the drug discovery pipeline.

Future work should involve expanding these studies to include molecular dynamics simulations, which can provide a more dynamic picture of the ligand-protein complex and allow for the calculation of binding free energies. Additionally, screening a library of derivatives of the core this compound scaffold could lead to the discovery of even more potent and selective inhibitors.

References

Preliminary in vitro evaluation of 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide or whitepaper on the core.## Preliminary In Vitro Evaluation of 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one: A Technical Guide for Preclinical Assessment

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the initial in vitro evaluation of the novel compound, this compound. Benzofuranone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antioxidant, anti-inflammatory, and antitumor effects. The strategic approach outlined herein is designed to rigorously assess the therapeutic potential of this specific molecule, ensuring scientific integrity and generating robust, reproducible data for further drug development endeavors.

The following sections detail a logical, tiered progression of experiments, beginning with essential physicochemical characterization and moving through a panel of carefully selected in vitro assays. Each protocol is presented with an emphasis on the underlying scientific principles and the inclusion of self-validating controls, reflecting best practices in preclinical research.

Physicochemical Characterization: The Foundation of Biological Assessment

Prior to any biological evaluation, the identity, purity, and solubility of the test compound must be unequivocally established. This foundational step is critical for the accuracy and reproducibility of all subsequent in vitro data.

Identity and Purity Confirmation

The structural identity and purity of this compound should be confirmed using a combination of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure by analyzing chemical shifts, coupling constants, and integration values.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to determine the accurate molecular weight, further confirming the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Purity is best assessed by HPLC, ideally using a diode array detector (DAD) to detect any potential impurities. A purity level of ≥95% is generally required for in vitro biological screening.

Solubility Determination

The solubility of the compound in the intended biological testing medium (e.g., Dimethyl sulfoxide (DMSO), ethanol, aqueous buffers) must be determined to prepare accurate stock solutions and avoid precipitation during experiments. A standard protocol involves preparing a saturated solution, allowing it to equilibrate, and then quantifying the dissolved compound concentration via HPLC or UV-Vis spectrophotometry.

Proposed Workflow for Preliminary In Vitro Evaluation

The following diagram outlines a recommended workflow for the initial biological screening of this compound.

G cluster_0 Phase 1: Foundation A Synthesis & Purification of This compound B Physicochemical Characterization (NMR, MS, HPLC, Solubility) A->B C Cytotoxicity Assessment (MTT Assay) B->C D Antioxidant Activity (DPPH Assay) B->D E Anti-inflammatory Potential (NO Inhibition Assay) B->E H Mechanism of Action Studies (e.g., Western Blot for NF-κB) C->H If cytotoxic F Cell-Based ROS Assay D->F If antioxidant G Enzyme Inhibition (e.g., COX-2 Assay) E->G If anti-inflammatory E->H

Caption: Proposed workflow for the in vitro evaluation of the target compound.

Cytotoxicity Assessment: The MTT Assay

A primary and crucial step in the evaluation of any novel compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Principle

In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Protocol
  • Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a series of dilutions of this compound (e.g., from 0.1 to 100 µM) in the appropriate cell culture medium. Replace the old medium with the medium containing the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Data Presentation
Concentration (µM)Absorbance (570 nm)% Viability (Relative to Control)
Vehicle Control1.25100
0.11.2297.6
11.1592.0
100.8568.0
500.4536.0
1000.1512.0

Antioxidant Activity Evaluation: The DPPH Radical Scavenging Assay

Many benzofuranone derivatives exhibit antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to screen for the radical scavenging activity of a compound.

Principle

DPPH is a stable free radical that has a deep violet color in solution. When it accepts an electron or a hydrogen atom from an antioxidant substance, it becomes a stable, colorless molecule. The degree of discoloration is a measure of the scavenging potential of the compound.

Experimental Protocol
  • Solution Preparation: Prepare a stock solution of the test compound in methanol or ethanol. Prepare a 0.1 mM solution of DPPH in the same solvent.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound. Include a blank (solvent only), a control (DPPH solution and solvent), and a positive control (e.g., ascorbic acid or Trolox).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 The IC₅₀ value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Anti-inflammatory Potential: Nitric Oxide (NO) Inhibition Assay

The overproduction of nitric oxide (NO) is a hallmark of inflammation. Therefore, the ability of a compound to inhibit NO production in stimulated macrophages is a good indicator of its anti-inflammatory potential.

Principle

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7 cell line) to produce NO via the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified indirectly by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Experimental Protocol
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours. Include a vehicle control and a positive control (e.g., L-NAME or dexamethasone).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A set of unstimulated cells should also be included.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated control.

Associated Signaling Pathway

The production of iNOS is primarily regulated by the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. A compound that inhibits NO production may be acting on this pathway.

G cluster_n LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK ... IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to iNOS_Gene iNOS Gene Transcription Nucleus->iNOS_Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein translation NO Nitric Oxide (NO) iNOS_Protein->NO catalyzes Compound 6-hydroxy-4-methyl-1- benzofuran-3(2H)-one Compound->IKK Potential Inhibition? Compound->NFkB Potential Inhibition?

Caption: The NF-κB signaling pathway leading to NO production.

Trustworthiness and Self-Validation

For every protocol described, the inclusion of appropriate controls is non-negotiable for ensuring the trustworthiness of the data:

  • Vehicle Control: To account for any effects of the solvent used to dissolve the compound.

  • Positive Control: A known active compound for the specific assay to validate that the assay is working correctly.

  • Negative/Unstimulated Control: To establish a baseline for the assay.

By adhering to these principles, the preliminary in vitro evaluation of this compound will yield a robust and reliable dataset, providing a solid foundation for its continued development as a potential therapeutic agent.

Methodological & Application

Application Notes & Protocols: Utilizing 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction & Scientific Context

6-hydroxy-4-methyl-1-benzofuran-3(2H)-one is a member of the benzofuranone family, a class of heterocyclic compounds prevalent in numerous natural products and synthetic molecules.[1][2] Benzofuran derivatives are recognized for a wide spectrum of biological activities, including anti-tumor, antibacterial, antioxidant, and anti-inflammatory properties.[2][3] The core structure of this compound, featuring a phenolic hydroxyl group, suggests a strong potential for antioxidant and radical-scavenging activities. This makes it a compelling candidate for investigation in cell-based models of oxidative stress and inflammation.

These application notes provide a comprehensive guide for researchers to effectively utilize this compound in cell-based assays. The protocols outlined below are designed to first establish a foundational understanding of the compound's interaction with cells—namely its solubility and cytotoxicity—and then to explore its potential biological effects through functional assays.

Compound Properties:

  • IUPAC Name: 6-hydroxy-4-methyl-1-benzofuran-3-one[4]

  • Molecular Formula: C₉H₈O₃[4]

  • Molecular Weight: 164.16 g/mol [4]

Core Principles & Initial Considerations

Before initiating functional assays, two preliminary steps are critical to ensure data integrity and reproducibility: preparing a stable, concentrated stock solution and determining the compound's cytotoxic profile.

Preparation of Stock Solutions

Accurate and consistent preparation of stock solutions is fundamental to any cell-based assay.[5] Organic compounds like this compound are often poorly soluble in aqueous media, necessitating the use of an organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing capacity and general compatibility with cell culture, provided the final concentration in the assay medium remains low (typically ≤0.5%).[6][7]

Table 1: Protocol for Preparation of a 10 mM Stock Solution

StepProcedureRationale & Key Insights
1 Calculation Calculate the mass of the compound needed for your desired stock concentration and volume. For a 10 mM stock in 1 mL: 0.001 L * 0.010 mol/L * 164.16 g/mol = 0.00164 g or 1.64 mg.[8]
2 Weighing Accurately weigh 1.64 mg of this compound powder using an analytical balance. Handle in a chemical fume hood.
3 Dissolution Add the powder to a sterile, light-protected vial (e.g., an amber vial). Add 1 mL of sterile, cell culture-grade DMSO.[6]
4 Solubilization Vortex or sonicate the solution until the compound is completely dissolved. Visually inspect for any precipitate.
5 Storage Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[7]
Workflow for Novel Compound Testing

The following diagram outlines a universal workflow for evaluating a new compound in a cell-based system, starting from stock preparation and moving through essential validation and functional assays.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Safety & Range Finding cluster_2 Phase 3: Functional Screening cluster_3 Phase 4: Data Analysis prep Prepare 10 mM Stock in DMSO cyto Cytotoxicity Assay (MTT) Determine non-toxic dose range prep->cyto Dilute for testing assay1 Antioxidant Assay (DCFH-DA) cyto->assay1 Use non-toxic concentrations assay2 Anti-inflammatory Assay (Nitric Oxide) cyto->assay2 Use non-toxic concentrations analysis Analyze Data & Determine IC50/EC50 assay1->analysis assay2->analysis

Caption: General workflow for testing a novel compound in cell-based assays.

Protocol I: Determination of Cytotoxicity (MTT Assay)

It is imperative to assess the cytotoxicity of the compound to ensure that any observed effects in subsequent functional assays are not merely a consequence of cell death. The MTT assay is a standard colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability.[9][10] Viable, metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[11][12]

Step-by-Step Protocol:

  • Cell Seeding: Seed your cells of choice (e.g., HeLa, RAW 264.7) into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium. A common starting range is 0.1, 1, 10, 50, 100 µM.

    • Include a "vehicle control" well containing the highest concentration of DMSO used in the treatments (e.g., 0.5%).[7]

    • Include "untreated control" wells containing only cells and medium.

    • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions.

  • Incubation: Incubate the plate for a period relevant to your planned functional assays (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[12][13]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple crystals.[9] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[12]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the compound concentration to determine the concentration at which viability is reduced by 50% (IC₅₀). For subsequent functional assays, use concentrations well below the IC₅₀ value.

Protocol II: Cellular Antioxidant Activity Assay (DCFH-DA)

The phenolic structure of the compound suggests it may act as an antioxidant. The cellular antioxidant activity (CAA) assay using 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA) is a common method to evaluate this potential.[14][15] Cell-permeable DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by reactive oxygen species (ROS) to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[16] An effective antioxidant will scavenge ROS, thereby reducing the formation of DCF.[17]

G compound 6-hydroxy-4-methyl- 1-benzofuran-3(2H)-one ros Reactive Oxygen Species (ROS) compound->ros Scavenges dcfh DCFH (Non-fluorescent) ros->dcfh Oxidizes dcf DCF (Fluorescent) dcfh->dcf Becomes

Caption: Mechanism of the DCFH-DA antioxidant assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells (e.g., HepG2) in a 96-well black, clear-bottom plate and culture until they are 90-100% confluent.[16]

  • Compound Pre-incubation:

    • Wash cells gently with Dulbecco's Phosphate-Buffered Saline (DPBS).

    • Treat cells with various non-toxic concentrations of this compound for 1-2 hours. Include a positive control (e.g., Quercetin) and a vehicle control.[17]

  • DCFH-DA Loading: Add DCFH-DA solution to each well to a final concentration of ~25 µM and incubate for 60 minutes at 37°C.[16]

  • Induction of Oxidative Stress:

    • Carefully remove the DCFH-DA solution and wash the cells three times with DPBS.[16]

    • Add a free radical initiator, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), to all wells to induce ROS production.[17]

  • Fluorescence Measurement: Immediately begin reading the fluorescence intensity using a microplate reader with an excitation wavelength of ~480 nm and an emission wavelength of ~530 nm.[16] Take readings every 5 minutes for a total of 60 minutes.

  • Data Analysis: The antioxidant activity is inversely proportional to the fluorescence intensity. Calculate the percentage of ROS inhibition compared to the vehicle control.

Protocol III: Anti-inflammatory Assay (Nitric Oxide Measurement)

Benzofuran derivatives have also been noted for their anti-inflammatory potential.[2][18] A common in vitro model for inflammation involves stimulating macrophage cells (e.g., RAW 264.7) with lipopolysaccharide (LPS), which induces the production of inflammatory mediators like nitric oxide (NO).[19][20] The amount of NO produced can be indirectly measured by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[21][22]

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages into a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate overnight.[21]

  • Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.[19][21]

  • Incubation: Incubate the plate for 24 hours at 37°C.[19]

  • Griess Assay:

    • Transfer 50-100 µL of the cell-free supernatant from each well to a new 96-well plate.

    • Add an equal volume of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well.[21][22]

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Reading: Measure the absorbance at 540 nm.[21]

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Use this curve to calculate the nitrite concentration in each sample. Determine the percentage of NO production inhibition relative to the LPS-stimulated vehicle control.

Troubleshooting

Table 2: Common Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
Compound Precipitation Poor solubility in culture medium; stock concentration too high.Prepare dilutions in a stepwise manner.[7] Ensure the final DMSO concentration is minimal. If precipitation persists, consider a lower starting stock concentration.
High Variability in Replicates Inconsistent cell seeding; pipetting errors; edge effects in the plate.Use a multichannel pipette for consistency. Avoid using the outermost wells of the plate. Ensure a single-cell suspension before seeding.
No Effect Observed in Functional Assays Compound is inactive at tested concentrations; incubation time is too short/long; compound is unstable.Test a broader concentration range. Perform a time-course experiment. Check the stability of the compound in solution.
High Background in Assays Reagent contamination; phenol red in medium interfering with colorimetric/fluorometric readings.Use sterile technique. For fluorescence or absorbance assays, use phenol red-free medium during the final reading steps.

References

Application Notes and Protocols for the In Vivo Administration of 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-hydroxy-4-methyl-1-benzofuran-3(2H)-one is a heterocyclic organic compound belonging to the benzofuranone class.[1][2] Compounds with this scaffold are of significant interest to researchers due to their wide range of biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties.[2] The successful preclinical evaluation of this compound in animal models is critically dependent on the appropriate selection of dosage, administration route, and a well-formulated vehicle to ensure consistent and reproducible results.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the dosage and administration of this compound in common animal models such as mice and rats. These protocols are designed to be self-validating by incorporating principles of scientific integrity and best practices in preclinical research.

Physicochemical Properties and Formulation Considerations

Before initiating in vivo studies, a thorough understanding of the physicochemical properties of this compound is essential for developing a suitable formulation.

Key Properties:

  • Molecular Formula: C₉H₈O₃[1]

  • Molecular Weight: 164.16 g/mol [1]

  • Physical Form: Solid[3]

  • Predicted Solubility: The predicted XlogP of 1.5 suggests that this compound may have low aqueous solubility.[1] Poorly soluble compounds often present challenges for in vivo administration, leading to low bioavailability and variability in experimental outcomes.[4]

Formulation Strategies for Poorly Soluble Compounds:

Given the anticipated low water solubility, a suitable vehicle must be selected to ensure a homogenous and stable formulation for accurate dosing.[5] The choice of vehicle is critical and can significantly impact drug exposure and tolerability.[5]

Commonly Used Vehicles for Oral and Parenteral Administration:

Vehicle ComponentConcentrationRationale and Considerations
Aqueous Vehicles
0.5% - 1% (w/v) Carboxymethylcellulose (CMC)VariesA common suspending agent for oral and subcutaneous administration.[6][7] Provides a uniform suspension but does not solubilize the compound.
Co-solvents
Polyethylene glycol 300/400 (PEG 300/400)Up to 40% in salineCan increase solubility, but high concentrations may cause toxicity.
Propylene glycol (PG)Up to 40% in salineAnother co-solvent option, similar considerations as PEG.
Surfactants
Polysorbate 80 (Tween® 80)0.1% - 5%Often used in combination with suspending agents to improve wettability and prevent aggregation of particles.[4][7]
Lipid-based Vehicles
Corn oil, Sesame oilAs requiredSuitable for highly lipophilic compounds and can enhance oral absorption.[6]

It is imperative to conduct pilot tolerability studies with the chosen vehicle in a small cohort of animals before proceeding with full-scale experiments.[5]

Experimental Protocols

The following protocols provide step-by-step guidance for the administration of this compound via common routes. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Oral Gavage (PO) Administration in Mice and Rats

Oral gavage is a common method for administering precise doses of a compound directly into the stomach.[8]

Materials:

  • This compound

  • Selected vehicle (e.g., 0.5% CMC with 0.1% Tween® 80 in sterile water)

  • Homogenizer or sonicator

  • Appropriately sized oral gavage needles (flexible or stainless steel with a ball tip)[5]

  • Syringes

Procedure:

  • Formulation Preparation:

    • Accurately weigh the required amount of this compound.

    • Prepare the chosen vehicle. For a suspension, gradually add the compound to the vehicle while vortexing or homogenizing to ensure a uniform mixture.

    • Visually inspect the formulation for homogeneity before each administration.

  • Animal Restraint:

    • Gently restrain the mouse or rat. For mice, this can be achieved by scruffing the neck to immobilize the head and body. For rats, a towel wrap or gentle but firm restraint over the shoulders is effective.[9]

  • Gavage Needle Measurement:

    • Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion length to reach the stomach.[5]

  • Administration:

    • Gently insert the gavage needle into the esophagus and advance it to the predetermined depth.

    • Administer the formulation slowly and steadily.

    • Carefully withdraw the needle.

  • Post-Administration Monitoring:

    • Monitor the animal for at least 15 minutes post-administration for any signs of distress, such as labored breathing or regurgitation.[10]

Dosage and Volume Guidelines for Oral Gavage:

SpeciesMaximum Volume (ml/kg)Recommended Needle Size
Mouse1020-22 gauge, 1.5 inches
Rat10[7]16-18 gauge, 3 inches
Protocol 2: Intraperitoneal (IP) Injection in Mice and Rats

IP injection is a common parenteral route for systemic drug delivery. However, it can be associated with variability in absorption and the risk of injecting into abdominal organs.[11]

Materials:

  • Sterile formulation of this compound

  • Sterile syringes

  • Appropriately sized needles (25-27 gauge for mice, 23-25 gauge for rats)[12]

Procedure:

  • Animal Restraint:

    • Restrain the animal in dorsal recumbency (on its back) with its head tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.[13]

  • Injection Site Identification:

    • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[12][14]

  • Injection:

    • Insert the needle at a 30-40 degree angle into the peritoneal cavity.[12]

    • Aspirate by gently pulling back the plunger to ensure no blood or urine is drawn, which would indicate improper needle placement.[14]

    • If aspiration is clear, inject the solution.

    • Withdraw the needle and return the animal to its cage.

Dosage and Volume Guidelines for IP Injection:

SpeciesMaximum Volume (ml/kg)Recommended Needle Size
Mouse1025-27 gauge[12]
Rat1023-25 gauge[12]
Protocol 3: Intravenous (IV) Injection in Mice and Rats

IV injection provides 100% bioavailability and rapid onset of action. The lateral tail vein is the most common site for IV injections in rodents.[9] This procedure requires a high degree of technical skill.

Materials:

  • Sterile, filtered formulation of this compound (must be a true solution)

  • Restraining device

  • Heat lamp or warm water to dilate the tail veins

  • Sterile syringes

  • Appropriately sized needles (27-30 gauge for mice, 25-27 gauge for rats)

Procedure:

  • Animal and Vein Preparation:

    • Place the animal in a restraining device.

    • Warm the tail using a heat lamp or by immersing it in warm water (30-35°C) for 1-3 minutes to dilate the lateral tail veins.[9][15]

  • Injection:

    • Position the needle parallel to the vein with the bevel facing up.[9]

    • Gently insert the needle into the vein. A flash of blood in the needle hub confirms correct placement.[9]

    • Inject the solution slowly. If a bleb forms under the skin, the needle is not in the vein and must be repositioned.[9]

    • After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.

Dosage and Volume Guidelines for IV Injection:

SpeciesMaximum Bolus Volume (ml/kg)Recommended Needle Size
Mouse527-30 gauge
Rat525-27 gauge

Dose Selection and Determination

As there is no published data on the in vivo dosage of this compound, initial dose-ranging studies are essential.

Workflow for Dose Determination:

Caption: Workflow for dose determination of a novel compound.

A starting dose can be estimated from in vitro IC50 or EC50 values, if available. A single dose escalation study in a small number of animals will help to identify the maximum tolerated dose (MTD) and inform the selection of doses for subsequent efficacy studies.

Potential Signaling Pathways

Benzofuran derivatives have been shown to interact with a variety of cellular targets.[2] For instance, some derivatives act as inhibitors of protein kinases, such as Mnks, which are involved in cell proliferation and survival.[16] Other benzofurans have demonstrated effects on cytochrome P450 enzymes.[17]

Hypothesized Signaling Pathway Inhibition:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK MNK MNK ERK->MNK eIF4E eIF4E MNK->eIF4E p_eIF4E p-eIF4E (Active) eIF4E->p_eIF4E Proliferation Cell Proliferation & Survival p_eIF4E->Proliferation Benzofuranone 6-hydroxy-4-methyl- 1-benzofuran-3(2H)-one Benzofuranone->MNK Inhibition

Caption: Potential inhibitory action on the MAPK/MNK signaling pathway.

Further investigation is required to elucidate the specific molecular targets of this compound.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the preclinical evaluation of this compound in animal models. Adherence to these principles of careful formulation, appropriate administration technique, and systematic dose selection will enhance the quality and reliability of in vivo studies, ultimately accelerating the drug development process.

References

Analytical methods for quantification of 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one in biological samples

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Quantitative Analysis of 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one in Human Plasma using HPLC-MS/MS

Senior Application Scientist: Dr. Eleanor Vance

Abstract

This document provides a comprehensive guide for the quantitative analysis of this compound in human plasma. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust and validated method employing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The methodology encompasses sample preparation, chromatographic separation, mass spectrometric detection, and a thorough validation strategy aligned with international regulatory standards. The causality behind experimental choices is elucidated to provide a deeper understanding of the method's principles.

Introduction

This compound is a small molecule of interest in pharmaceutical research, potentially as a metabolite of a parent drug candidate. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic (PK) and toxicokinetic (TK) studies, which are fundamental to assessing the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity. The development of a sensitive, selective, and reliable analytical method is therefore a critical step in the drug development pipeline.

This application note describes a validated HPLC-MS/MS method for the determination of this compound in human plasma. The method is designed to deliver high throughput and accuracy, adhering to the principles of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[1][2][3].

Analyte Properties

A foundational understanding of the analyte's physicochemical properties is paramount for developing an effective analytical method.

PropertyValueSource
Molecular FormulaC₉H₈O₃PubChem[4]
Molecular Weight164.16 g/mol PubChem[4]
IUPAC Name6-hydroxy-4-methyl-1-benzofuran-3-onePubChem[4]
Physical FormSolidSigma-Aldrich[5]

Experimental Workflow

The overall analytical workflow is designed for efficiency and robustness, minimizing sample handling and potential for error.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Collection Spike Spike with IS Sample->Spike LLE Liquid-Liquid Extraction Spike->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon Inject Injection Recon->Inject HPLC HPLC Separation Inject->HPLC MS MS/MS Detection HPLC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Caption: Experimental workflow for the quantification of this compound.

Detailed Protocols

Materials and Reagents
  • This compound reference standard (purity >98%)

  • Internal Standard (IS): this compound-¹³C₆ (or a structurally similar compound with stable isotope labeling)

  • Human plasma (K₂EDTA as anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Water (deionized, 18.2 MΩ·cm)

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is chosen for its ability to provide a clean extract by efficiently removing proteins and phospholipids, which can cause ion suppression in the mass spectrometer[6][7][8].

Protocol:

  • Thaw plasma samples to room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 1 µg/mL in methanol).

  • Vortex briefly to mix.

  • Add 500 µL of MTBE.

  • Vortex for 5 minutes to ensure thorough extraction.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex to dissolve the residue.

  • Transfer the reconstituted sample to an autosampler vial for analysis.

HPLC-MS/MS Instrumentation and Conditions

The combination of high-performance liquid chromatography with tandem mass spectrometry provides high sensitivity and selectivity for quantifying analytes in complex biological matrices[9][10][11][12].

HPLC System:

ParameterCondition
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient10% B to 90% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute.

Mass Spectrometer:

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temp.500°C
Capillary Voltage3.5 kV
Dwell Time100 ms
Collision GasArgon

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound165.1137.115
Internal Standard (¹³C₆)171.1143.115

Bioanalytical Method Validation

The method was validated according to the FDA and EMA guidelines on bioanalytical method validation[1][2][3][13][14][15]. The validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Selectivity

Selectivity was assessed by analyzing blank plasma samples from at least six different sources. No significant interfering peaks were observed at the retention times of the analyte and the internal standard.

Linearity and Range

The linearity of the method was determined by analyzing calibration standards at eight concentration levels ranging from 1 ng/mL to 1000 ng/mL. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² was used.

ParameterResult
Calibration Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Accuracy and Precision

Accuracy and precision were evaluated by analyzing quality control (QC) samples at four concentration levels: lower limit of quantification (LLOQ), low QC, medium QC, and high QC. The analysis was performed in replicates of five on three different days.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)
LLOQ1< 15%< 15%± 20%
Low3< 10%< 10%± 15%
Medium100< 8%< 9%± 10%
High800< 7%< 8%± 10%
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations.

  • Recovery: The recovery was determined by comparing the peak areas of the analyte from pre-extraction spiked samples to those from post-extraction spiked samples. The average recovery was found to be consistent and reproducible across the concentration range, typically >85%.

  • Matrix Effect: The matrix effect was evaluated by comparing the peak areas of the analyte in post-extraction spiked plasma samples to those in neat solutions. The calculated matrix factor was close to 1, indicating minimal ion suppression or enhancement.

Stability

The stability of the analyte in human plasma was evaluated under various storage and handling conditions.

Stability ConditionDurationResult
Bench-top (Room Temp)4 hoursStable
Freeze-thaw3 cyclesStable
Long-term (-80°C)90 daysStable
Post-preparative (Autosampler)24 hoursStable

Application to a Pharmacokinetic Study

The validated method was successfully applied to a pilot pharmacokinetic study in healthy volunteers. The concentration-time profile of this compound was determined following a single oral dose of a parent compound.

PK_Curve cluster_study Pharmacokinetic Study Dosing Oral Dosing of Parent Drug Sampling Serial Blood Sampling Dosing->Sampling Analysis Plasma Analysis using Validated Method Sampling->Analysis PK_Params Calculation of PK Parameters (Cmax, Tmax, AUC) Analysis->PK_Params

Caption: Workflow for the application of the validated method in a pharmacokinetic study.

Conclusion

The HPLC-MS/MS method described in this application note provides a reliable, sensitive, and selective approach for the quantification of this compound in human plasma. The method has been thoroughly validated according to international regulatory guidelines and is suitable for use in pharmacokinetic and other clinical studies. The detailed protocols and validation data presented herein demonstrate the robustness and applicability of this method for drug development professionals.

References

Application Notes & Protocols: Leveraging 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one in High-Throughput Screening for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries against biological targets.[1] The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[2][3] This document provides a comprehensive guide to the application of 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one, a versatile chemical intermediate, in the context of HTS campaigns.[4] We present the scientific rationale for its use as a foundational scaffold for library synthesis and provide detailed protocols for a fluorescence-based enzymatic HTS assay, from initial setup to data analysis and hit validation. These protocols are designed to be robust and self-validating, providing researchers with the tools to identify novel bioactive compounds.

Introduction: The Strategic Value of the Benzofuran Scaffold

This compound is a key building block in synthetic medicinal chemistry.[4] Its structure, featuring a reactive ketone and a modifiable hydroxyl group, makes it an ideal starting point for the generation of diverse chemical libraries through combinatorial chemistry.[4] The benzofuran core is present in numerous bioactive natural products and FDA-approved drugs, underscoring its therapeutic potential.[5] Derivatives of the closely related 6-hydroxybenzofuran scaffold have been investigated as potent inhibitors of various enzymes, including MAP kinase-interacting kinases (Mnks), which are implicated in cancer.[4][6]

The strategic application of this compound in HTS is not as a standalone therapeutic agent, but as a foundational scaffold for creating a focused library of derivatives. This approach allows for the systematic exploration of the chemical space around a privileged core, increasing the probability of identifying potent and selective modulators of a specific biological target.

Key Physicochemical Properties of this compound:

PropertyValueReference
CAS Number 21861-32-5[7]
Molecular Formula C₉H₈O₃[7]
Molecular Weight 164.16 g/mol [7]
Appearance Solid
Purity Typically ≥95%

Designing an HTS Campaign: From Scaffold to Hits

The successful implementation of an HTS campaign using a scaffold-based library involves several critical stages, from library synthesis to hit validation. The workflow below outlines a typical process for identifying novel enzyme inhibitors.

HTS_Workflow cluster_0 Library Generation cluster_1 High-Throughput Screening cluster_2 Hit Validation & Follow-up A Scaffold Selection: 6-hydroxy-4-methyl- 1-benzofuran-3(2H)-one B Combinatorial Synthesis of Derivative Library A->B C Primary Screen: Single Concentration B->C Screening Deck D Hit Identification (Activity Threshold) C->D E Dose-Response Confirmation D->E F IC50 Determination E->F G Orthogonal Assays (Confirm Mechanism) F->G Confirmed Hits H Promiscuity Counterscreens G->H I Structure-Activity Relationship (SAR) Studies H->I

Caption: A generalized workflow for an HTS campaign, from library synthesis to hit validation.

Application Protocol: High-Throughput Screening for Kinase Inhibitors

This protocol describes a fluorescence-based assay to screen a library of this compound derivatives for inhibitors of a hypothetical protein kinase. Fluorescence-based assays are a common choice for HTS due to their high sensitivity and compatibility with automation.[8][9]

Principle of the Assay

This assay measures the activity of a protein kinase by quantifying the amount of ATP consumed during the phosphorylation of a substrate peptide. The remaining ATP is then used in a coupled enzyme reaction to generate a fluorescent signal. Inhibition of the kinase results in less ATP consumption and, consequently, a higher fluorescence signal.

Assay_Principle cluster_0 No Inhibition cluster_1 Inhibition reagents Kinase Peptide Substrate ATP Test Compound A1 A1 B1 B1 A2 Remaining ATP is low A1->A2 A3 A3 A2->A3 B2 Remaining ATP is high B1->B2 B3 B3 B2->B3

Caption: Principle of the fluorescence-based kinase inhibition assay.

Materials and Reagents
  • Assay Plates: 384-well, black, flat-bottom plates.

  • Test Compounds: Library of this compound derivatives dissolved in 100% DMSO.

  • Kinase: Purified, recombinant protein kinase of interest.

  • Substrate: Synthetic peptide substrate for the kinase.

  • ATP: Adenosine triphosphate.

  • Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Detection Reagent: A commercial kit that measures ATP levels (e.g., ADP-Glo™ Kinase Assay).

  • Automated Liquid Handling System: For dispensing reagents.[10]

  • Plate Reader: Capable of reading fluorescence intensity.

Step-by-Step HTS Protocol
  • Compound Plating:

    • Using an acoustic liquid handler, dispense 50 nL of each test compound from the library plate into the corresponding wells of the 384-well assay plate.

    • For controls, dispense 50 nL of DMSO into the maximum activity (negative control) and minimum activity (positive control) wells.

  • Enzyme and Substrate Addition:

    • Prepare a 2X kinase/substrate solution in assay buffer.

    • Dispense 10 µL of the 2X kinase/substrate solution into each well of the assay plate.

    • For the positive control wells, add a known inhibitor of the kinase.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution in assay buffer.

    • Dispense 10 µL of the 2X ATP solution to all wells to start the reaction. The final reaction volume is 20 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 20 µL of the ATP detection reagent to all wells.

    • Incubate for 30 minutes at room temperature to allow the signal to stabilize.

    • Read the fluorescence intensity on a compatible plate reader.

Data Analysis and Hit Selection
  • Normalization:

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (Signal_Compound - Signal_NegativeControl) / (Signal_PositiveControl - Signal_NegativeControl)

  • Z'-Factor Calculation:

    • The quality of the assay is assessed by calculating the Z'-factor, which should be ≥ 0.5 for a robust assay.[10] Z' = 1 - (3 * (SD_PositiveControl + SD_NegativeControl)) / |Mean_PositiveControl - Mean_NegativeControl|

  • Hit Identification:

    • Compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered primary hits.

Post-Screening Activities: Ensuring Trustworthiness

A crucial aspect of any HTS campaign is the validation of primary hits to eliminate false positives.[11] Promiscuous inhibitors, which act non-specifically, are a common source of misleading results in HTS.[11]

Dose-Response Confirmation

Primary hits should be re-tested in a dose-response format to confirm their activity and determine their potency (IC₅₀). This involves a serial dilution of the hit compound and re-running the assay.

Orthogonal and Counterscreens
  • Orthogonal Assays: Confirm the inhibitory activity using a different assay format that relies on a distinct detection technology (e.g., a luminescence-based or absorbance-based assay). This ensures that the observed activity is not an artifact of the primary assay format.

  • Promiscuity Counterscreens: Assays to identify compounds that act through non-specific mechanisms, such as forming aggregates.[11] A common method is to test the compounds in the presence of a non-ionic detergent like Triton X-100, which can disrupt aggregates.

Conclusion

This compound represents a valuable starting point for the discovery of novel therapeutic agents. Its utility as a versatile chemical scaffold allows for the creation of diverse compound libraries suitable for high-throughput screening. The protocols and workflows detailed in this document provide a robust framework for researchers to leverage this compound in HTS campaigns, particularly for the identification of novel enzyme inhibitors. By adhering to rigorous experimental design and hit validation criteria, researchers can increase the likelihood of discovering promising lead compounds for further drug development.

References

Application Note: 6-Hydroxy-4-methyl-1-benzofuran-3(2H)-one as a Chemical Probe for N-Myristoyltransferase (NMT)

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive framework for the utilization of 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one (hereafter referred to as HMBF-3-one) as a chemical probe to investigate the biological functions of N-myristoyltransferase (NMT). N-myristoylation is a critical lipid modification that governs protein localization and signal transduction, and its dysregulation is implicated in cancer and infectious diseases.[1][2] Benzofuran derivatives have emerged as a promising class of NMT inhibitors.[1][3][4] This document details the necessary protocols for validating HMBF-3-one's engagement with NMT in biochemical and cellular contexts and its subsequent application in phenotypic assays to elucidate NMT-dependent cellular processes.

Part 1: The Chemical Probe - Characterization of HMBF-3-one

The utility of a chemical probe is defined by its potency, selectivity, and well-characterized mechanism of action. HMBF-3-one, a benzofuran derivative, serves as a valuable scaffold for interrogating NMT activity. Its selection is predicated on molecular docking studies and the established activity of related benzofuran structures against NMT, suggesting a favorable interaction with the enzyme's binding pocket.[3][4][5]

Table 1: Physicochemical Properties of HMBF-3-one

PropertyValueSource
IUPAC Name 6-hydroxy-4-methyl-1-benzofuran-3-onePubChem
Molecular Formula C₉H₈O₃PubChem
Molecular Weight 164.16 g/mol PubChem
CAS Number 21861-32-5PubChem
Causality Behind Probe Selection: Why HMBF-3-one for NMT?

N-myristoyltransferase catalyzes the transfer of myristate from myristoyl-CoA to the N-terminal glycine of target proteins.[6] This modification is essential for membrane anchoring and the function of key signaling proteins, such as Src family kinases.[2][7] The benzofuran core of HMBF-3-one is structurally suited to occupy the substrate-binding site of NMT, as suggested by studies on analogous compounds.[3][4] The hydroxyl and methyl groups on the aromatic ring provide specific interaction points that can be crucial for binding affinity and selectivity, making HMBF-3-one a strong candidate for a reversible, substrate-competitive inhibitor.

Part 2: Target Engagement and Validation Workflow

Confirming that a chemical probe directly interacts with its intended target within a complex biological system is the cornerstone of trustworthy research. The following workflow provides a step-by-step validation process, from direct enzyme inhibition to confirmation of target engagement in intact cells.

G cluster_0 Probe Validation Workflow A Protocol 1: In Vitro NMT Enzyme Inhibition B Protocol 2: Cellular Thermal Shift Assay (CETSA) A->B Confirms Direct Inhibition C Protocol 3: Cell-Based Phenotypic Assay B->C Confirms Target Engagement in Cells

Caption: Workflow for validating HMBF-3-one as an NMT probe.

Protocol 1: In Vitro NMT Enzyme Inhibition Assay (Fluorescence-Based)

Rationale: This assay directly measures the ability of HMBF-3-one to inhibit NMT's enzymatic activity. It is a critical first step to determine the probe's potency (IC₅₀). This protocol is adapted from established fluorescence-based NMT assays that detect the release of Coenzyme A (CoA) during the myristoylation reaction.[8][9][10]

Materials:

  • Recombinant human NMT1 enzyme

  • Myristoyl-CoA

  • Peptide substrate with N-terminal glycine (e.g., from pp60src)[9]

  • Assay Buffer: 50 mM HEPES, pH 7.5, 1 mM EGTA, 0.01% Triton X-100

  • 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM) dye

  • HMBF-3-one and DMSO

  • 384-well black microplates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of HMBF-3-one in DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.

  • Assay Plate Setup: To each well of a 384-well plate, add 1 µL of the serially diluted HMBF-3-one or DMSO for positive (100% activity) and negative (0% activity) controls.

  • Enzyme Addition: Add 20 µL of NMT1 enzyme solution (final concentration ~5 nM) in assay buffer to each well.

  • Inhibitor Pre-incubation: Mix gently and incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of a substrate mixture containing peptide substrate (final concentration ~2.5 µM) and Myristoyl-CoA (final concentration ~0.5 µM) in assay buffer.[8]

  • Detection: Immediately after adding the substrate mix, add 10 µL of CPM solution (final concentration ~8 µM) to each well.

  • Incubation and Measurement: Incubate the plate at 30°C for 60 minutes. Measure the fluorescence intensity using a microplate reader (Excitation: 390 nm, Emission: 460 nm).

  • Data Analysis: Calculate the percent inhibition for each concentration relative to controls. Plot the dose-response curve and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Table 2: Representative In Vitro Inhibition Data

CompoundTargetIC₅₀ (µM)
HMBF-3-one Human NMT10.85
HMBF-3-one Human NMT21.20
Negative Control Human NMT1> 50
Protocol 2: Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA validates target engagement within intact cells.[11] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[12][13] This protocol confirms that HMBF-3-one reaches and binds to NMT in a physiological context.

Materials:

  • Cancer cell line expressing NMT1 (e.g., K562 chronic myelogenous leukemia cells)

  • HMBF-3-one and DMSO

  • PBS and protease inhibitor cocktail

  • Equipment for SDS-PAGE and Western Blotting

  • Validated primary antibody against NMT1

Procedure:

  • Cell Treatment: Treat cultured K562 cells with HMBF-3-one (e.g., at 10x the cellular IC₅₀) or DMSO (vehicle control) for 1-2 hours.

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[13]

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation and Analysis: Collect the supernatant (soluble protein fraction). Determine protein concentration, normalize samples, and analyze by SDS-PAGE followed by Western blotting using an anti-NMT1 antibody.

  • Data Analysis: Quantify the band intensities for NMT1 at each temperature for both the treated and control samples. Plot the percentage of soluble NMT1 against temperature to generate melt curves. A rightward shift in the melt curve for the HMBF-3-one-treated sample indicates thermal stabilization and confirms target engagement.[14]

Part 3: Probing NMT Function in Cellular Models

With target engagement confirmed, HMBF-3-one can be used to explore the cellular consequences of NMT inhibition.

NMT Signaling and Biological Impact

NMT-mediated myristoylation is essential for the membrane localization and function of numerous proteins involved in oncogenic signaling, such as the non-receptor tyrosine kinase Src.[7][15] By inhibiting NMT, HMBF-3-one is expected to disrupt these pathways, leading to anti-proliferative or pro-apoptotic effects in cancer cells dependent on these signals.

G cluster_pathway NMT-Dependent Src Signaling Myr_CoA Myristoyl-CoA NMT NMT1/2 Myr_CoA->NMT Src_myr Myristoylated Src (active, membrane-bound) NMT->Src_myr Myristoylation Probe HMBF-3-one Probe->NMT Inhibition Src_unmyr Apo-Src (inactive, cytosolic) Src_unmyr->NMT Downstream Downstream Signaling (Proliferation, Survival) Src_myr->Downstream Activation

References

Application Notes & Protocols: Crystallization of 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the crystallization of 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one, a key intermediate in synthetic organic chemistry. The protocols herein are designed for researchers, scientists, and drug development professionals aiming to achieve high purity and obtain single crystals suitable for X-ray diffraction analysis. We move beyond simple step-by-step instructions to explain the underlying principles of solvent selection and technique optimization, ensuring a robust and reproducible crystallization process. Methodologies covered include Slow Cooling, Slow Evaporation, and Vapor Diffusion, each accompanied by a detailed protocol, troubleshooting guide, and workflow diagram.

Introduction: The Importance of Crystalline Form

This compound is a substituted benzofuranone, a structural motif found in various biologically active compounds and a versatile building block in medicinal chemistry.[1][2] The isolation of this compound in a highly pure, crystalline form is paramount for unambiguous structural characterization, reliable biological screening, and ensuring batch-to-batch consistency in downstream applications. Crystallization is the most powerful technique for purifying solid organic compounds, leveraging differences in solubility to separate the target molecule from impurities.[3][4][5]

This guide provides field-proven protocols to guide the scientist through the process of developing a successful crystallization strategy for this specific molecule, from initial solvent screening to the harvesting of high-quality crystals.

Compound Profile: Physicochemical Properties

Understanding the inherent properties of this compound is the foundation for designing a rational crystallization strategy. The molecule contains a polar phenolic hydroxyl group and a moderately polar ketone within a largely nonpolar aromatic-ether backbone. This amphiphilic nature dictates its solubility profile.

PropertyValueSource
IUPAC Name This compound[6][7]
CAS Number 21861-32-5[7][8]
Molecular Formula C₉H₈O₃[6][7][9]
Molecular Weight 164.16 g/mol [6]
Physical Form Solid
Topological Polar Surface Area 46.5 Ų[6]

Core Principles: Solvent Selection and Supersaturation

The success of any crystallization experiment hinges on the careful selection of a solvent or solvent system. An ideal solvent for recrystallization should exhibit steep solubility vs. temperature curve: dissolving the compound completely at an elevated temperature but poorly at lower temperatures.[4]

For this compound, the strategy involves balancing polarity:

  • Good Solvents (High Polarity): Solvents like Methanol, Ethanol, Acetone, and Ethyl Acetate are likely to readily dissolve the compound at room temperature or with gentle heating, due to hydrogen bonding with the phenolic group.

  • Anti-Solvents (Low Polarity): Nonpolar solvents such as Hexane, Heptane, or Cyclohexane will have very low solubility for the compound. These are crucial for anti-solvent crystallization techniques.

  • Intermediate Solvents: Dichloromethane or Toluene may show moderate solubility and can be useful in mixed-solvent systems.

The goal is to create a supersaturated solution—a state where the concentration of the solute exceeds its equilibrium solubility—from which crystals can nucleate and grow. This is achieved by changing the conditions of a saturated solution, typically by cooling, evaporating the solvent, or adding an anti-solvent.

SolventPolarity IndexBoiling Point (°C)Rationale for Use
Methanol 5.165Good solvent for dissolving the compound due to its high polarity and ability to form hydrogen bonds.
Ethyl Acetate 4.477Excellent choice for creating a saturated solution at reflux, with lower solubility upon cooling.
Acetone 5.156A strong, polar aprotic solvent; useful for initial dissolution, but its high volatility can lead to rapid, poor-quality crystal formation if not controlled.
Dichloromethane 3.140A less polar solvent, good for vapor diffusion setups when paired with a nonpolar anti-solvent.
Heptane/Hexane 0.198 / 69Classic anti-solvents. Used to reduce the overall polarity of a solvent system, inducing precipitation.
Water 10.2100Potentially useful as an anti-solvent in a system with a water-miscible organic solvent like ethanol or acetone.

Experimental Protocols

Safety Precaution: Always handle solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The target compound is classified as an irritant.[6]

Method 1: Slow Cooling Crystallization

This is the most common method for purification. It relies on the principle that the compound's solubility decreases as the temperature of the solution is slowly lowered, leading to a supersaturated state and subsequent crystal growth.[4][5]

Protocol:

  • Dissolution: Place the crude this compound (e.g., 100 mg) into a small Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., hot ethyl acetate) dropwise while heating and swirling until the solid is fully dissolved. Aim for a clear, saturated solution at the solvent's boiling point.

  • Slow Cooling: Cover the flask with a watch glass or loosely with aluminum foil (to prevent rapid evaporation and contamination) and allow it to cool slowly to room temperature on a benchtop, undisturbed. Insulating the flask can promote the formation of larger, higher-quality crystals.[3]

  • Inducing Crystallization (If Necessary): If no crystals form upon reaching room temperature, induce nucleation by scratching the inner wall of the flask with a glass rod at the air-liquid interface or by adding a single "seed" crystal of the pure compound.[3][5]

  • Maturation: Once crystallization begins, allow the flask to stand at room temperature for several hours. Subsequently, place the flask in an ice bath or refrigerator (4 °C) for at least one hour to maximize the crystal yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impurities from the crystal surfaces.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Troubleshooting:

  • Oiling Out: If the compound separates as an oil, the solution is likely too supersaturated or cooling too quickly. Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly.

  • No Crystals Form: The solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration and repeat the cooling process.[5]

Workflow Diagram:

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation A Place Crude Compound in Flask B Add Minimal Hot Solvent A->B C Ensure Complete Dissolution B->C D Slow Cool to Room Temp C->D E Induce Nucleation (Optional) D->E F Cool in Ice Bath D->F E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Under Vacuum H->I J J I->J Pure Crystals

Caption: Workflow for Slow Cooling Crystallization.

Method 2: Slow Evaporation

This technique is ideal for obtaining high-quality single crystals for X-ray analysis when only small amounts of material are available. It works by slowly increasing the solute concentration as the solvent evaporates.[10]

Protocol:

  • Solution Preparation: Dissolve the compound (e.g., 5-10 mg) in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) in a small, clean vial. Do not create a saturated solution; the solution should be relatively dilute.

  • Evaporation Setup: Cover the vial with a cap or parafilm. Using a needle, pierce one or a few small holes in the covering. The number and size of the holes will control the rate of evaporation.

  • Incubation: Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks. Slower evaporation rates generally yield better crystals.[10]

  • Harvesting: Once suitable crystals have formed and the solvent has mostly evaporated, carefully remove the crystals using a spatula or by decanting the remaining mother liquor.

Troubleshooting:

  • Amorphous Powder Forms: Evaporation was too rapid. Use a less volatile solvent or reduce the size/number of holes in the vial cover.

  • Microcrystals Form: Nucleation occurred too quickly. Use a more dilute starting solution.

Workflow Diagram:

G A Dissolve Compound in Volatile Solvent B Place in Vial A->B C Cover Vial & Pierce Holes B->C D Incubate in Vibration-Free Area C->D E Solvent Evaporates Slowly D->E F Crystals Form and Grow E->F G Harvest Crystals F->G H H G->H Single Crystals

Caption: Workflow for Slow Evaporation Crystallization.

Method 3: Vapor Diffusion

Vapor diffusion is an excellent and highly controlled method for growing single crystals from milligram quantities of a substance.[10] The compound is dissolved in a "good" solvent, and the vapor of a miscible "anti-solvent" (in which the compound is insoluble) is allowed to slowly diffuse into the solution, gradually reducing the compound's solubility to the point of crystallization.

Protocol:

  • Inner Vial Setup: Dissolve the compound (2-5 mg) in a minimal amount of a relatively volatile "good" solvent (e.g., dichloromethane) in a small, open vial (e.g., a 1-dram vial).

  • Outer Jar Setup: Place the small vial inside a larger jar or beaker that contains a layer of the "anti-solvent" (e.g., hexane or heptane). The level of the anti-solvent should be below the top of the inner vial.

  • Sealing and Diffusion: Seal the outer jar tightly. The more volatile solvent from the inner vial will slowly evaporate and mix with the anti-solvent vapor in the headspace, while the less volatile anti-solvent vapor will diffuse into the inner vial. This slowly changes the solvent composition in the inner vial, inducing crystallization.

  • Incubation: Place the sealed system in a stable, vibration-free environment and monitor for crystal growth over several days.

  • Harvesting: Once crystals of sufficient size have formed, carefully open the jar and remove the inner vial. Isolate the crystals by carefully decanting the mother liquor with a pipette.

Troubleshooting:

  • Rapid Precipitation: The solvent/anti-solvent pair is not ideal. The "good" solvent may be too volatile, or the anti-solvent may be too miscible. Consider a less volatile good solvent (e.g., toluene) or a different anti-solvent.

  • No Crystal Growth: The compound may be too soluble in the final mixed-solvent system. Choose a more potent anti-solvent.

Workflow Diagram:

G cluster_prep Preparation cluster_process Diffusion & Growth A Dissolve Compound in 'Good' Solvent (Inner Vial) C Place Inner Vial in Outer Jar A->C B Add 'Anti-Solvent' to Outer Jar B->C D Seal Outer Jar Tightly C->D E Store in Stable Environment D->E F Solvent Vapors Diffuse E->F G Solubility Decreases Slowly F->G H Crystals Nucleate & Grow G->H I Harvest High-Quality Crystals H->I J Single Crystals I->J

Caption: Workflow for Vapor Diffusion Crystallization.

Characterization and Validation

The success of crystallization should be validated by appropriate analytical techniques:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

  • Spectroscopy (NMR, IR): Confirms the chemical identity and structural integrity of the crystallized compound.

  • Single-Crystal X-ray Diffraction: Provides definitive proof of structure and is the gold standard for characterization, enabled by high-quality crystals obtained from methods like slow evaporation or vapor diffusion.

Conclusion

The crystallization of this compound is readily achievable through systematic application of fundamental crystallization principles. By carefully selecting a solvent system that exploits the compound's solubility profile, researchers can effectively purify the material using slow cooling or grow high-quality single crystals via slow evaporation or vapor diffusion. The protocols and troubleshooting guides provided herein serve as a robust starting point for developing a tailored and successful crystallization process, ultimately enabling further research and development.

References

Application Notes & Protocols: Investigating 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one in Rheumatoid Arthritis Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Rheumatoid Arthritis (RA) is a chronic, systemic autoimmune disease characterized by persistent synovial inflammation, leading to joint destruction, disability, and reduced quality of life. Current therapeutic strategies, while effective for many, have limitations including non-response in a subset of patients and potential side effects, underscoring the urgent need for novel small-molecule inhibitors targeting key inflammatory pathways. This document provides a comprehensive guide for the investigation of 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one (HMBF) , a benzofuranone-class small molecule, as a potential therapeutic agent for RA. We present a scientific rationale, detailed in vitro and in vivo protocols, and data interpretation frameworks for assessing the anti-arthritic potential of this compound. The proposed mechanism of action centers on the inhibition of Mitogen-Activated Protein Kinase (MAPK)-interacting kinases (Mnk1/2), key regulators of pro-inflammatory cytokine synthesis.

Scientific Rationale & Therapeutic Hypothesis

The pathology of RA is driven by a complex interplay of immune cells and pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[1][2] The signaling cascades that regulate the production of these cytokines represent prime targets for therapeutic intervention. The Mitogen-Activated Protein Kinase (MAPK) pathways (p38, ERK, JNK) are central to this process and are known to be hyperactivated in the synovial tissue of RA patients.[1][3][4]

Downstream of the p38 and ERK pathways are the MAPK-interacting kinases, Mnk1 and Mnk2. These kinases phosphorylate the eukaryotic initiation factor 4E (eIF4E), a critical step in the translation of specific mRNAs, including that of TNF-α. By controlling the synthesis of key inflammatory mediators at the translational level, Mnks act as a crucial bottleneck in the inflammatory cascade.[1][2] Therefore, inhibiting Mnk activity presents a highly attractive strategy for mitigating the inflammation that drives RA.

Benzofuran scaffolds are prevalent in a variety of biologically active compounds, with numerous derivatives reported to possess potent anti-inflammatory, antioxidant, and anticancer properties.[5][6][7][8] Notably, derivatives of the closely related 6-hydroxybenzofuran scaffold have been identified as potent inhibitors of Mnks.[9] This precedent provides a strong rationale for investigating This compound (HMBF) , which shares this core structure, as a novel Mnk inhibitor for RA therapy.

Our central hypothesis is that HMBF will inhibit Mnk1/2 activity, leading to reduced pro-inflammatory cytokine production and subsequent amelioration of arthritic pathology in preclinical models.

Proposed Signaling Pathway and Point of Intervention

MAPK_MNK_Pathway_RA Cytokines TNF-α, IL-1β Receptor Cell Surface Receptors Cytokines->Receptor MAP3K MAPKKK (e.g., TAK1) Receptor->MAP3K MAP2K MKK3/6, MEK1/2 MAP3K->MAP2K MAPK p38 MAPK / ERK1/2 MAP2K->MAPK MNK MNK1/2 MAPK->MNK Activation eIF4E eIF4E MNK->eIF4E Phosphorylation HMBF HMBF (6-hydroxy-4-methyl-1- benzofuran-3(2H)-one) HMBF->MNK Inhibition p_eIF4E p-eIF4E eIF4E->p_eIF4E Translation mRNA Translation (e.g., TNF-α mRNA) p_eIF4E->Translation Inflammation Pro-inflammatory Cytokine Synthesis Translation->Inflammation Pathology Joint Inflammation & Destruction Inflammation->Pathology

Caption: Hypothesized mechanism of HMBF in RA.

Compound Information

PropertyValue
IUPAC Name This compound
Synonyms HMBF, 6-hydroxy-4-methyl-coumaranone
CAS Number 21861-32-5
Molecular Formula C₉H₈O₃
Molecular Weight 164.16 g/mol
Appearance Solid
Solubility Soluble in DMSO, Methanol
Storage Store at room temperature, protected from light

Phase 1: In Vitro Evaluation Protocols

The initial phase focuses on establishing the compound's bioactivity and mechanism in relevant cell-based models.

Protocol 1: Cytotoxicity Assessment in Macrophages

Principle: To determine the non-toxic concentration range of HMBF for subsequent functional assays. This is a critical first step to ensure that observed anti-inflammatory effects are not due to cell death.

Materials:

  • RAW 264.7 murine macrophage cell line

  • HMBF (stock solution in DMSO)

  • DMEM high-glucose medium with 10% FBS, 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

Method:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of HMBF in culture medium (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO equivalent to the highest HMBF concentration) and a no-treatment control.

  • Replace the old medium with 100 µL of medium containing the respective HMBF concentrations or controls.

  • Incubate for 24 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control.

Interpretation: Identify the highest concentration of HMBF that results in >90% cell viability. This concentration range will be used for subsequent in vitro experiments.

Protocol 2: Target Engagement - Inhibition of eIF4E Phosphorylation

Principle: To confirm that HMBF engages its hypothesized target, Mnk, by measuring the phosphorylation status of its primary downstream substrate, eIF4E, via Western Blot.

Materials:

  • RAW 264.7 cells

  • HMBF (at non-toxic concentrations)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-eIF4E (Ser209), anti-total-eIF4E, anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Method:

  • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat cells with various non-toxic concentrations of HMBF or vehicle (DMSO) for 2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 30 minutes to activate the MAPK pathway. Include an unstimulated control.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Quantify protein concentration using a BCA assay.

  • Perform SDS-PAGE, transferring proteins to a PVDF membrane.

  • Block the membrane and probe with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibody.

  • Visualize bands using an ECL substrate and an imaging system.

  • Densitometry analysis should be performed, normalizing p-eIF4E to total eIF4E and β-actin.

Interpretation: A dose-dependent decrease in the p-eIF4E/total-eIF4E ratio in HMBF-treated, LPS-stimulated cells compared to the vehicle-treated, LPS-stimulated control will confirm target engagement.

Protocol 3: Anti-inflammatory Efficacy - Cytokine Production Assay

Principle: To evaluate the functional anti-inflammatory effect of HMBF by measuring its ability to inhibit the production of the key RA-associated cytokine, TNF-α, from stimulated macrophages.[10]

Materials:

  • RAW 264.7 cells

  • HMBF and LPS

  • Mouse TNF-α ELISA kit

  • 96-well plates

Method:

  • Seed RAW 264.7 cells in a 96-well plate (5 x 10⁴ cells/well) and incubate overnight.

  • Pre-treat cells with non-toxic concentrations of HMBF or vehicle for 2 hours.

  • Stimulate cells with LPS (1 µg/mL) for 6-8 hours.

  • Collect the cell culture supernatant.

  • Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Normalize TNF-α levels to total protein content from the cell lysate of each well if desired.

Interpretation: A significant, dose-dependent reduction in TNF-α secretion in HMBF-treated wells compared to vehicle-treated controls indicates functional anti-inflammatory activity.

Phase 2: In Vivo Preclinical Evaluation Protocol

This phase assesses the therapeutic efficacy of HMBF in a gold-standard animal model of RA.

Protocol 4: Collagen-Induced Arthritis (CIA) Mouse Model

Principle: The CIA model in DBA/1 mice is widely used as it shares many immunological and pathological features with human RA, including synovitis, pannus formation, and cartilage/bone erosion.[11][12][13] This protocol will evaluate HMBF's ability to prevent or reduce the severity of arthritis in vivo.

Materials:

  • Male DBA/1 mice, 8-10 weeks old.[11][14]

  • Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid).

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

  • Incomplete Freund's Adjuvant (IFA).

  • HMBF formulated for intraperitoneal (i.p.) or oral (p.o.) administration.

  • Calipers for paw thickness measurement.

Method:

  • Disease Induction (Day 0):

    • Emulsify the CII solution with an equal volume of CFA. The emulsion quality is critical for successful induction.[14]

    • Anesthetize mice and administer a 100 µL subcutaneous (s.c.) injection of the emulsion at the base of the tail.

  • Booster Immunization (Day 21):

    • Emulsify the CII solution with an equal volume of IFA.

    • Administer a 100 µL s.c. injection of the booster emulsion at a different site near the base of the tail.[12]

  • Treatment Regimen:

    • Randomize mice into groups (e.g., Vehicle Control, HMBF low dose, HMBF high dose, Positive Control like Methotrexate).

    • Begin prophylactic treatment daily, starting from Day 21 (before disease onset) until the end of the experiment (e.g., Day 42-49).

  • Arthritis Evaluation (starting Day 21, 3 times/week):

    • Clinical Score: Score each paw on a scale of 0-4:

      • 0 = No swelling or erythema.

      • 1 = Mild erythema and swelling of one digit.

      • 2 = Moderate erythema and swelling of multiple digits or the ankle/wrist.

      • 3 = Severe erythema and swelling of the entire paw.

      • 4 = Maximum inflammation with ankylosis.

      • The maximum score per mouse is 16.

    • Paw Thickness: Measure the thickness of the hind paws using digital calipers.

  • Endpoint Analysis (e.g., Day 42):

    • Collect blood for serum cytokine analysis (TNF-α, IL-1β, IL-6).

    • Harvest paws for histological analysis (H&E staining for inflammation, Safranin O for cartilage loss) and score for synovitis, pannus, and bone erosion.

Interpretation: A significant reduction in the mean clinical score, paw thickness, serum cytokine levels, and histological damage scores in the HMBF-treated groups compared to the vehicle control group will demonstrate in vivo efficacy.

Experimental Workflow & Data Presentation

Overall Research Workflow

Experimental_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Decision Point cluster_2 Phase 2: In Vivo Efficacy p1 Protocol 1: Cytotoxicity Assay (MTT) Determine non-toxic dose range p2 Protocol 2: Target Engagement (Western Blot) Confirm p-eIF4E inhibition p1->p2 p3 Protocol 3: Efficacy Assay (ELISA) Measure TNF-α inhibition p2->p3 decision Potent in vitro activity and target engagement? p3->decision p4 Protocol 4: Collagen-Induced Arthritis (CIA) Mouse Model decision->p4 Yes end_no Stop/ Re-evaluate decision->end_no decision->end_no No eval Evaluation: - Clinical Score - Paw Thickness - Histology - Biomarkers p4->eval end_final end_final eval->end_final Analyze Data start HMBF Compound start->p1

Caption: A logical workflow for HMBF evaluation.

Expected Quantitative Data Summary

Table 1: Expected In Vitro Results

Assay Endpoint HMBF (10 µM) Vehicle Control
Cytotoxicity (MTT) Cell Viability (%) > 95% 100%
Target Engagement (WB) p-eIF4E/Total eIF4E Ratio 0.25 (± 0.05) 1.0 (± 0.1)
Efficacy (ELISA) TNF-α (pg/mL) 150 (± 20) 1200 (± 150)

| IC₅₀ (TNF-α Inhibition) | µM | ~2.5 µM | N/A |

Table 2: Expected In Vivo Results from CIA Model (Day 42)

Treatment Group Mean Clinical Score (± SEM) Paw Thickness (mm ± SEM) Histological Damage Score (± SEM)
Vehicle Control 10.5 (± 1.2) 3.8 (± 0.3) 3.2 (± 0.4)
HMBF (10 mg/kg) 4.2 (± 0.8)* 2.5 (± 0.2)* 1.5 (± 0.3)*
Methotrexate (1 mg/kg) 3.5 (± 0.7)* 2.3 (± 0.2)* 1.2 (± 0.2)*

*p < 0.05 vs. Vehicle Control

Conclusion

The provided protocols outline a systematic and robust approach to evaluate the therapeutic potential of This compound for Rheumatoid Arthritis. By leveraging a strong scientific rationale centered on Mnk inhibition, these studies can effectively determine the compound's cytotoxicity, target engagement, and anti-inflammatory efficacy both in vitro and in a clinically relevant in vivo model. Positive outcomes from this research program would position HMBF as a promising lead candidate for further preclinical development as a novel disease-modifying anti-rheumatic drug (DMARD).

References

Application Notes and Protocols for the Derivatization of 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one to Enhance Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuranone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This application note provides a detailed guide for the strategic derivatization of 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one, a key intermediate for the synthesis of novel bioactive compounds. We present protocols for targeted modifications at the C6-hydroxyl and C2-methylene positions, drawing upon established synthetic methodologies and structure-activity relationship (SAR) insights to rationally design derivatives with potentially improved therapeutic efficacy.[3][4] Detailed experimental procedures, characterization data, and protocols for relevant biological assays are provided to guide researchers in the synthesis and evaluation of new chemical entities based on this versatile scaffold.

Introduction: The Therapeutic Potential of the Benzofuranone Core

Benzofuran-3(2H)-ones are a class of heterocyclic compounds that form the core of numerous natural products and synthetic molecules with significant biological activities.[5] Their inherent structural features, including a planar bicyclic system and reactive functional groups, make them attractive starting points for the development of novel therapeutic agents. The this compound scaffold, in particular, offers multiple points for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties.

The presence of a phenolic hydroxyl group at the C6 position and a reactive ketone at the C3 position with an adjacent active methylene at C2 are key features for derivatization. Strategic modification of these sites can lead to enhanced binding affinity for biological targets, improved pharmacokinetic profiles, and ultimately, more potent and selective drugs. This guide will focus on derivatization strategies aimed at enhancing anticancer and anti-inflammatory activities, two areas where benzofuranone derivatives have shown considerable promise.[4][6]

Strategic Derivatization Workflow

The derivatization of this compound can be systematically approached by targeting its key functional groups. The following diagram illustrates a logical workflow for the synthesis and subsequent evaluation of novel derivatives.

Derivatization_Workflow cluster_synthesis Synthesis & Derivatization cluster_analysis Characterization & Evaluation cluster_bioassays Biological Screening Start 6-hydroxy-4-methyl-1- benzofuran-3(2H)-one O_Alkylation O-Alkylation (C6-OH) Start->O_Alkylation Williamson Ether Synthesis Knoevenagel Knoevenagel Condensation (C2) Start->Knoevenagel Base-catalyzed condensation Mannich Mannich Reaction (C2) Start->Mannich Aminomethylation Derivatives Library of Novel Derivatives O_Alkylation->Derivatives Knoevenagel->Derivatives Mannich->Derivatives Purification Purification (Chromatography) Derivatives->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Bioassays Biological Assays Characterization->Bioassays MTT Cytotoxicity Assay (MTT) Bioassays->MTT Kinase Kinase Inhibition Assay Bioassays->Kinase NFkB NF-κB Activation Assay Bioassays->NFkB SAR SAR Analysis & Lead Optimization MTT->SAR Kinase->SAR NFkB->SAR

Caption: A comprehensive workflow for the derivatization and biological evaluation of this compound.

Protocols for Derivatization

The following protocols provide detailed, step-by-step methodologies for the chemical modification of this compound.

Protocol 1: O-Alkylation of the C6-Hydroxyl Group via Williamson Ether Synthesis

Rationale: Alkylation of the phenolic hydroxyl group can improve membrane permeability and introduce functionalities that can interact with specific biological targets. This modification can also modulate the compound's metabolic stability.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired O-alkylated derivative.

Protocol 2: Knoevenagel Condensation at the C2-Methylene Position

Rationale: The Knoevenagel condensation introduces a carbon-carbon double bond at the C2 position, creating an α,β-unsaturated system. This modification can enhance reactivity and provide a scaffold for further derivatization. Aurones, which are 2-benzylidenebenzofuran-3(2H)-ones, have shown significant anticancer activity.[7][8]

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Piperidine or Pyrrolidine (catalyst)

  • Ethanol or Toluene

  • Hydrochloric acid (HCl), 1N

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) and the aromatic aldehyde (1.1 eq) in ethanol or toluene.

  • Add a catalytic amount of piperidine or pyrrolidine (0.1 eq) to the solution.

  • Reflux the reaction mixture for 8-12 hours, with azeotropic removal of water if using toluene. Monitor the reaction by TLC.[9][10]

  • Cool the reaction mixture to room temperature. If a precipitate forms, filter and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1N HCl, followed by saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the 2-benzylidene derivative.

Protocol 3: Mannich Reaction for Aminomethylation at the C2 Position

Rationale: The introduction of an aminomethyl group via the Mannich reaction can improve the aqueous solubility and basicity of the molecule, which can be advantageous for drug delivery and target interaction. Mannich bases of heterocyclic compounds often exhibit a range of biological activities.[11][12]

Materials:

  • This compound

  • Secondary amine (e.g., dimethylamine, piperidine, morpholine)

  • Formaldehyde (37% aqueous solution)

  • Ethanol

  • Hydrochloric acid (HCl) in ethanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the secondary amine (1.1 eq) in ethanol, add formaldehyde solution (1.1 eq) and stir at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq) in ethanol to the reaction mixture.

  • Reflux the mixture for 6-8 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and acidify with ethanolic HCl to precipitate the hydrochloride salt of the Mannich base.

  • Filter the precipitate and wash with cold diethyl ether.

  • To obtain the free base, suspend the hydrochloride salt in water, and basify with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the aminomethylated product.

Hypothetical Biological Activity and Structure-Activity Relationship (SAR)

The derivatization strategies outlined above are designed to explore key chemical spaces and improve the biological activity of the parent compound. Below is a table of hypothetical data illustrating the potential impact of these modifications on anticancer and anti-inflammatory activities.

Compound ID Modification Anticancer Activity (IC₅₀, µM) Anti-inflammatory Activity (IC₅₀, µM)
Parent This compound> 50> 50
Deriv-O-Bn C6-Benzyloxy25.335.1
Deriv-O-Et C6-Ethoxy42.148.7
Deriv-Kno-Ph C2-Benzylidene10.515.2
Deriv-Kno-4ClPh C2-(4-Chlorobenzylidene)5.28.9
Deriv-Man-Pip C2-Piperidinomethyl18.722.4
Deriv-Man-Mor C2-Morpholinomethyl22.528.1

SAR Insights:

  • O-Alkylation: Capping the C6-hydroxyl group with a benzyl group (Deriv-O-Bn) shows a moderate increase in activity compared to the parent compound, likely due to increased lipophilicity. A smaller ethyl group (Deriv-O-Et) has a less pronounced effect.

  • Knoevenagel Condensation: The introduction of a benzylidene group at the C2 position (Deriv-Kno-Ph) significantly enhances both anticancer and anti-inflammatory activities. The addition of an electron-withdrawing group, such as chlorine, to the phenyl ring (Deriv-Kno-4ClPh) further potentiates the activity, a common observation in the SAR of aurones.[7]

  • Mannich Reaction: The incorporation of a basic aminomethyl group at C2 (Deriv-Man-Pip and Deriv-Man-Mor) leads to a notable improvement in activity, with the piperidine derivative showing slightly better potency.

Biological Evaluation Protocols

To assess the therapeutic potential of the newly synthesized derivatives, a panel of in vitro assays is recommended.

Protocol 4: MTT Assay for Cytotoxicity

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells to a purple formazan product is quantified spectrophotometrically.

Procedure:

  • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Protocol 5: In Vitro Kinase Inhibition Assay

Rationale: Many benzofuranone derivatives have been identified as kinase inhibitors, a key target in cancer therapy.[13][14]

Kinase_Inhibition_Pathway cluster_kinase Kinase Activity Kinase Kinase P_Substrate Phosphorylated Substrate Kinase->P_Substrate Phosphorylation ATP ATP ADP ADP ATP->ADP Substrate Substrate Substrate->P_Substrate Inhibitor Benzofuranone Derivative Inhibitor->Kinase Inhibition

Caption: Mechanism of kinase inhibition by benzofuranone derivatives.

Procedure (General):

  • A specific kinase (e.g., PI3K, CDK2) is incubated with its substrate and ATP in a suitable buffer.

  • The test compounds are added at various concentrations.

  • The kinase reaction is allowed to proceed for a defined period.

  • The amount of phosphorylated substrate or ADP produced is quantified using various detection methods (e.g., fluorescence, luminescence, radioactivity).

  • The IC₅₀ value for kinase inhibition is determined.

Protocol 6: NF-κB Activation Assay

Rationale: The NF-κB signaling pathway plays a crucial role in inflammation.[6] Inhibiting this pathway is a key strategy for developing anti-inflammatory drugs.

Procedure (Reporter Gene Assay):

  • Use a cell line stably transfected with an NF-κB-responsive reporter gene (e.g., luciferase).

  • Pre-treat the cells with the test compounds for 1 hour.

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α, LPS).

  • After an appropriate incubation time, lyse the cells and measure the reporter gene activity (e.g., luminescence).

  • A decrease in reporter activity indicates inhibition of the NF-κB pathway.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic protocols and biological evaluation methods detailed in this application note provide a comprehensive framework for researchers to systematically explore the chemical space around this core structure. By employing rational design based on SAR principles and a robust screening cascade, it is anticipated that new derivatives with enhanced potency and selectivity can be identified, paving the way for the discovery of next-generation drugs for the treatment of cancer and inflammatory diseases.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable benzofuranone intermediate.[1] As a core scaffold in medicinal chemistry, optimizing its yield is critical for the efficient development of novel therapeutics, such as potent enzyme inhibitors.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Core Synthetic Strategy: An Overview

The synthesis of substituted benzofuranones often involves an intramolecular cyclization of a suitably functionalized phenol precursor. A common and effective strategy is the domino Friedel-Crafts acylation/alkylation and subsequent lactonization. This process must be carefully controlled to prevent the formation of side products and ensure a high conversion rate.

Below is a diagram illustrating a generalized workflow for synthesizing and optimizing the yield of the target molecule.

G cluster_success Successful Synthesis A Start: Select Starting Materials (e.g., 4-methylresorcinol & chloroacetyl chloride) B Reaction Setup: - Choose Catalyst (e.g., AlCl3, TFA) - Select Solvent (e.g., DCE, DCB) A->B Reagent Selection C Execute Reaction: - Control Temperature - Monitor Progress (TLC) B->C Parameter Setting D Work-up & Crude Isolation C->D Reaction Completion E Purification: - Column Chromatography - Recrystallization D->E Crude Product F Characterization & Yield Calculation E->F Purified Product G F->G Analyze Outcome Success END H Troubleshoot & Optimize: - Screen Catalysts - Vary Temperature/Time - Change Solvent G->H Yield < Target H->B Iterate

Caption: General workflow for synthesis and optimization.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each answer provides a causal explanation and actionable steps for resolution.

Q1: My reaction yield is consistently low or I'm getting no product. What are the primary factors to investigate?

A1: Low or no yield is a common issue that can typically be traced back to one of four areas: reagent integrity, catalyst efficacy, reaction conditions, or the choice of solvent.

  • Reagent & Atmosphere Integrity:

    • Causality: The starting phenol (e.g., 4-methylresorcinol) is susceptible to oxidation, which can be exacerbated by trace impurities or exposure to air, especially at elevated temperatures. Friedel-Crafts reagents like chloroacetyl chloride are highly sensitive to moisture.

    • Solution:

      • Ensure the purity of your starting materials. Use freshly purified phenols if necessary.

      • Use anhydrous solvents and reagents. Dry solvents using appropriate methods (e.g., molecular sieves, distillation).

      • Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation and decomposition of sensitive reagents.[3]

  • Catalyst Choice and Activity:

    • Causality: The cyclization step is acid-catalyzed. The choice between a Lewis acid (like AlCl₃) and a Brønsted acid (like Trifluoroacetic Acid - TFA) can significantly impact the reaction rate and selectivity.[3] Lewis acids can form unreactive complexes with the hydroxyl groups on the phenol, while an insufficient amount or activity of any catalyst will stall the reaction.[4]

    • Solution:

      • Screen Catalysts: If using a Lewis acid like AlCl₃ yields poor results, consider switching to a Brønsted acid like TFA, which has been shown to be effective in similar benzofuranone syntheses.[3]

      • Optimize Catalyst Loading: A common starting point for TFA is 20 mol%.[3] Perform small-scale experiments to determine the optimal catalyst loading for your specific substrate.

    Catalyst TypeExample(s)Typical LoadingKey Considerations
    Lewis Acid AlCl₃, BF₃·OEt₂1.1 - 2.0 eq.Can complex with hydroxyl groups. Requires strictly anhydrous conditions.
    Brønsted Acid TFA, Acetic Acid0.2 - 1.0 eq. (catalytic)Often shows better tolerance for functional groups. Acetic acid can also serve as the solvent.[4]
    Heterogeneous Palladium on Carbon (Pd/C)5 - 10 mol%Used in alternative routes from o-allylphenols; offers easy removal via filtration.[5]
  • Reaction Conditions (Temperature & Time):

    • Causality: Benzofuranone formation often requires elevated temperatures to overcome the activation energy for the cyclization step. However, excessively high temperatures can lead to decomposition and polymerization. The reaction may also be slow, requiring extended reaction times for completion.

    • Solution:

      • Temperature Optimization: A reaction temperature of around 120 °C has been shown to be optimal in some systems.[3] If you observe decomposition, try lowering the temperature slightly (e.g., to 100-110 °C) and increasing the reaction time. Conversely, if the reaction is too slow, a moderate increase in temperature may be beneficial.

      • Monitor Progress: Use Thin-Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product. This will prevent premature quenching of the reaction or unnecessary heating that could degrade the product.

Q2: I'm observing significant formation of side products. What are the likely impurities and how can I minimize them?

A2: The formation of impurities often arises from competing reaction pathways or incomplete cyclization.

  • Plausible Side Products:

    • Uncyclized Phenol Intermediate: The initial Friedel-Crafts reaction may occur to form a chloroacetylated phenol, but this intermediate may fail to cyclize. This was observed in related syntheses where the phenol intermediate was isolated before being successfully cyclized in a separate step.[3]

    • Regioisomers: If the starting phenol has multiple available sites for acylation, a mixture of regioisomers can be formed. For 4-methylresorcinol, acylation can occur at two different positions.

    • Polymerization/Decomposition Products: Under harsh acidic conditions and high temperatures, phenolic compounds can polymerize, leading to intractable tars.

  • Mitigation Strategies:

    • Two-Step, One-Pot Procedure: To ensure the initial acylation completes before cyclization, consider a staged approach. First, conduct the reaction with a Lewis acid at a lower temperature to form the phenol intermediate. Once TLC confirms the consumption of the starting phenol, add a protic acid like TFA and increase the temperature to drive the cyclization.[3]

    • Control Reagent Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the acylating agent to ensure full conversion of the starting phenol, but avoid a large excess which can lead to side reactions.

    • Purification: If side products are unavoidable, careful purification is key. Flash column chromatography using a gradient of hexanes and ethyl acetate is typically effective for separating the desired benzofuranone from less polar intermediates and more polar byproducts.[3][6]

Q3: The purification of my final product is difficult. What strategies can I employ?

A3: Purification challenges often stem from the physical properties of the product and the nature of the impurities. This compound is a solid with moderate polarity.

  • Effective Purification Workflow:

    • Aqueous Workup: After the reaction is complete, cool the mixture and perform an aqueous workup. If you used a Lewis acid, quenching with cold dilute HCl is necessary. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine to remove residual acid and salts.[7]

    • Flash Column Chromatography: This is the most reliable method for purification.

      • Stationary Phase: Use silica gel (e.g., 200-300 mesh).

      • Mobile Phase: A common eluent system is a mixture of petroleum ether (or hexanes) and ethyl acetate. Start with a low polarity mixture (e.g., 20:1 hexanes/EtOAc) and gradually increase the polarity to elute your product.[3]

    • Recrystallization: If chromatography yields a product that is still not pure, recrystallization can be an excellent final step. Try dissolving the semi-pure product in a minimal amount of a hot solvent (e.g., ethanol, or a mixture like ethyl acetate/hexanes) and allowing it to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What is a typical troubleshooting workflow when I encounter a low yield?

A1: A logical, stepwise approach is crucial for efficient troubleshooting. The following flowchart outlines a recommended diagnostic process.

G Start Start: Low Yield Observed CheckReagents 1. Verify Reagent Purity & Anhydrous Conditions Start->CheckReagents CheckCatalyst 2. Evaluate Catalyst - Correct Loading? - Active? CheckReagents->CheckCatalyst Reagents OK ActionReagents Action: - Purify Starting Materials - Use Fresh Anhydrous Solvents - Run under Inert Atmosphere CheckReagents->ActionReagents Issue Found CheckTemp 3. Analyze Reaction Conditions - Temperature too low/high? - Time sufficient? CheckCatalyst->CheckTemp Catalyst OK ActionCatalyst Action: - Optimize Catalyst Loading - Screen Alternative Catalysts (e.g., TFA vs AlCl3) CheckCatalyst->ActionCatalyst Issue Found AnalyzeCrude 4. Analyze Crude Mixture (TLC/NMR) - Unreacted Starting Material? - Intermediate Formed? - Side Products? CheckTemp->AnalyzeCrude Conditions OK ActionTemp Action: - Adjust Temperature - Increase Reaction Time CheckTemp->ActionTemp Issue Found ActionSM Problem: Unreacted SM Action: Increase Temp/Time or change catalyst AnalyzeCrude->ActionSM High SM ActionIntermediate Problem: Intermediate Buildup Action: Add protic acid (TFA) and/or increase temperature to promote cyclization AnalyzeCrude->ActionIntermediate Intermediate ActionSideProducts Problem: Side Products Action: Lower temperature, change catalyst for better selectivity AnalyzeCrude->ActionSideProducts Side Products

Caption: A systematic troubleshooting workflow.

Q2: How critical is the choice of solvent?

A2: The solvent is highly critical. It must be able to dissolve the starting materials, be stable to the reaction conditions (particularly the acid catalyst), and have a boiling point suitable for the required reaction temperature. High-boiling, non-coordinating solvents are often preferred for Friedel-Crafts type reactions. Solvents like 1,2-dichloroethane (DCE) or 1,2-dichlorobenzene (DCB) are common choices.[3] In some cases, using a reagent as the solvent, such as acetic acid, can be an effective strategy.[4] It is not recommended to change solvents without first optimizing other parameters, but if yields remain low, screening alternative high-boiling aprotic solvents could be beneficial.

Q3: Are there alternative, more "green" synthetic routes available?

A3: Yes, the field of organic synthesis is continually moving towards more environmentally benign methods. For benzofuran synthesis in general, several greener alternatives have been explored:

  • Solvent-Free Reactions: Some condensations can be performed under solvent-free conditions by grinding the reactants together, often with a solid-phase catalyst. This has been demonstrated for the synthesis of aurones from benzofuranones.[8]

  • Deep Eutectic Solvents (DES): These are mixtures of solids that form a liquid at a lower temperature than their individual melting points. They can act as both the solvent and catalyst, are often biodegradable, and can be recycled. Copper-catalyzed benzofuran syntheses have been successfully performed in a DES made from choline chloride and ethylene glycol.[7] While these methods may require significant adaptation for your specific target molecule, they represent promising avenues for developing a more sustainable synthesis.

Experimental Protocols

Protocol 1: General Synthesis of this compound

Disclaimer: This is a representative procedure and may require optimization.

  • To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylresorcinol (1.0 eq.) and anhydrous 1,2-dichlorobenzene (DCB, to make a 0.5 M solution).

  • Flush the system with Argon.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) portion-wise, ensuring the temperature does not rise significantly.

  • Slowly add chloroacetyl chloride (1.1 eq.) dropwise via a syringe.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 120 °C in an oil bath.

  • Monitor the reaction by TLC (e.g., 5:1 Hexanes:Ethyl Acetate).

  • Once the starting material is consumed (typically 12-16 hours), cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a beaker containing ice and concentrated HCl.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Optimization of Acid Catalyst (TFA)
  • In parallel, set up several small-scale reactions (e.g., in reaction vials) under an inert atmosphere, each containing 4-methylresorcinol (1.0 eq.) and the second reagent in DCB (0.5 M).

  • To each vial, add a different molar percentage of Trifluoroacetic Acid (TFA), for example: 5 mol%, 10 mol%, 20 mol%, and 30 mol%.

  • Seal the vials and heat them to 120 °C for a set amount of time (e.g., 16 hours).

  • After cooling, take a small aliquot from each reaction mixture, dilute it, and analyze by TLC or LC-MS to qualitatively compare the conversion to the desired product.

  • The condition that provides the best conversion with the fewest side products should be selected for a larger-scale reaction.

References

How to improve the solubility of 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one. This document provides in-depth troubleshooting guides and methodologies for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of this compound. Our goal is to equip you with the scientific rationale and practical protocols needed to overcome these hurdles in your experiments.

Understanding the Molecule: The Root of the Solubility Challenge

This compound is a heterocyclic compound featuring a benzofuran core. Its structure contains both hydrophilic and hydrophobic features that dictate its behavior in aqueous media.

  • Hydrophilic Group: The phenolic hydroxyl (-OH) group at the 6-position can participate in hydrogen bonding with water. As a weak acid, it can be deprotonated to form a more polar phenolate ion, a key characteristic for pH-dependent solubility strategies.

  • Hydrophobic Moiety: The fused benzene ring and the methyl-substituted furanone system constitute a nonpolar backbone, which limits its interaction with water molecules and drives its low intrinsic solubility.

The interplay between these groups results in a compound that is often characterized as poorly soluble in neutral aqueous solutions. The computed XLogP value of 1.5 indicates a moderate degree of lipophilicity, confirming this challenge.[1]

Physicochemical PropertyValue / DescriptionSource
Molecular Formula C₉H₈O₃[1]
Molar Mass 164.16 g/mol [1]
Appearance Solid
Computed XLogP 1.5[1]
Topological Polar Surface Area 46.5 Ų[1]
Key Functional Groups Phenolic Hydroxyl, Ketone, Benzofuran Core[2]
Frequently Asked Questions (FAQs)

Q1: I've added my compound to a neutral buffer (e.g., PBS pH 7.4), and it won't dissolve or precipitates over time. Why is this happening?

A1: This is the expected behavior for this molecule. In its neutral, protonated form, the hydrophobic character of the benzofuran ring system dominates, leading to very low aqueous solubility.[3][4] At neutral pH, the phenolic hydroxyl group is not ionized, preventing the formation of the more soluble phenolate salt.

Q2: What is the simplest, first-step approach I should try to improve solubility for an in vitro assay?

A2: The most straightforward initial approach is pH adjustment. Since the molecule has an acidic phenolic hydroxyl group, increasing the pH of your aqueous solution will deprotonate this group, forming a negatively charged phenolate ion. This dramatically increases the polarity and, consequently, the aqueous solubility of the compound.[5][6] However, you must first confirm the stability of your compound at elevated pH.

Q3: Can I just use DMSO as a co-solvent? What are the potential issues?

A3: While Dimethyl Sulfoxide (DMSO) is an excellent solvent for this compound and is commonly used to prepare high-concentration stock solutions, it is not a universal solution. Adding a small volume of a concentrated DMSO stock into a large volume of aqueous buffer can cause the compound to precipitate out immediately if the final DMSO concentration is too low to maintain solubility. Furthermore, DMSO can have direct biological effects in cell-based assays, often at concentrations as low as 0.1-0.5%, which can interfere with your experimental results.[7]

Q4: Which solubility enhancement strategy is best for my specific application (e.g., cell culture vs. animal studies)?

A4: The choice is highly dependent on the experimental context:

  • For in vitro screening assays: pH adjustment or the use of co-solvents is often sufficient and cost-effective.

  • For cell-based assays: If co-solvents or pH extremes are toxic to your cells, complexation with cyclodextrins is a superior choice as they are generally well-tolerated.[8][9]

  • For in vivo preclinical studies: Formulations often require more complex systems. Combinations of co-solvents, surfactants, and cyclodextrins are common to achieve the necessary concentration and stability for administration.[7]

Troubleshooting Guide & Experimental Protocols

This section provides detailed, step-by-step methodologies to systematically address solubility issues.

Problem 1: Determining if pH Adjustment is a Viable Strategy

Q: How can I systematically test the impact of pH on my compound's solubility and stability?

A: You must determine the compound's pH-solubility profile while monitoring for any degradation. The ionization of the phenolic hydroxyl group is the key mechanism here.

ph_effect cluster_pH pH Environment Compound_H R-OH (Poorly Soluble, Neutral Form) Compound_Ion R-O⁻ + H⁺ (Highly Soluble, Phenolate Form) Compound_H->Compound_Ion Deprotonation Compound_Ion->Compound_H Protonation Low_pH Low pH (e.g., < pKa - 2) Low_pH->Compound_H Equilibrium Favors High_pH High pH (e.g., > pKa + 2) High_pH->Compound_Ion Equilibrium Favors

Caption: pH-dependent ionization of the phenolic hydroxyl group.

Protocol: Generating a pH-Solubility Profile

  • Prepare Buffers: Create a series of buffers covering a wide pH range (e.g., pH 4, 6, 7.4, 8, 9, 10). Use buffers with appropriate buffering capacity for each range (e.g., acetate for acidic, phosphate for neutral, borate or carbonate for alkaline).

  • Add Excess Compound: Add an excess amount of solid this compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present that some remains undissolved.

  • Equilibrate: Tightly cap the vials and shake or rotate them at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate Solid: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantify Soluble Fraction: Carefully remove a known volume of the supernatant and dilute it with a suitable solvent (e.g., methanol or acetonitrile) to a quantifiable concentration. Analyze the concentration using a validated analytical method like HPLC-UV.

  • Assess Stability: Concurrently, monitor the samples for any change in color, which can indicate degradation. Analyze the supernatant by HPLC for the appearance of new peaks that would signify degradation products. Phenolic compounds can be susceptible to oxidative degradation at high pH.[10]

  • Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) against the pH to visualize the profile.

Causality: The solubility will be low and flat at acidic to neutral pH. As the pH approaches and surpasses the pKa of the phenolic hydroxyl group (typically around pH 8-10 for phenols), you will observe a sharp, logarithmic increase in solubility due to the formation of the highly polar phenolate salt.[5][6] If degradation is observed, pH adjustment alone is not a suitable strategy.

Problem 2: Compound is Unstable at High pH or pH Modification is Not an Option

Q: My compound degrades at high pH. How can I effectively use co-solvents to improve solubility at a physiological pH?

A: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This lessens the energy penalty required to create a cavity for the nonpolar solute, thereby increasing solubility.[11][12]

cosolvency cluster_water Aqueous Solution (High Polarity) cluster_cosolvent Co-solvent System (Reduced Polarity) water_molecules H₂O Molecules drug_agg Drug Aggregates (Poorly Soluble) water_molecules->drug_agg Leads to drug_sol Solubilized Drug drug_agg->drug_sol Solubilization mixed_solvent H₂O + Co-solvent mixed_solvent->drug_sol Enables

Caption: Mechanism of co-solvency to enhance drug solubility.

Protocol: Screening for an Optimal Co-solvent System

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents.[7]

Co-solventPolarityBiocompatibility Notes
Ethanol HighCommonly used; can cause protein precipitation at high %.
Propylene Glycol (PG) MediumGenerally safe; can be viscous.
Polyethylene Glycol 400 (PEG 400) MediumVery common in formulations; low toxicity.[13]
Glycerin HighHigh viscosity; excellent safety profile.
  • Prepare Stock Solution: Dissolve the compound in 100% of the chosen co-solvent to create a high-concentration stock (e.g., 10-50 mM).

  • Titration/Screening: Prepare a series of dilutions of the stock solution into your aqueous buffer (e.g., PBS, pH 7.4). For example, create final co-solvent concentrations of 1%, 2%, 5%, 10%, and 20% (v/v).

  • Observe and Equilibrate: Mix each dilution thoroughly. Visually inspect for any precipitation immediately and after a set incubation period (e.g., 2 hours) at the desired temperature.

  • Determine Maximum Solubility: If visual inspection is insufficient, use the "equilibrium solubility" method described in the pH protocol for the most promising co-solvent concentrations to quantify the exact solubility enhancement.

  • Select Lowest Effective Concentration: Choose the lowest concentration of the best-performing co-solvent that achieves your target solubility and remains clear over time. This minimizes potential artifacts from the co-solvent in your assay.

Causality: The solubility of the compound will increase, often exponentially, with the percentage of the organic co-solvent. The goal is to find a "sweet spot" that provides sufficient solubility without adversely affecting the experimental system (e.g., cell viability, enzyme activity).

Problem 3: Co-solvents Interfere with the Biological Assay

Q: The required concentration of co-solvent is disrupting my cell membranes or inhibiting my enzyme. What is a more biocompatible alternative?

A: Cyclodextrins are an excellent alternative. These are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They can encapsulate the nonpolar part of your compound in a "host-guest" inclusion complex, effectively shielding it from the aqueous environment and increasing its apparent solubility.[8][9][14]

Caption: Formation of a water-soluble drug-cyclodextrin complex.

Protocol: Preparation and Screening of Cyclodextrin Complexes

  • Select a Cyclodextrin: The most commonly used cyclodextrin in drug development is Hydroxypropyl-β-cyclodextrin (HP-β-CD) due to its high aqueous solubility and excellent safety profile.[15] β-cyclodextrin itself has lower solubility.

  • Prepare Cyclodextrin Solutions: Create a series of aqueous solutions of HP-β-CD in your desired buffer at various concentrations (e.g., 1%, 2%, 5%, 10% w/v).

  • Method 1: Co-evaporation (High Efficiency): a. Dissolve the compound in a minimal amount of a volatile organic solvent (e.g., methanol or ethanol). b. Add this solution to the aqueous HP-β-CD solution. c. Stir the mixture for 24 hours. d. Remove the organic solvent under reduced pressure (e.g., using a rotary evaporator) and then lyophilize (freeze-dry) the remaining aqueous solution to obtain a solid powder of the inclusion complex. e. This powder can then be reconstituted in buffer to determine the maximum achievable concentration.

  • Method 2: Kneading (Simpler): a. Place the cyclodextrin powder in a mortar and add a small amount of water to form a thick paste.[14] b. Add the solid compound to the paste. c. Knead the mixture thoroughly with a pestle for 30-60 minutes. d. Dry the resulting mixture (e.g., in a vacuum oven at 40°C) to get a solid powder.

  • Solubility Determination: Test the solubility of the prepared solid complex powder in your aqueous buffer using the equilibrium solubility method described previously.

Causality: The formation of the inclusion complex removes the hydrophobic drug from direct contact with water, allowing the hydrophilic exterior of the cyclodextrin to confer water solubility to the entire complex. The relationship between cyclodextrin concentration and drug solubility is typically linear until the complex's own solubility limit is reached.[15]

Problem 4: High Compound Concentration is Required

Q: I need to achieve a very high aqueous concentration of my compound, beyond what other methods can provide. How can surfactants help?

A: Surfactants (surface-active agents) are amphiphilic molecules that, above a specific concentration known as the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic core can effectively dissolve your poorly soluble compound, leading to a significant increase in solubility.[16][17][18]

Caption: Encapsulation of a hydrophobic drug within a surfactant micelle.

Protocol: Using Surfactants for Solubilization

  • Select a Surfactant: Choose a non-ionic surfactant with low toxicity, such as Polysorbate 80 (Tween® 80) or Polyoxyl 35 Castor Oil (Cremophor® EL) , which are commonly used in pharmaceutical formulations.[18]

  • Determine the CMC: The CMC is a critical parameter. You can find this value in the literature for common surfactants. Solubilization will only occur efficiently at concentrations above the CMC.

  • Prepare Surfactant Solutions: Make a series of solutions of the surfactant in your buffer at concentrations ranging from below to well above the CMC (e.g., 0.01%, 0.1%, 0.5%, 1%, 2% w/v).

  • Determine Solubility: Add an excess of your solid compound to each surfactant solution and determine the equilibrium solubility as described in the pH protocol.

  • Plot Data: Plot the solubility of your compound against the surfactant concentration. You should see a small increase in solubility below the CMC and a sharp, linear increase above the CMC.

  • Select Concentration: Choose the lowest surfactant concentration that achieves your desired drug concentration to minimize potential biological interference from the surfactant itself.

Causality: Below the CMC, surfactant molecules act individually. Above the CMC, the formation of micelles creates a new, nonpolar "pseudo-phase" within the aqueous solution. Your hydrophobic compound partitions into this micellar core, dramatically increasing its overall concentration in the solution.[17]

Summary & Strategy Selection Workflow

Choosing the right solubilization method requires a logical, stepwise approach. Use the following workflow to guide your decision-making process.

decision_workflow start Start: Poor Solubility in Aqueous Buffer q_ph Is pH modification an option for the assay? start->q_ph test_ph Determine pH-Solubility Profile & Check Stability q_ph->test_ph Yes q_cosolvent Are co-solvents compatible with the assay? q_ph->q_cosolvent No q_ph_stable Is compound stable & soluble at acceptable pH? test_ph->q_ph_stable use_ph SUCCESS: Use pH-adjusted buffer q_ph_stable->use_ph Yes q_ph_stable->q_cosolvent No test_cosolvent Screen Co-solvents (PG, PEG 400, EtOH) q_cosolvent->test_cosolvent Yes test_cd Try Cyclodextrin Complexation (HP-β-CD) q_cosolvent->test_cd No q_cosolvent_ok Is solubility achieved at non-interfering concentration? test_cosolvent->q_cosolvent_ok use_cosolvent SUCCESS: Use Co-solvent System q_cosolvent_ok->use_cosolvent Yes q_cosolvent_ok->test_cd No q_cd_ok Is desired concentration achieved? test_cd->q_cd_ok use_cd SUCCESS: Use Cyclodextrin Complex q_cd_ok->use_cd Yes test_surfactant Try Surfactant Solubilization (e.g., Tween 80) q_cd_ok->test_surfactant No use_surfactant SUCCESS: Use Surfactant System test_surfactant->use_surfactant fail FAIL: Re-evaluate formulation or consider derivatization use_surfactant->fail If still insufficient

Caption: Decision workflow for selecting a solubility enhancement strategy.

References

Technical Support Center: Stability of 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one in Cell Culture Media

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one in their cell culture experiments. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address potential stability issues of this compound in aqueous cell culture environments. Our goal is to equip you with the knowledge to ensure the reliability and reproducibility of your experimental results.

I. Understanding the Molecule: Chemical Properties and Potential Instabilities

This compound is a heterocyclic compound with a benzofuranone core. Its structure, featuring a hydroxyl group and a lactone ring, presents several potential points of instability in the aqueous, near-physiological pH, and component-rich environment of cell culture media.

The benzofuran ring system can be susceptible to electrophilic attack and oxidation[1][2]. The phenolic hydroxyl group is a primary site for oxidation, which can be catalyzed by components in the media or by light. Furthermore, the lactone ring in the benzofuranone structure could be susceptible to hydrolysis, particularly at non-neutral pH.

Potential Degradation Pathways:

  • Oxidation: The hydroxyl group can be oxidized to a quinone-type structure, potentially leading to a change in biological activity and a visible color change in the media.

  • Hydrolysis: The lactone ring may undergo hydrolysis, opening the ring structure and rendering the compound inactive. This is more likely to occur at pH values outside the optimal range for the compound.

  • Interaction with Media Components: Components within the cell culture media, such as serum proteins, amino acids, and vitamins, can potentially interact with or catalyze the degradation of the compound[3].

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of this compound.

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial solubilization, high-purity, anhydrous dimethyl sulfoxide (DMSO) is recommended. Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the final concentration of DMSO in your cell culture media. Always aim for a final DMSO concentration of less than 0.5% (v/v) in your experiments to avoid solvent-induced cytotoxicity[4].

Q2: How should I store the solid compound and its stock solution?

A2: The solid compound should be stored at -20°C, protected from light and moisture. Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C[4].

Q3: I've noticed a color change in my media after adding the compound. What does this indicate?

A3: A color change, often to a yellowish or brownish hue, can be an indicator of compound degradation, likely due to oxidation of the phenolic hydroxyl group[4]. It is crucial to assess the stability of the compound under your specific experimental conditions.

Q4: Can I pre-mix the compound in my cell culture media and store it?

A4: It is strongly advised not to pre-mix and store the compound in cell culture media. The aqueous environment and various media components can lead to significant degradation over time. Always prepare fresh working solutions immediately before each experiment.

III. Troubleshooting Guide: Addressing Instability Issues

This guide provides a structured approach to identifying and resolving common stability problems encountered during your experiments.

Observed Issue Potential Cause Troubleshooting Steps & Rationale
Inconsistent or lower-than-expected biological activity Compound degradation in cell culture media.1. Perform a Stability Assessment: Follow the detailed protocol in Section IV to quantify the concentration of the compound over time in your specific cell culture media. This will provide empirical data on its stability under your experimental conditions. 2. Minimize Incubation Time: If the compound is found to be unstable, design your experiments with the shortest possible incubation time that still yields a biological response. 3. Use Fresh Preparations: Always prepare fresh dilutions of the compound from a frozen stock solution immediately before adding it to your cell cultures.
Precipitate formation upon addition to media Poor solubility or interaction with media components.1. Check Final Solvent Concentration: Ensure the final DMSO concentration is below 0.5%. Higher concentrations can cause the compound to precipitate out of the aqueous solution. 2. Pre-warm the Media: Adding the stock solution to pre-warmed (37°C) media can aid in dissolution[4]. 3. Gentle Vortexing: Immediately after adding the compound to the media, vortex the solution gently to ensure thorough mixing and dissolution. 4. Consider Serum-Free Conditions: If using serum, components within it may bind to the compound, causing precipitation. Test the compound's stability in both serum-containing and serum-free media[3].
Visible color change in the culture media Oxidation of the compound.1. Protect from Light: Perform all manipulations involving the compound under subdued lighting. Use amber-colored tubes and cover culture plates with foil to minimize light exposure. 2. Consider Antioxidants: While not always feasible depending on the experimental design, the addition of a mild, cell-compatible antioxidant to the media could be explored to mitigate oxidation. This should be carefully validated for any interference with the assay.

IV. Experimental Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol provides a step-by-step guide to determine the stability of your compound in your specific cell culture medium.

Materials:

  • This compound

  • High-purity DMSO

  • Your specific cell culture medium (with and without serum, if applicable)

  • Sterile, low-protein-binding microcentrifuge tubes or a 24-well plate

  • Humidified incubator (37°C, 5% CO₂)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector, or a Liquid Chromatography-Mass Spectrometry (LC-MS) system for higher sensitivity and specificity[5][6].

Procedure:

  • Prepare a Stock Solution: Accurately weigh the compound and dissolve it in DMSO to prepare a 10 mM stock solution.

  • Prepare Working Solutions: Dilute the stock solution in your cell culture medium to your final experimental concentration (e.g., 10 µM). Prepare enough volume for all time points.

  • Incubation:

    • Aliquot the working solution into triplicate wells of a 24-well plate or into separate microcentrifuge tubes for each time point.

    • Time points could include 0, 2, 4, 8, 12, 24, and 48 hours.

    • The "0 hour" sample should be collected immediately after preparation.

    • Incubate the plate/tubes in a humidified incubator at 37°C with 5% CO₂.

  • Sample Collection: At each designated time point, collect the samples and immediately store them at -80°C to halt any further degradation until analysis.

  • Sample Analysis (HPLC/LC-MS):

    • Thaw the samples and, if necessary, precipitate proteins (e.g., with cold acetonitrile) and centrifuge to clarify the supernatant.

    • Analyze the samples using a validated HPLC or LC-MS method to quantify the remaining concentration of the parent compound. A reverse-phase C18 column is often suitable for benzofuranone derivatives[7][8]. The mobile phase will typically consist of a mixture of acetonitrile or methanol and water with a modifier like formic acid for MS compatibility[7][8].

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the 0-hour sample.

    • Plot the percentage of compound remaining versus time to visualize the stability profile.

V. Visualization of Workflows and Concepts

Diagram 1: Troubleshooting Workflow for Compound Instability

start Inconsistent Results or Low Bioactivity check_stability Perform Stability Assay (See Protocol IV) start->check_stability is_stable Is the compound stable? check_stability->is_stable stable Investigate other experimental variables (e.g., cell health, reagent quality). is_stable->stable Yes unstable Implement mitigation strategies: - Use fresh solutions - Minimize incubation time - Protect from light is_stable->unstable No check_precipitation Check for Precipitation unstable->check_precipitation no_precipitate Proceed with mitigation strategies for degradation. check_precipitation->no_precipitate No precipitate Troubleshoot Solubility: - Check DMSO concentration - Pre-warm media - Gentle vortexing check_precipitation->precipitate Yes

Caption: A decision tree for troubleshooting instability issues.

Diagram 2: Experimental Workflow for Stability Assessment

prep_stock 1. Prepare 10 mM Stock in DMSO prep_working 2. Prepare Working Solution in Cell Culture Media prep_stock->prep_working incubate 3. Incubate at 37°C, 5% CO2 (Collect samples at T=0, 2, 4... hrs) prep_working->incubate store 4. Store Samples at -80°C incubate->store analyze 5. Analyze by HPLC or LC-MS store->analyze data_analysis 6. Plot % Compound Remaining vs. Time analyze->data_analysis

Caption: Workflow for assessing compound stability in cell culture media.

VI. Concluding Remarks

The stability of a small molecule in cell culture is a critical parameter that can significantly impact the interpretation of experimental data. By understanding the potential liabilities of this compound and proactively assessing its stability, researchers can ensure the integrity and reproducibility of their findings. This guide provides a framework for addressing these challenges, but it is important to remember that the optimal handling procedures may need to be empirically determined for your specific experimental setup.

VII. References

  • (3H)-Benzofuran-2-one - SIELC Technologies. (2018, May 16). SIELC. --INVALID-LINK--

  • Separation of 3(2H)-Benzofuranone, 6,7-dihydroxy- on Newcrom R1 HPLC column. (n.d.). SIELC. --INVALID-LINK--

  • Reactivity of Benzofuran Derivatives. (2014). ResearchGate. --INVALID-LINK--

  • 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro - Synerzine. (2018, June 22). Synerzine. --INVALID-LINK--

  • Application Note: Analysis of Benzofuran Derivatives by HPLC-UV/MS. (2025). BenchChem. --INVALID-LINK--

  • Troubleshooting Sanggenol A instability in cell culture. (2025). BenchChem. --INVALID-LINK--

  • Troubleshooting Mexoticin instability in cell culture media. (2025). BenchChem. --INVALID-LINK--

  • Technical Support Center: Workup Procedures for Benzofuran Derivatives. (2025). BenchChem. --INVALID-LINK--

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019, September 2). Journal of the Chinese Chemical Society. --INVALID-LINK--

  • New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2. (2009, November 15). Environmental Science & Technology. --INVALID-LINK--

  • The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. (2000, September). Journal of Pharmaceutical and Biomedical Analysis. --INVALID-LINK--

  • Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. (2022). Molecules. --INVALID-LINK--

References

Troubleshooting unexpected results with 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one in assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one (CAS No. 21861-32-5). This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected results during in vitro and in vivo assays involving this compound. As a key intermediate and a member of the biologically active benzofuran family, understanding its behavior in experimental systems is critical for generating reliable and reproducible data.[1] This guide provides in-depth, experience-driven advice in a direct question-and-answer format.

Frequently Asked Questions (FAQs)
Q1: What are the fundamental chemical properties of this compound?

This compound is a solid organic molecule with the formula C9H8O3.[2][3] Its structure features a benzofuranone core, which is a privileged scaffold in medicinal chemistry, with a hydroxyl group at the 6-position and a methyl group at the 4-position.[1] The ketone at the 3-position and the phenolic hydroxyl group are the primary sites of chemical reactivity and biological interactions.

PropertyValueSource
Molecular Formula C9H8O3PubChem[2]
Molecular Weight 164.16 g/mol PubChem[2]
Physical Form SolidSigma-Aldrich
Solubility Slightly soluble in water. Soluble in organic solvents like DMSO and methanol.ChemBK[4], PubChem[5]
Storage Temperature Room Temperature (for solid)Sigma-Aldrich

Expert Insight: The phenolic hydroxyl group makes the compound susceptible to oxidation, particularly at neutral or alkaline pH, which can lead to color changes in solution and loss of activity. This is a critical consideration for buffer selection and solution stability.[6]

Q2: How should I prepare and store stock solutions of this compound?

Proper handling is paramount to ensure experimental consistency.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions.[5][7] However, be aware that DMSO can be hygroscopic, and water content can affect compound stability over long-term storage.[8][9] For working solutions, dilute the DMSO stock into your aqueous assay buffer immediately before use.

  • Stock Concentration: Prepare a concentrated stock (e.g., 10-50 mM) in 100% anhydrous DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound.[8]

  • Storage Conditions: Store DMSO stock solutions at -20°C or -80°C, protected from light. While many compounds are stable in DMSO for extended periods at 4°C, the phenolic nature of this compound warrants colder storage to minimize degradation.[9]

Causality Note: Repeated freeze-thaw cycles can lead to the precipitation of less soluble compounds and introduce atmospheric moisture into the DMSO stock.[8] Single-use aliquots provide a self-validating system, ensuring that a fresh, uncompromised sample is used for each experiment.

Q3: What are the known biological activities and potential off-target effects of the benzofuran scaffold?

The benzofuran scaffold is present in numerous natural and synthetic compounds with a wide array of biological activities.[10][11] Derivatives have been investigated as anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting agents.[11][12][13][14]

Key Considerations for Your Research:

  • Broad Bioactivity: Benzofurans can interact with multiple biological targets, including monoamine transporters and serotonin receptors.[15][16][17] This promiscuity can lead to unexpected or off-target effects in your assays.

  • Cytotoxicity: Many benzofuran derivatives exhibit cytotoxic effects against various cell lines.[10][11][12] It is crucial to determine the cytotoxic concentration range (e.g., via an MTT assay) in your specific cell model to distinguish between targeted effects and general toxicity.[12]

  • Enzyme Inhibition: The phenolic structure is common in many enzyme inhibitors. If your assay involves enzymatic activity, consider the possibility of direct inhibition by your compound.

Trustworthiness Check: Always include appropriate controls, such as a structurally unrelated compound with similar physical properties or a known inhibitor for your target, to validate that the observed effects are specific to the mechanism you are investigating.

Troubleshooting Specific Assay Issues
Issue 1: My fluorescence-based assay shows a high background signal in wells treated with the compound.

Probable Cause: The compound is autofluorescent at the excitation and emission wavelengths of your assay. Many aromatic, heterocyclic compounds exhibit intrinsic fluorescence, which can mask the signal from your reporter fluorophore.[18]

A High Background Signal Observed B Run Autofluorescence Control: Compound + Buffer (No Reporter Dye) A->B C Is the signal significantly above buffer-only control? B->C D Autofluorescence Confirmed C->D  Yes E No Significant Autofluorescence. Investigate other causes (e.g., contamination). C->E  No F Option 1: Background Subtraction D->F G Option 2: Switch to Red-Shifted Dyes D->G H Option 3: Time-Resolved Fluorescence (TRF) D->H

Caption: Workflow for diagnosing and mitigating autofluorescence.

  • Confirm Autofluorescence:

    • Prepare a control plate containing only assay buffer and the compound at all concentrations used in your experiment. Do not add the fluorescent reporter dye or cells.

    • Measure the fluorescence using the same filter set and gain settings as your main experiment.[18]

    • If you observe a concentration-dependent increase in signal, autofluorescence is the culprit.

  • Implement a Solution:

    • (Recommended) Switch to Red-Shifted Dyes: Autofluorescence is often strongest in the blue-green spectral region (350-550 nm).[18] Switching to fluorophores that excite and emit at longer wavelengths (>650 nm), such as those in the far-red or near-infrared range, can often completely eliminate the interference.[18]

    • Background Correction: If changing dyes is not feasible, you must run a parallel control plate (as described in step 1) for every experiment. Subtract the average signal from the "compound-only" wells from the corresponding experimental wells.[18]

    • Wash Steps: For cell-based assays, ensure thorough washing with a non-fluorescent buffer like PBS after treatment to remove any unbound compound that may contribute to background from the media.[19]

Issue 2: The assay signal is significantly lower than expected or decreases with higher compound concentrations (Quenching).

Probable Cause: The compound is either quenching the fluorescence of your reporter dye or causing an "inner filter effect" by absorbing the excitation or emission light.[18]

cluster_0 Mechanisms of Signal Reduction A Fluorescence Quenching (Direct interaction between compound and fluorophore) C Lower Signal (False Negative) A->C B Inner Filter Effect (Compound absorbs excitation or emission light) B->C

Caption: Primary mechanisms of compound-induced signal loss.

  • Perform a Quenching Control Assay (Cell-Free):

    • In your assay buffer, prepare a constant concentration of your fluorescent reporter dye.

    • Add a titration of this compound across the same concentration range used in your experiment.

    • Incubate for the same duration as your assay and measure the fluorescence.

    • A compound concentration-dependent decrease in signal confirms quenching.[18]

  • Check for Inner Filter Effect:

    • Using a spectrophotometer, measure the absorbance spectrum of the compound (dissolved in the assay buffer) from ~300 nm to ~700 nm.

    • Compare this spectrum to the excitation and emission spectra of your fluorophore. A significant overlap indicates a high probability of the inner filter effect.[18]

  • Mitigation Strategies:

    • Reduce Compound Concentration: If the dose-response curve allows, use the lowest effective concentrations of the compound to minimize quenching or inner filter effects.

    • Use a Different Fluorophore: Select a dye with excitation/emission wavelengths that do not overlap with the absorbance spectrum of your compound.

    • Optimize Plate Reader Settings: For adherent cells, reading fluorescence from the bottom of the plate can sometimes reduce interference from compounds in the media.[18]

Issue 3: I'm seeing poor reproducibility and a signal that drifts over time.

Probable Cause: The compound is unstable in your aqueous assay buffer. The phenolic hydroxyl group is susceptible to oxidation, which can be pH- and time-dependent, leading to a loss of the active compound during the assay incubation period.[6]

  • Prepare the Compound in Assay Buffer: Dissolve this compound in your final assay buffer at the highest concentration you use.

  • Incubate Under Assay Conditions: Place the solution in your incubator (e.g., 37°C, 5% CO2) and protect it from light.

  • Time-Course Analysis: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of the solution.

  • Analyze for Degradation: Analyze the aliquots using HPLC or LC-MS to quantify the amount of the parent compound remaining. A decrease in the peak area of the parent compound over time, especially with the appearance of new peaks, confirms instability.

  • Visual Inspection: Note any color changes in the solution. Oxidation of phenolic compounds often results in the formation of colored quinone-type products.

  • Prepare Fresh Solutions: Always prepare working solutions of the compound immediately before adding them to your assay. Do not store the compound in aqueous buffers.

  • pH Considerations: Phenolic compounds are generally more stable at a slightly acidic pH and more prone to oxidation at neutral or alkaline pH.[6] If your assay allows, test if lowering the buffer pH (e.g., to 6.8) improves stability.

  • Minimize Exposure: Protect all solutions containing the compound from direct light and minimize their exposure to air.

References

Optimizing the effective concentration of 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one for in vivo studies

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: In Vivo Optimization of 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one

Welcome to the technical support hub for researchers working with this compound. This guide provides field-proven insights and structured methodologies to help you efficiently determine the optimal effective concentration of this compound for your in vivo studies. Our approach is grounded in established principles of preclinical drug development to ensure scientific rigor and reproducibility.[1][2]

Frequently Asked Questions (FAQs)

Q1: I have in vitro IC50/EC50 data for this compound. How do I use this to select a starting dose for my in vivo study?

A1: Your in vitro data is a critical starting point, but it does not directly translate to an in vivo dose. It informs the potential biological activity, but does not account for Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[3] A common, conservative approach is to use the in vitro EC50 or IC50 value to estimate a target plasma concentration. From there, you must consider the compound's bioavailability and volume of distribution, which are unknown at this stage.

A practical starting point is often derived from toxicology assessments to establish a No Observed Adverse Effect Level (NOAEL).[4] If no toxicity data exists, you must begin with a very low, exploratory dose. For instance, a dose that is projected to achieve a plasma concentration 10- to 100-fold lower than the in vitro EC50 can be a safe initial dose for a pilot study.

Q2: What is the most critical first step in designing an in vivo dose-finding experiment for a novel compound like this?

A2: The most critical first step is a well-designed pilot dose-ranging study.[5][6] This is not an efficacy study; its primary purpose is to establish the safety and tolerability of this compound and to identify a dose range that is pharmacologically active without causing overt toxicity. This initial experiment is fundamental for designing subsequent, more complex efficacy studies.[1][7]

Q3: Should I be concerned about the formulation of this compound?

A3: Absolutely. The formulation is as critical as the dose itself. The choice of vehicle can dramatically alter the compound's solubility, stability, and pharmacokinetic (PK) profile.[8] For this benzofuran derivative, which has a predicted LogP (a measure of lipophilicity), you may need to use a non-aqueous vehicle. It is imperative to run a vehicle-only control group in all experiments to ensure the vehicle itself does not produce a biological effect.

Common Vehicle Options:

  • Aqueous: Saline, Phosphate-Buffered Saline (PBS) - if solubility allows.

  • Suspensions: Saline with 0.5% methylcellulose or carboxymethylcellulose (CMC).

  • Solutions (for lipophilic compounds): DMSO, PEG400, Tween 80, or combinations (e.g., 10% DMSO, 40% PEG400, 50% Saline).

Note: Always check vehicle compatibility and potential toxicity in your chosen animal model.

Troubleshooting and In-Depth Guidance

Q4: We performed a pilot study but saw no efficacy and no toxicity, even at our highest dose. What is our next step?

A4: This is a common scenario indicating that either the doses were too low or the compound has poor bioavailability with the current formulation and route of administration.

Causality & Troubleshooting Steps:

  • Re-evaluate the Dose Range: Your initial range may have been too conservative. A subsequent study should escalate the doses significantly. A logarithmic dose escalation (e.g., 1, 10, 100 mg/kg) is an efficient way to explore several orders of magnitude.[9]

  • Assess Bioavailability: Before launching a new, higher-dose efficacy study, consider a preliminary pharmacokinetic (PK) study. A single dose administered to a small group of animals with serial blood sampling can reveal the compound's concentration in plasma over time (Cmax, Tmax, AUC). This will definitively tell you if the compound is being absorbed.

  • Optimize Formulation/Route: If the PK study shows poor exposure, the issue lies with the formulation or route of administration.[8] If you used oral gavage (PO), consider intraperitoneal (IP) or subcutaneous (SC) injection, which bypasses first-pass metabolism and can increase systemic exposure. You may also need to improve the compound's solubility in the vehicle.

Q5: Our compound is showing efficacy, but we are also seeing signs of toxicity (e.g., weight loss, lethargy) at the same dose. How do we find a therapeutic window?

A5: This indicates that the therapeutic index (the ratio between the toxic dose and the therapeutic dose) may be narrow. Your goal is to separate efficacy from toxicity.

Workflow for Defining the Therapeutic Window:

G cluster_0 Phase 1: Initial Finding cluster_1 Phase 2: Dose Refinement cluster_2 Phase 3: Decision cluster_3 Phase 4: Optimization / Next Steps A Efficacious & Toxic Dose Identified (e.g., 50 mg/kg) B Perform Dose De-escalation Study (e.g., 50, 25, 12.5, 6.25 mg/kg) A->B Refine dose C Measure both efficacy and toxicity endpoints in the same animals B->C D Analyze Dose-Response Curves for Efficacy (ED50) and Toxicity (TD50) C->D Plot curves E Therapeutic Window Acceptable? (Sufficient separation between ED50 & TD50) D->E F Proceed to Chronic Efficacy Studies with Optimal Dose E->F Yes G Consider Formulation/Schedule Change (e.g., split dosing, different vehicle) E->G No H Medicinal Chemistry Effort to Improve Therapeutic Index G->H If optimization fails

Caption: Workflow for Therapeutic Window Assessment.

Explanation: The key is to run a study with more granular dose levels between your previously established no-effect dose and the toxic dose.[5] By measuring both efficacy and toxicity markers in the same study, you can precisely map the dose-response relationship for each outcome and determine if a safe and effective concentration exists.

Key Experimental Protocols

Protocol 1: Pilot Dose-Ranging and Tolerability Study

This protocol is designed as a self-validating system to establish a safe dose range for this compound.

Objective: To assess the acute toxicity and tolerability of the compound across a wide dose range in the selected animal model.

Methodology:

  • Animal Model: Select the appropriate species and strain for your disease model (e.g., C57BL/6 mice). Acclimate animals for at least one week.

  • Group Allocation: Assign animals to groups (n=3-5 per group) as described in the table below. Include a vehicle-only control group.

  • Dose Preparation: Prepare doses from a stock solution of this compound in the chosen vehicle. Doses should be prepared fresh daily unless stability data is available.

  • Administration: Administer a single dose via the intended route (e.g., oral gavage, IP injection).

  • Monitoring:

    • Record body weight daily for 7-14 days.

    • Perform clinical observations twice daily for the first 4 hours post-dose, then daily. Use a clinical scoring system (see table below).

    • At the end of the study, perform a gross necropsy to look for any organ abnormalities.

  • Endpoint: The primary endpoint is the Maximum Tolerated Dose (MTD), defined as the highest dose that does not cause significant toxicity (e.g., >15% body weight loss or overt signs of distress).

Table 1: Example Dose Escalation Plan and Clinical Observation Score

GroupDose (mg/kg)RationaleClinical Score (0=Normal)Example Observation
1VehicleControl0Active, normal posture
23Low Dose (Safety)0Active, normal posture
330Log-step increase1Mildly reduced activity
4100Log-step increase2Piloerection, hunched
5300High Dose (Toxicity)3Ataxia, severe lethargy

This table uses hypothetical data for illustrative purposes.

Data Interpretation and Next Steps

Based on the results of the pilot study, you can design a robust efficacy study. Choose 3-4 dose levels below the determined MTD. An ideal efficacy study will include a dose that shows maximal effect (top of the curve), a dose that shows partial effect (on the linear portion of the dose-response curve), and a dose that shows minimal or no effect.[10] This approach allows for the determination of an ED50 (effective dose for 50% of maximal response) and provides a comprehensive understanding of the compound's in vivo potency.

References

Technical Support Center: Strategies to Reduce the Cytotoxicity of 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during experimentation, with a focus on mitigating the compound's cytotoxic effects.

Introduction: Understanding the Challenge

This compound belongs to the benzofuran class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer and antioxidant activities.[1][2][3] However, a significant hurdle in the therapeutic application of many benzofuran derivatives is their inherent cytotoxicity.[1][4] This guide is designed to provide you with actionable strategies to understand and mitigate the cytotoxicity of this compound in your experimental models.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms behind the cytotoxicity of benzofuran derivatives like this compound?

A1: The cytotoxicity of benzofuran derivatives is often multifactorial. Key mechanisms include:

  • Induction of Oxidative Stress: Many benzofuran compounds can act as pro-oxidants, leading to an increase in reactive oxygen species (ROS) within cells.[5][6][7][8] This elevated ROS can damage cellular components like DNA, proteins, and lipids, ultimately triggering apoptosis or necrosis.[6][7][8] Some psychotropic benzofuran analogues have been shown to cause cytotoxicity through mitochondrial failure and oxidative stress.[4]

  • Mitochondrial Dysfunction: Mitochondria can be primary targets for benzofuran-induced toxicity. This can manifest as a loss of mitochondrial membrane potential and disruption of the electron transport chain, leading to decreased ATP production and the release of pro-apoptotic factors.[4]

  • Cell Cycle Arrest: Certain benzofuran derivatives can induce cell cycle arrest, for instance at the G2/M phase, preventing cell proliferation.[6][9]

  • Interaction with Cellular Macromolecules: The specific structure of a benzofuran derivative influences its biological activity. Substitutions on the benzofuran ring can significantly alter its cytotoxic potency.[1][10] For example, the introduction of halogen atoms can enhance cytotoxic activity.[1][11]

Q2: My cell viability assays show significant toxicity with this compound. How can I reduce this off-target effect while preserving its potential therapeutic activity?

A2: Reducing cytotoxicity requires a multi-pronged approach. Here are several strategies to consider:

  • Co-administration with Antioxidants: Given that oxidative stress is a common mechanism of benzofuran cytotoxicity, co-treating your cells with an antioxidant may be beneficial.

  • Structural Modification of the Compound: If you are in the drug development phase, minor structural modifications can significantly impact cytotoxicity. The nature and position of substituents on the benzofuran ring are critical determinants of biological activity.[1]

  • Advanced Formulation Strategies: Encapsulating the compound in a drug delivery system can alter its pharmacokinetic profile and reduce peak plasma concentrations, which may be linked to toxic effects.[12]

Q3: What are some practical first steps for troubleshooting unexpected levels of cytotoxicity in my experiments?

A3: When faced with high cytotoxicity, systematically evaluate your experimental setup:

  • Confirm Compound Purity and Identity: Ensure the purity and structural integrity of your this compound stock. Impurities from synthesis can contribute to toxicity.

  • Optimize Compound Concentration and Incubation Time: Perform a thorough dose-response and time-course experiment to identify a therapeutic window where you observe the desired biological effect with minimal cytotoxicity.

  • Cell Line Sensitivity: Different cell lines can exhibit varying sensitivities to the same compound.[10] Consider testing your compound on a panel of cell lines, including non-cancerous control cells, to assess its selectivity.[11]

  • Review Assay Methodology: Ensure your chosen cytotoxicity assay (e.g., MTT, LDH) is appropriate for the expected mechanism of cell death. For example, if you suspect mitochondrial dysfunction, an MTT assay which measures metabolic activity would be suitable.[1]

Troubleshooting Guides

Guide 1: Mitigating Cytotoxicity through Co-administration of Antioxidants

This guide provides a workflow for assessing the potential of antioxidants to reduce the cytotoxicity of this compound.

Experimental Workflow

cluster_0 Step 1: Baseline Cytotoxicity cluster_1 Step 2: Antioxidant Co-treatment cluster_2 Step 3: Data Analysis A Plate cells and allow to adhere B Treat with a dose-range of This compound A->B C Incubate for 24, 48, 72 hours B->C D Perform MTT assay to determine IC50 C->D G Treat with the IC50 concentration of the benzofuran derivative D->G Inform IC50 E Plate cells and allow to adhere F Pre-treat with a non-toxic concentration of antioxidant (e.g., N-acetylcysteine, Vitamin E) E->F F->G H Incubate for the previously determined optimal time G->H I Perform MTT assay H->I J Compare cell viability with and without antioxidant K Determine if antioxidant significantly reduces cytotoxicity J->K

Caption: Workflow for assessing antioxidant-mediated reduction of cytotoxicity.

Interpreting the Results
  • Significant Increase in Cell Viability: If co-treatment with an antioxidant leads to a statistically significant increase in cell viability compared to treatment with this compound alone, it strongly suggests that oxidative stress is a major contributor to its cytotoxicity.

  • No Change in Cell Viability: If the antioxidant provides no protection, other mechanisms, such as direct enzyme inhibition or receptor binding, may be the primary drivers of cytotoxicity.

Guide 2: Investigating the Role of Oxidative Stress

This guide outlines a protocol to directly measure the generation of reactive oxygen species (ROS) induced by this compound.

Protocol: DCFDA Assay for Intracellular ROS Measurement
  • Cell Seeding: Seed your cells of interest in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • DCFDA Staining: Remove the culture medium and wash the cells with pre-warmed PBS. Incubate the cells with a 10 µM solution of 2',7'-dichlorofluorescin diacetate (DCFDA) in PBS for 30 minutes at 37°C in the dark.

  • Compound Treatment: Wash the cells again with PBS and then add fresh culture medium containing various concentrations of this compound. Include a positive control (e.g., H₂O₂) and a vehicle control.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader. Take readings at multiple time points (e.g., 0, 30, 60, 120 minutes).

  • Data Analysis: Normalize the fluorescence intensity of the treated wells to the vehicle control. A significant increase in fluorescence indicates an increase in intracellular ROS levels.

Expected Outcomes and Next Steps
Outcome Interpretation Recommended Next Steps
Dose-dependent increase in ROS Confirms that this compound induces oxidative stress.Proceed with antioxidant co-treatment experiments (Guide 1). Investigate downstream markers of oxidative damage (e.g., lipid peroxidation, DNA damage).
No significant change in ROS levels Suggests that oxidative stress is not the primary cytotoxic mechanism.Investigate other potential mechanisms such as mitochondrial dysfunction (e.g., JC-1 assay for membrane potential) or cell cycle analysis (e.g., flow cytometry with propidium iodide staining).
Guide 3: Formulation Strategies to Mitigate Systemic Toxicity

For in vivo applications, formulation strategies can be employed to reduce systemic toxicity.[12]

Conceptual Overview of Formulation Approaches

cluster_0 Pharmacokinetic Modulation cluster_1 Pharmacodynamic Modulation A Goal: Modify drug release profile B Reduce Cmax to minimize peak toxicity A->B C Maintain or improve AUC for efficacy A->C D Goal: Co-administer with a mitigating agent E Agent can be pharmacologically active (e.g., antioxidant, cytoprotectant) D->E F Requires understanding of metabolic pathways and drug interactions D->F

Caption: Overview of formulation strategies to reduce drug toxicity.[12]

Practical Considerations
  • Lipid-Based Formulations: For poorly water-soluble compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can improve oral bioavailability while potentially reducing gastrointestinal toxicity.[13][14]

  • Nanoparticle Encapsulation: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) can provide controlled release and potentially target the drug to specific tissues, thereby reducing systemic exposure and off-target toxicity.[15]

Concluding Remarks

Mitigating the cytotoxicity of this compound is a critical step in harnessing its therapeutic potential. By systematically investigating the underlying mechanisms of toxicity and employing targeted strategies such as antioxidant co-administration, structural modification, and advanced formulation techniques, researchers can enhance the compound's safety profile. This guide serves as a foundational resource to aid in these efforts. For further in-depth information, please consult the referenced literature.

References

Technical Support Center: Purification of 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one. This resource is tailored for researchers, medicinal chemists, and process development scientists who work with this versatile synthetic intermediate.[1] The unique structural features of this molecule, namely its phenolic hydroxyl group and the ketone within a lactone-like system, present specific hurdles in achieving high purity. This guide provides in-depth, experience-driven solutions in a direct question-and-answer format, alongside detailed protocols and troubleshooting workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis and purification of this compound?

A1: Impurities typically arise from three main sources: unreacted starting materials, side-products from the synthetic route, and degradation of the target molecule itself.

  • Starting Materials & Reagents: Depending on the synthetic route, residual precursors can co-elute with the product. For instance, in syntheses involving cyclization of phenoxyacetic acids, the uncyclized acid may persist.[2]

  • Regioisomers: If the synthesis involves electrophilic substitution on a substituted phenol, the formation of regioisomers is a common challenge. These isomers often have very similar polarities, making their separation by standard chromatography difficult.[3]

  • Degradation Products: The primary concern is degradation on silica gel. The acidic nature of silica can catalyze decomposition or tautomerization. Furthermore, the phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by exposure to air and light, often resulting in the formation of colored impurities (quinones or polymeric material).

Q2: My compound is turning brown/purple on the silica gel column and my yield is low. What is happening and how can I prevent it?

A2: This is a classic sign of on-column degradation, a frequent issue with phenolic compounds like this compound. The two primary culprits are acid-catalyzed decomposition and oxidation.

  • Causality - Acid Sensitivity: Standard silica gel possesses acidic silanol groups on its surface. These can interact with the benzofuranone core, potentially leading to ring-opening or other unwanted side reactions.[4]

  • Causality - Oxidation: Phenols can be easily oxidized to quinone-type species, which are often highly colored. This process can be catalyzed by trace metals in the silica and exposure to oxygen in the air and solvents.

Solutions:

  • Use Deactivated Stationary Phase: The most effective solution is to neutralize the acidic sites on the silica gel. You can purchase commercially prepared deactivated silica or deactivate it yourself by washing it with a solution containing triethylamine. Alternatively, using a less acidic stationary phase like neutral alumina can be beneficial.[4]

  • Protect from Air and Light: Minimize the compound's exposure to the atmosphere. Wrap the chromatography column in aluminum foil to protect it from light.[4] Using solvents that have been sparged with an inert gas like nitrogen or argon can help to reduce oxidation.

  • Work Quickly: Do not let the compound sit on the column for extended periods. Prepare everything in advance so the chromatography can be performed efficiently.

Q3: I am struggling to separate my target compound from a closely-eluting impurity. What are my advanced purification options?

A3: When standard flash chromatography fails to provide baseline separation, more advanced techniques are required.

  • Optimize Flash Chromatography: Before moving to more complex methods, ensure your flash chromatography is fully optimized. Use a shallower solvent gradient (e.g., increasing the polar solvent by 0.5-1% increments) to improve resolution. Testing different solvent systems (e.g., ethyl acetate/hexanes vs. dichloromethane/methanol) can also drastically change selectivity.

  • Preparative High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC is the method of choice.[4] It offers significantly higher resolving power than flash chromatography. A C18 (reverse-phase) column with a water/acetonitrile or water/methanol gradient is a common starting point for compounds of this polarity.

  • Crystallization/Recrystallization: This is a powerful and scalable technique for achieving very high purity, often yielding material suitable for analytical standards or downstream applications.[4][5] The key is finding a suitable solvent or solvent system where the desired compound has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures, while the impurity remains soluble.

Q4: How do I develop an effective crystallization protocol for this compound?

A4: A systematic approach is best. The goal is to identify a solvent that will dissolve your compound when hot but not when cold.

  • Solvent Screening: Start with small-scale tests (~10-20 mg of your compound). In separate vials, add a small amount of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetone, water, heptane) and observe solubility at room temperature.

  • Identify "Good" and "Poor" Solvents: A "good" solvent dissolves the compound at room temperature. A "poor" solvent does not. A potential single-solvent crystallization system is one where the compound is sparingly soluble at room temperature but dissolves completely upon heating.

  • Test Solvent/Anti-Solvent Systems: A common and highly effective method is to dissolve the compound in a minimum amount of a "good" solvent in which it is very soluble. Then, slowly add a "poor" solvent (an "anti-solvent") in which it is insoluble until the solution becomes cloudy (the point of saturation). Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.

  • Cooling and Crystal Growth: Slow cooling is crucial for the formation of large, pure crystals. Rapid crashing out of solution tends to trap impurities. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

Troubleshooting Guide

Symptom Potential Cause(s) Recommended Solution(s)
Yellow/Brown Streaking on Column Oxidation of the phenolic hydroxyl group; Acid-catalyzed degradation.Use deactivated silica gel; Add an antioxidant like BHT to the solvent; Wrap the column in foil to protect from light.[4]
Product Elutes as a Broad Band Poor solubility in the mobile phase; Strong, non-ideal interactions with the silica gel.Modify the mobile phase composition; Add a small percentage of a more polar solvent (e.g., methanol) or a modifier like acetic acid (if compatible); Switch to a different stationary phase (e.g., alumina, C18).
Multiple Spots on TLC of a "Pure" Fraction On-plate degradation (if using standard silica TLC plates); Co-elution of an impurity not visible under all conditions.Use deactivated TLC plates; Check the fraction with a secondary analytical method like HPLC or LC-MS.
Failure to Crystallize ("oiling out") The solution is supersaturated; Presence of impurities inhibiting crystal lattice formation; Melting point of the compound is lower than the solvent boiling point.Re-purify the material by chromatography; Ensure slow cooling; Try a different solvent system; Use a solvent with a lower boiling point.
Low Overall Yield After Purification Degradation during the workup or chromatography; Incomplete elution from the column.Implement the stabilization techniques mentioned above (deactivated silica, inert atmosphere); After the run, flush the column with a very polar solvent (e.g., 100% methanol) to check for retained product.

Visual Workflows and Diagrams

Purification Strategy Decision Tree

This diagram outlines a logical workflow for selecting the appropriate purification method based on the initial analysis of the crude product.

Purification_Workflow Crude Crude Product TLC TLC Analysis (Multiple Solvent Systems) Crude->TLC Simple Simple Separation (ΔRf > 0.2) TLC->Simple Good Separation Complex Complex Separation (ΔRf < 0.2 or Streaking) TLC->Complex Poor Separation Flash Optimized Flash Chromatography (Deactivated Silica) Simple->Flash Prep_HPLC Preparative HPLC (Reverse or Normal Phase) Complex->Prep_HPLC Crystallize Systematic Recrystallization Complex->Crystallize Flash->Complex Failure Pure Pure Compound (>98%) Flash->Pure Success Prep_HPLC->Pure Reevaluate Re-evaluate Synthesis or Protection Strategy Prep_HPLC->Reevaluate Crystallize->Pure Crystallize->Reevaluate

Caption: Decision workflow for purification of this compound.

Mechanism of On-Column Degradation and Solutions

This diagram illustrates the common degradation pathways on silica gel and the corresponding preventative measures.

Degradation_Pathway cluster_causes Causes of Degradation cluster_solutions Preventative Solutions Compound Target Compound on Standard Silica Gel Acid Acidic Silanol Groups (Si-OH) Oxidation Air (O2) / Light / Metal Traces Degradation Degraded Products (Colored Impurities, Low Yield) Acid->Degradation Catalyzes Decomposition Oxidation->Degradation Causes Oxidation Deactivate Deactivate Silica (e.g., with Et3N) Deactivate->Acid Neutralizes Protect Protect from Air/Light (Inert Gas, Foil Wrap) Protect->Oxidation Minimizes Alumina Use Neutral Alumina Alumina->Acid Avoids

Caption: Common causes of on-column degradation and their respective solutions.

Detailed Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Flash Chromatography

This protocol describes how to neutralize standard silica gel to make it suitable for acid-sensitive compounds.

  • Preparation: In a fume hood, prepare a 2% solution of triethylamine (Et₃N) in your chosen non-polar solvent (e.g., 20 mL of Et₃N in 980 mL of hexanes).

  • Slurry: Add the required amount of silica gel for your column to a beaker. Create a slurry by adding the 2% Et₃N/hexanes solution until the silica is fully wetted and can be easily swirled.

  • Washing (Optional but Recommended): Allow the silica to settle, then carefully decant the supernatant solvent. Repeat this wash step two more times with fresh 2% Et₃N/hexanes solution.

  • Column Packing: Pack your chromatography column with the deactivated silica slurry as you normally would.

  • Mobile Phase: Prepare your mobile phase (eluent) as determined by your TLC analysis. Add 0.5-1% triethylamine to the mobile phase to ensure the column remains deactivated throughout the purification process.

  • Execution: Run the chromatography as planned. The triethylamine is volatile and will be removed during solvent evaporation.

Protocol 2: Guideline for Developing a Recrystallization Protocol

This protocol provides a systematic workflow for finding an effective recrystallization solvent system.

  • Purity Check: Ensure your crude material is reasonably pure (>80-85%). Recrystallization is most effective at removing small amounts of impurities. If heavily contaminated, perform a rapid filtration through a plug of deactivated silica first.

  • Solvent Screening (Microscale):

    • Place ~10 mg of your compound into several small test tubes.

    • Add a single solvent (e.g., toluene, ethyl acetate, isopropanol, acetonitrile) dropwise to each tube at room temperature until the solid dissolves. Note the approximate volume. A good candidate will require more than a few drops but less than several mL.

    • For solvents that do not dissolve the compound at room temperature, heat the mixture gently in a water bath. If it dissolves upon heating, it is a good candidate for single-solvent recrystallization.

    • Let the heated tubes cool to room temperature, then place them in an ice bath. Observe for crystal formation.

  • Solvent/Anti-Solvent Method (If no single solvent works):

    • Dissolve your compound (~100 mg) in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., acetone or methanol).

    • While stirring, add a "poor" or "anti-solvent" (one in which it is insoluble, e.g., water or hexanes) dropwise until you see persistent cloudiness.

    • Gently warm the mixture until the solution becomes clear again.

  • Scaling Up and Isolation:

    • Once a promising system is identified, scale up the procedure.

    • Dissolve the crude compound in the minimum amount of hot solvent (or solvent/anti-solvent mixture).

    • If there are insoluble impurities, perform a hot filtration through a pre-warmed filter funnel.

    • Cover the flask and allow the solution to cool slowly to room temperature, then transfer to an ice bath for at least 30 minutes to maximize crystal recovery.

    • Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

References

Identifying and removing common impurities from 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile benzofuranone core in their synthetic endeavors.[1] Ensuring the purity of this key intermediate is paramount for the success of subsequent reactions and the integrity of final bioactive molecules.

This document provides a structured approach to identifying, troubleshooting, and removing common impurities encountered during the synthesis of this compound. It combines field-proven insights with established analytical and purification methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in my crude product? A1: Impurities typically fall into three categories:

  • Unreacted Starting Materials: Residual precursors from an incomplete reaction.

  • Process-Related Impurities: By-products formed from side reactions inherent to the chosen synthetic route, such as oxidation, incomplete cyclization, or the formation of regioisomers.[2][3][4]

  • Reagents and Solvents: Residual acids, bases, catalysts, or solvents that were not adequately removed during the work-up procedure.

Q2: What is the fastest way to get a preliminary assessment of my crude product's purity? A2: Thin-Layer Chromatography (TLC) is the most rapid and cost-effective method for a qualitative purity check. It allows you to visualize the number of components in your sample, assess the reaction's completion by checking for the disappearance of starting materials, and helps in developing a solvent system for preparative column chromatography.

Q3: My initial analysis shows multiple impurities. Should I proceed directly to purification? A3: It is highly recommended to first identify the major impurities, if possible. Techniques like LC-MS can provide the molecular weights of the impurities, offering clues to their identity (e.g., unreacted starting material, dimer). Understanding the nature of the impurity—its polarity and structural similarity to your product—is key to selecting the most effective purification strategy.[5]

Q4: Is column chromatography my only option for purification? A4: Not necessarily. If your product is a stable, crystalline solid and the impurities have significantly different solubility profiles, recrystallization can be a highly effective and scalable purification method. It is often preferred in process development for its efficiency and cost-effectiveness.

Troubleshooting Guide: A Systematic Approach to a Pure Product

Achieving high purity requires a logical workflow, from initial analysis of the crude material to the selection and execution of an appropriate purification protocol.

Diagram: Troubleshooting & Purification Workflow

Purification Workflow cluster_0 Phase 1: Analysis cluster_1 Phase 2: Strategy cluster_2 Phase 3: Execution & QC Crude Crude Product Analysis Purity Assessment (TLC, HPLC, LC-MS) Crude->Analysis Sample Identify Identify Impurities (Mass, Polarity, Structure) Analysis->Identify Decision Impurity Profile Known? Identify->Decision Select Select Purification Method Decision->Select Yes Chromatography Flash Column Chromatography Select->Chromatography Polar/Non-polar Impurities or Complex Mixture Recrystallization Recrystallization Select->Recrystallization Crystalline Solid & Solubility Difference FinalQC Final Purity Check (HPLC, NMR) Chromatography->FinalQC Recrystallization->FinalQC PureProduct Pure Product (>95%) FinalQC->PureProduct Pass

Caption: A logical workflow for analyzing, purifying, and validating the final product.

Step 1: Impurity Identification and Characterization

Before any purification attempt, a clear picture of the impurity profile is essential. A combination of analytical techniques provides the most comprehensive understanding.[5]

Analytical TechniquePrimary Use in This ContextStrengthsLimitations
TLC Rapid qualitative check, reaction monitoring, solvent system scouting.Fast, inexpensive, requires minimal sample.Not quantitative, lower resolution than HPLC.
HPLC (RP) Quantitative purity assessment, impurity profiling.[6][7]High resolution, quantitative, reproducible.Requires method development, more time-consuming.
LC-MS Molecular weight determination of impurities.Provides mass data for impurity identification.May not provide detailed structural information alone.
NMR (¹H, ¹³C) Unambiguous structure elucidation of the product and major impurities.[2]Provides detailed structural information.Lower sensitivity, may not detect trace impurities.
GC-MS Detection of volatile impurities (e.g., residual solvents, volatile by-products).[2]Excellent for volatile compounds.Not suitable for non-volatile compounds like the target molecule.
Step 2: Understanding Common Impurities and Their Formation

The structure of this compound lends itself to specific side reactions. Understanding their mechanistic origin is key to both their removal and future prevention.

Synthesis and Impurity Formation SM Starting Materials (e.g., Methylhydroquinone, Chloroacetyl chloride) Intermediate Acyclic Intermediate (e.g., Phenoxyacetate) SM->Intermediate Acylation/Etherification Product Desired Product 6-hydroxy-4-methyl-1- benzofuran-3(2H)-one Intermediate->Product Intramolecular Friedel-Crafts Cyclization Impurity1 Incomplete Cyclization (Unreacted Intermediate) Intermediate->Impurity1 Incomplete reaction Impurity2 Regioisomer Formation Intermediate->Impurity2 Alternative cyclization site Impurity3 Oxidation By-product (e.g., Quinone species) Product->Impurity3 Air Oxidation

References

Technical Support Center: Overcoming Resistance to 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one in Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

A Note on "6-hydroxy-4-methyl-1-benzofuran-3(2H)-one": Publicly available research on the specific mechanisms of action and resistance to "this compound" is limited. Therefore, this guide is built upon established principles of drug resistance in cancer cell lines. The troubleshooting strategies and protocols provided are broadly applicable to novel or under-characterized compounds and will be referred to as "Compound X" throughout this document.

Introduction

The development of drug resistance is a significant challenge in both preclinical research and clinical oncology.[1][2] Whether resistance is intrinsic or acquired over a period of treatment, it can halt promising research and limit therapeutic options.[1] This technical support guide is designed for researchers encountering resistance to Compound X in their cell line models. It provides a structured, question-and-answer-based approach to troubleshoot resistance, confirm its mechanisms, and explore strategies to overcome it.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial questions and problems researchers face when they suspect drug resistance.

Q1: My IC50 value for Compound X has significantly increased in my long-term treated cell line. How do I definitively confirm resistance?

A1: A reproducible and significant increase in the half-maximal inhibitory concentration (IC50) is the primary indicator of acquired resistance.[3] To confirm this robustly:

  • Establish a Baseline: Always compare the IC50 of your suspected resistant cell line to the parental (sensitive) cell line that has been passaged in parallel without the drug.[3]

  • Standardize Your Viability Assay: Inconsistent results can arise from technical variability.[4][5] Ensure your cell viability assay (e.g., MTT, CellTiter-Glo) protocol is standardized.[6][7][8] Pay close attention to cell seeding density, drug incubation time, and reagent preparation.[4][5]

  • Check Cell Health and Passage Number: Use cells within a consistent and low passage number range to avoid phenotypic drift. Ensure both parental and resistant cells are healthy and free from contamination.

Troubleshooting Checklist: Inconsistent IC50Potential Cause & Solution
High variability between replicates Uneven cell seeding: Ensure a single-cell suspension before plating. Edge effects: Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[5]
Gradual drift in IC50 over time High passage number: Return to a lower passage frozen stock of your parental cell line. Reagent degradation: Prepare fresh drug dilutions for each experiment from a validated stock solution.
Assay-dependent results Different biological readouts: Assays like MTT measure metabolic activity, while others might measure membrane integrity. Use at least two different viability assays to confirm the phenotype.
Q2: What are the most common biological mechanisms that could be causing resistance to Compound X?

A2: While the specific mechanism for Compound X is uncharacterized, resistance in cancer cells is typically driven by a few key mechanisms:[2][9]

  • Increased Drug Efflux: The overexpression of ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), is a very common cause of multidrug resistance (MDR).[10][11] These proteins act as pumps, actively removing Compound X from the cell, thereby reducing its intracellular concentration.[10][11]

  • Alteration of the Drug's Target: The protein that Compound X is designed to inhibit may have mutated.[12][13][14] These mutations can prevent the compound from binding effectively, rendering it inactive.[12][14][15]

  • Activation of Bypass Signaling Pathways: Cells can develop "escape routes" by activating alternative signaling pathways that compensate for the pathway being inhibited by Compound X.[1][3] For example, if Compound X inhibits the MAPK pathway, cells might upregulate the PI3K/AKT pathway to maintain proliferation and survival.[3]

  • Epigenetic Modifications: Changes in DNA methylation or histone modification can alter gene expression without changing the DNA sequence.[[“]][17][18] This can lead to the silencing of tumor suppressor genes or the activation of resistance-conferring genes.[[“]][17][19]

Q3: My cells seem to have an inherent, or de novo, resistance to Compound X, even without prior treatment. What should I investigate first?

A3: This is known as intrinsic resistance.[1] The underlying causes are often similar to acquired resistance.

  • Baseline Expression of ABC Transporters: Some cell lines naturally express high levels of efflux pumps. Check the literature for your specific cell line's expression profile of common ABC transporters.

  • Pre-existing Mutations: The target of Compound X may already have a polymorphism or mutation in that specific cell line that affects binding.

  • Dominant Survival Pathways: The cell line may rely heavily on a signaling pathway that is not targeted by Compound X, making it inherently less sensitive.

Part 2: Advanced Troubleshooting & Mechanistic Validation

Once you have confirmed resistance, the next step is to identify the underlying mechanism. This is crucial for designing effective strategies to overcome it.

Workflow for Investigating Resistance Mechanisms

This workflow provides a logical progression from the most common to more complex resistance mechanisms.

G cluster_0 Initial Observation cluster_1 Level 1 Investigation: Drug Efflux cluster_2 Level 2 Investigation: Target & Pathway Alterations cluster_3 Level 3 Investigation: Epigenetic Changes cluster_4 Conclusion A Increased IC50 of Compound X B Western Blot for P-gp (ABCB1) & BCRP (ABCG2) A->B C Co-treatment with Efflux Pump Inhibitor (e.g., Verapamil, Ko143) B->C D Does inhibitor restore sensitivity? C->D E Western Blot for Bypass Pathways (p-AKT, p-ERK) D->E No J Efflux-Mediated Resistance D->J Yes G Hypothesize Bypass Pathway E->G H Treat with Epigenetic Modifiers (e.g., 5-aza-dC, TSA) E->H No obvious changes F Target Sequencing (if known) L Target Alteration F->L K Bypass Pathway Activation G->K I Does treatment restore sensitivity? H->I I->F No M Epigenetic Resistance I->M Yes

Caption: A step-by-step workflow to diagnose the cause of drug resistance.

Experimental Protocols
Protocol 1: Assessing Drug Efflux Pump Overexpression via Western Blot

This protocol allows you to visualize the protein levels of common ABC transporters.[20][21][22][23][24]

  • Sample Preparation:

    • Culture parental and resistant cells to 80-90% confluency.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA or Bradford assay.[20]

  • Gel Electrophoresis:

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel until adequate separation of molecular weight markers is achieved.

  • Protein Transfer:

    • Transfer proteins from the gel to a PVDF or nitrocellulose membrane.[21]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against P-gp (ABCB1) and BCRP (ABCG2) overnight at 4°C. Include an antibody for a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection:

    • Apply an ECL substrate and visualize the bands using a chemiluminescence imager.[24] Compare the band intensity between parental and resistant cell lysates.

Protocol 2: Functional Validation of Drug Efflux with Chemical Inhibitors

This experiment tests if blocking efflux pumps can restore sensitivity to Compound X.[25]

  • Cell Seeding: Seed both parental and resistant cells in 96-well plates.

  • Pre-treatment: One hour before adding Compound X, treat the cells with a known ABC transporter inhibitor (e.g., Verapamil for P-gp, Ko143 for BCRP). Include a vehicle control.

  • Co-treatment: Add Compound X in a serial dilution to the wells already containing the inhibitor.

  • Incubation: Incubate for the standard duration of your cell viability assay (e.g., 72 hours).

  • Viability Assay: Perform your standard cell viability assay (e.g., MTT or CellTiter-Glo).

  • Data Analysis: Calculate the IC50 of Compound X in the presence and absence of the inhibitor. A significant decrease in the IC50 in the resistant cells upon inhibitor treatment confirms functional drug efflux.[10][25]

Expected Outcome: Functional Efflux ValidationParental Cells IC50Resistant Cells IC50Resistant Cells + Inhibitor IC50
Compound X Alone ~1 µM~50 µMN/A
Compound X + Inhibitor ~1 µM~2 µM N/A
Conclusion N/AN/AThe dramatic reduction in IC50 confirms that efflux pump activity is a major mechanism of resistance.

Part 3: Strategies to Overcome Resistance

Once a mechanism is identified, you can employ targeted strategies to re-sensitize your cells.

Strategy 1: Combination Therapy to Counteract Bypass Pathways

If you've identified the activation of a bypass pathway (e.g., PI3K/AKT), a combination therapy approach is highly effective.[26][27][28][29][30] The goal is to inhibit both the primary target of Compound X and the escape pathway simultaneously.

G cluster_0 Primary Pathway cluster_1 Bypass Pathway cluster_2 Inhibitors A Upstream Signal B Target Protein A->B C Cell Proliferation/ Survival B->C D Alternative Receptor E Bypass Kinase (e.g., AKT) D->E E->C X Compound X X->B Inhibits Y Bypass Inhibitor (e.g., AKT inhibitor) Y->E Inhibits

Caption: Dual inhibition of the primary and bypass pathways.

  • Actionable Step: If Western blotting shows increased phosphorylation of AKT in your resistant line, combine Compound X with a selective AKT inhibitor. Perform a dose-response matrix to identify synergistic concentrations.

Strategy 2: Utilizing Synthetic Lethality

Synthetic lethality occurs when the loss of two genes (or the inhibition of two proteins) is lethal to a cell, but the loss of either one alone is not.[31][32][33][34][35] If resistance to Compound X is caused by a specific mutation (e.g., in a tumor suppressor gene), you can exploit this by inhibiting a second protein that is now essential for the survival of those mutant cells.

  • Actionable Step: This is a more advanced research strategy. If you have identified a specific mutation in your resistant cell line (e.g., through sequencing), you can search the literature or databases (like DepMap) for known synthetic lethal partners of that mutated gene.[31][32][33][34][35] You can then test an inhibitor of that synthetic lethal partner in combination with Compound X.

Strategy 3: Reversing Epigenetic Silencing

If you suspect epigenetic changes are at play, you can use drugs that reverse these modifications.[[“]]

  • DNA Methylation: Treat cells with a DNA methyltransferase (DNMT) inhibitor, such as 5-aza-decitabine. This can lead to the re-expression of silenced tumor suppressor genes.[[“]]

  • Histone Deacetylation: Treat cells with a histone deacetylase (HDAC) inhibitor, such as Trichostatin A (TSA). This can remodel chromatin to a more "open" state, potentially re-sensitizing cells to therapy.[[“]]

  • Actionable Step: Pre-treat your resistant cells with a low dose of a DNMT or HDAC inhibitor for 24-48 hours, then perform a standard IC50 determination with Compound X. A restored sensitivity would suggest an epigenetic mechanism of resistance.

References

Validation & Comparative

A Researcher's Guide to Validating the Binding Target of 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Initial searches for the biological activity of 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one reveal its investigation in the context of antimicrobial and antifungal activities. Some studies have performed molecular docking to suggest potential microbial enzyme targets.[1] However, a comprehensive validation of its binding target in a broader biological context, particularly within human cells, remains to be thoroughly elucidated. The PubChem database lists the compound and its basic physicochemical properties but provides limited information on its specific biological targets.[2][3]

This guide, therefore, addresses a crucial knowledge gap by outlining a systematic and rigorous pathway for target identification and validation.

An Integrated Strategy for Target Validation

A robust target validation strategy does not rely on a single experiment. Instead, it builds a compelling narrative through the convergence of evidence from orthogonal approaches. Our approach begins with broad, computational methods to generate hypotheses, which are then systematically refined and validated through progressively more specific and physiologically relevant biophysical and cellular assays.

dot

References

Comparative Efficacy Analysis: 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one versus Mycophenolic Acid as Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the antifungal efficacy of a novel investigational compound, 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one, against the established therapeutic agent, Mycophenolic Acid (MPA). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antimicrobial agents.

Introduction

The relentless emergence of drug-resistant fungal pathogens necessitates a continuous search for novel antifungal compounds with unique mechanisms of action. Benzofuran derivatives have garnered significant attention due to their wide spectrum of biological activities, including antifungal, antibacterial, and anticancer properties[1][2][3][4][5][6]. This compound is an investigational molecule belonging to this class. While its specific biological activities are still under extensive investigation, related benzofuran structures have been shown to target fungal N-myristoyltransferase (NMT), an enzyme essential for fungal viability[7][8].

In contrast, Mycophenolic Acid (MPA) is a well-characterized natural product with a long history of use as an immunosuppressant and has demonstrated antifungal, antibacterial, and antiviral activities[9][10][11][12]. Its mechanism of action is the potent, non-competitive, and reversible inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine nucleotides[9][13][14][15][16][17][18][19][20][21]. This blockade of purine synthesis preferentially affects the proliferation of lymphocytes, which is the basis for its immunosuppressive effects, but also hinders the growth of rapidly dividing fungal cells[9][20].

This guide outlines a head-to-head comparison of the in vitro antifungal efficacy and selectivity of this compound and Mycophenolic Acid. We will detail the experimental protocols for determining antifungal activity and cytotoxicity, present hypothetical data for comparative analysis, and discuss the implications of their distinct mechanisms of action.

Chemical Structures and Mechanisms of Action

This compound
  • Chemical Structure:

    • IUPAC Name: 6-hydroxy-4-methyl-1-benzofuran-3-one[22]

    • Molecular Formula: C₉H₈O₃[22]

    • Molar Mass: 164.16 g/mol [22]

  • Putative Mechanism of Action: Based on studies of related benzofuran derivatives, a plausible mechanism of action for this compound is the inhibition of fungal N-myristoyltransferase (NMT)[7][8][23]. NMT catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a variety of cellular proteins. This co-translational protein modification is crucial for protein-membrane interactions and signal transduction pathways essential for fungal growth and survival.

Putative Mechanism of this compound Compound 6-hydroxy-4-methyl-1- benzofuran-3(2H)-one NMT Fungal N-myristoyltransferase (NMT) Compound->NMT Inhibition Myristoylation Protein Myristoylation NMT->Myristoylation Protein_Function Proper Protein Localization and Function Myristoylation->Protein_Function Fungal_Growth Fungal Growth and Viability Protein_Function->Fungal_Growth Inhibition->Myristoylation Blockade

Caption: Putative inhibitory action on fungal NMT.

Mycophenolic Acid (MPA)
  • Chemical Structure:

    • IUPAC Name: (4E)-6-(4-Hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoic acid[9]

    • Molecular Formula: C₁₇H₂₀O₆[9]

    • Molar Mass: 320.34 g/mol [9]

  • Established Mechanism of Action: Mycophenolic acid is a potent inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH)[9][13][14][15][16][17][18][19][20][21]. This enzyme is critical for the de novo synthesis of guanosine monophosphate (GMP), a precursor for DNA and RNA synthesis. By inhibiting IMPDH, MPA depletes the intracellular pool of guanine nucleotides, thereby arresting the proliferation of rapidly dividing cells, including fungal pathogens[9][20].

Mechanism of Action of Mycophenolic Acid cluster_purine De Novo Purine Synthesis IMP Inosine-5'-monophosphate (IMP) IMPDH Inosine-5'-monophosphate Dehydrogenase (IMPDH) IMP->IMPDH XMP Xanthosine-5'-monophosphate (XMP) GMP Guanosine-5'-monophosphate (GMP) XMP->GMP DNA_RNA DNA and RNA Synthesis GMP->DNA_RNA IMPDH->XMP MPA Mycophenolic Acid MPA->IMPDH Inhibition Proliferation Fungal Cell Proliferation DNA_RNA->Proliferation

Caption: Inhibition of IMPDH by Mycophenolic Acid.

Experimental Protocols for Efficacy Comparison

A robust comparison requires standardized assays to determine antifungal activity and selectivity. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and established research practices[24][25][26][27][28][29][30][31].

Protocol 1: Antifungal Susceptibility Testing via Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism[28].

Objective: To determine the MIC values of this compound and Mycophenolic Acid against a panel of pathogenic fungi.

Materials:

  • Test compounds (dissolved in DMSO)

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • 96-well microtiter plates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Culture fungal strains on appropriate agar plates. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast. Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Compound Dilution: Prepare a 2-fold serial dilution of each test compound in the 96-well plate using RPMI 1640 medium. The final concentration range should typically span from 0.03 to 64 µg/mL.

  • Inoculation: Add the prepared fungal inoculum to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by reading the optical density at 600 nm.

Broth Microdilution Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Fungal Inoculum Plate Inoculate 96-well Plate Inoculum->Plate Dilution Serial Dilution of Test Compounds Dilution->Plate Incubate Incubate at 35°C (24-48h) Plate->Incubate Readout Visual or Spectrophotometric Reading Incubate->Readout MIC Determine MIC Readout->MIC

Caption: Workflow for MIC determination.

Protocol 2: Mammalian Cell Cytotoxicity Assay

This protocol assesses the toxicity of the compounds to mammalian cells to determine their selectivity index (SI). The SI is a ratio that compares the cytotoxicity of a compound to its biological activity (SI = TC₅₀/MIC).

Objective: To determine the 50% cytotoxic concentration (TC₅₀) of the test compounds on a relevant mammalian cell line.

Materials:

  • Test compounds (dissolved in DMSO)

  • Mammalian cell line (e.g., HEK293, HepG2)

  • 96-well cell culture plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT or resazurin reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium and add them to the cells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment: Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control. The TC₅₀ is the concentration of the compound that reduces cell viability by 50%.

Comparative Data Analysis

The following tables present hypothetical but plausible data from the described experiments, illustrating a potential outcome of the comparative analysis.

Table 1: Antifungal Susceptibility (MIC in µg/mL)

Fungal StrainThis compoundMycophenolic AcidFluconazole (Control)
Candida albicans (ATCC 90028)8160.5
Candida glabrata (Fluconazole-R)48>64
Cryptococcus neoformans (H99)244
Aspergillus fumigatus (ATCC 204305)16321

Table 2: Cytotoxicity and Selectivity Index

CompoundTC₅₀ (HEK293 cells, µg/mL)Selectivity Index (SI) vs. C. neoformans
This compound>64>32
Mycophenolic Acid102.5

Discussion and Interpretation

Based on the hypothetical data, this compound demonstrates promising antifungal activity, particularly against Cryptococcus neoformans and fluconazole-resistant Candida glabrata. Its high TC₅₀ value suggests low cytotoxicity to mammalian cells, resulting in a favorable selectivity index. This profile indicates that the compound may have a wider therapeutic window compared to Mycophenolic Acid.

Mycophenolic Acid, while also showing broad-spectrum antifungal activity, exhibits a lower selectivity index due to its higher cytotoxicity. This is consistent with its known mechanism of inhibiting IMPDH, an enzyme present in both fungal and mammalian cells, although it preferentially affects lymphocytes[9][20]. The immunosuppressive effects of MPA are a direct consequence of this mechanism[9][10][11][12].

The distinct mechanisms of action of the two compounds are a critical consideration. The putative targeting of fungal NMT by the benzofuranone derivative represents a potentially novel antifungal strategy. This could be advantageous in overcoming existing resistance mechanisms that affect drugs targeting the cell wall or ergosterol biosynthesis. The inhibition of a fundamental process like purine synthesis by MPA is a powerful, albeit less selective, approach.

Conclusion

This guide provides a framework for the comparative evaluation of this compound and Mycophenolic Acid as antifungal agents. The experimental protocols outlined are standard methodologies for determining in vitro efficacy and selectivity. The hypothetical data suggest that while both compounds exhibit antifungal properties, the novel benzofuranone may possess a more favorable safety profile, warranting further investigation into its mechanism of action and in vivo efficacy. The differing molecular targets of these compounds underscore the importance of exploring diverse chemical scaffolds and mechanisms to combat the growing threat of fungal infections.

References

Navigating the Promise of Benzofurans: A Guide to the Biological Activities and the Imperative of Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with therapeutic potential is a perpetual endeavor. Among the myriad of heterocyclic compounds, the benzofuran nucleus stands out as a "privileged scaffold" in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities.[1][2] This guide delves into the reported biological effects of benzofuran derivatives, with a particular focus on the versatile building block, 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one . More critically, it addresses the overarching theme of reproducibility in preclinical research—a cornerstone of scientific integrity that determines whether promising initial findings can be translated into tangible therapeutic advances. While a direct comparative analysis of the reproducibility of this compound's biological effects is currently hampered by a lack of multiple studies on identical endpoints, this guide will provide a comprehensive overview of the broader benzofuran class and underscore the critical need for rigorous, reproducible research in this promising field.

The Benzofuran Scaffold: A Fountainhead of Bioactivity

Benzofurans, composed of a fused benzene and furan ring, are ubiquitous in nature and have been the subject of extensive synthetic efforts.[1] Their derivatives have been reported to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[2][3][4][5] This diverse bioactivity has cemented the benzofuran core as a fertile ground for the discovery of new therapeutic agents.

Antimicrobial Activity: A Broad Spectrum of Defense

A significant body of research has highlighted the potential of benzofuran derivatives as antimicrobial agents. Studies have demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. The structural versatility of the benzofuran scaffold allows for modifications that can enhance potency and selectivity against specific microbial targets.

Benzofuran Derivative Studied Microorganism(s) Key Findings Reference
Thiazole derivatives of 6-hydroxybenzofuran-3(2H)-oneGram-positive bacteria (e.g., Micrococcus luteus), Candida spp.Some derivatives showed good to mild bioactivity, with MIC values as low as 31.25 µg/mL against M. luteus.[6]
1-(1-benzofuran-2-yl)-2-mesitylethanone derivativesGram-positive and Gram-negative bacteria, fungiExhibited strong antimicrobial activity.[3]
Aza- and Oxa-benzofurans from Penicillium crustosumSalmonella typhimurium, Escherichia coli, Staphylococcus aureus, Penicillium italicum, Colletotrichum musaeAza-benzofurans showed better antibacterial activity, while oxa-benzofurans were more effective against fungi.[4]
3-Benzofurancarboxylic acid derivativesGram-positive cocci (Staphylococcus aureus, Bacillus subtilis, etc.), Candida spp.Certain derivatives were active against Gram-positive bacteria with MICs ranging from 50 to 200 µg/mL.[7]
Anti-inflammatory Effects: Quelling the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents remains a priority. Several benzofuran derivatives have been investigated for their ability to modulate inflammatory pathways.

Benzofuran Derivative Studied Model System Key Findings Reference
Benzofuran amide derivativesCarrageenan-induced paw edema in ratsCompound 6b showed a 71.10% inhibition of paw edema at 2 hours.[3]
Aza-benzofuran compounds from Penicillium crustosumLPS-stimulated RAW 264.7 mouse macrophagesCompounds 1 and 4 exhibited significant inhibition of nitric oxide (NO) production with IC50 values of 17.3 µM and 16.5 µM, respectively.[4]
Furosalicylic acids and related derivativesCarrageenan-induced paw edema in rats; PGE2 synthesis inhibitionSome compounds showed activity comparable to Diclofenac with less ulcerogenic effect.[8]
Anticancer Potential: Targeting Uncontrolled Cell Proliferation

The search for more effective and less toxic anticancer drugs is a driving force in medicinal chemistry. Benzofuran derivatives have emerged as a promising class of compounds with diverse mechanisms of anticancer activity.

Benzofuran Derivative Studied Cancer Cell Line(s) Key Findings Reference
Halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateA549 (lung), HepG2 (liver), and othersCompound 7 was most active against A549 cells; compound 8 was active against both A549 and HepG2 cells. The mechanism involves the generation of reactive oxygen species (ROS).[9]
1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one derivativesK562 (leukemia), PC3 (prostate), SW620 (colon), Caki 1 (kidney)Two derivatives exhibited selective cytotoxicity towards K562 cells and induced apoptosis.[10]
Benfur (a synthetic benzofuran lignan derivative)p53-positive T-cells (Jurkat)Induced apoptosis and G2/M cell cycle arrest through a p53-dependent pathway.[11]
Antioxidant Activity: Combating Oxidative Stress

Oxidative stress is implicated in the pathogenesis of numerous diseases. The ability of benzofuran derivatives to scavenge free radicals and protect against oxidative damage has been a subject of investigation. It has been noted that the transformation of a chroman skeleton (found in Vitamin E) to a benzofuran skeleton can increase antioxidant activity.[5]

This compound: A Versatile Chemical Scaffold

While direct biological activity data for this compound is sparse in the reviewed literature, its significance lies in its role as a key intermediate for the synthesis of more complex, bioactive molecules.[12] Its structure, featuring a reactive ketone and a modifiable hydroxyl group, makes it an ideal starting point for creating diverse libraries of benzofuran derivatives.

Synthetic_Utility This compound This compound Thiazole-containing antimicrobials Thiazole-containing antimicrobials This compound->Thiazole-containing antimicrobials Condensation reactions MAP Kinase Inhibitors (Anticancer) MAP Kinase Inhibitors (Anticancer) This compound->MAP Kinase Inhibitors (Anticancer) Multi-step synthesis Other Bioactive Derivatives Other Bioactive Derivatives This compound->Other Bioactive Derivatives Chemical modifications

Synthetic utility of this compound.

The Critical Challenge of Reproducibility and Future Directions

The promising biological activities reported for various benzofuran derivatives are predominantly from initial, single-center studies. A crucial next step, which is often a bottleneck in drug discovery, is the independent replication and validation of these findings. The lack of multiple studies on a specific compound like this compound makes a direct assessment of reproducibility impossible.

This highlights a broader issue in preclinical research. To build a solid foundation for clinical translation, the scientific community must champion a culture of reproducibility. For the field of benzofuran research, this entails:

  • Standardized Assays: The adoption of standardized protocols for key biological assays would facilitate more direct comparisons of results between different laboratories.

  • Transparent Reporting: Detailed reporting of experimental conditions, including cell line authentication, reagent sources, and specific protocol parameters, is essential for others to replicate the work.

  • Collaborative Validation: Multi-laboratory collaborations to validate the biological effects of the most promising benzofuran derivatives would significantly enhance the confidence in these findings.

  • Head-to-Head Comparisons: Studies that directly compare the activity of newly synthesized benzofuran derivatives with previously reported compounds and standard drugs are crucial for identifying truly superior candidates.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

To ensure the trustworthiness and self-validation of experimental findings, a detailed and well-controlled protocol is paramount. Below is a representative protocol for determining the Minimum Inhibitory Concentration (MIC) of a benzofuran derivative against a bacterial strain, a common assay in antimicrobial research.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • Test benzofuran derivative

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Sterile saline (0.85%)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the bacterial strain. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). d. Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions: a. Dissolve the test benzofuran derivative in DMSO to create a high-concentration stock solution. b. Perform serial two-fold dilutions of the compound in CAMHB in the 96-well plate. The final volume in each well should be 50 µL before adding the inoculum.

  • Inoculation and Incubation: a. Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL. b. Include the following controls on each plate:

    • Growth Control: Wells containing only CAMHB and the bacterial inoculum.
    • Sterility Control: Wells containing only CAMHB.
    • Positive Control: Wells containing a known antibiotic (e.g., Ciprofloxacin) at various concentrations.
    • Solvent Control: Wells containing the highest concentration of DMSO used and the bacterial inoculum. c. Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of the compound at which there is no visible growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate 96-well Plate Inoculum_Prep->Inoculation Compound_Dilution Serial Dilution of Benzofuran Derivative Compound_Dilution->Inoculation Incubation Incubate at 35°C (16-20 hours) Inoculation->Incubation Read_Results Visually Inspect for Growth Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Workflow for MIC determination.

Conclusion

The benzofuran scaffold represents a highly promising area of research for the development of new therapeutic agents. The diverse biological activities reported for its derivatives underscore the potential held within this chemical class. While a direct analysis of the reproducibility of the biological effects of this compound is not yet possible, its role as a versatile synthetic precursor is clear. For the field to advance and for these promising preclinical findings to translate into clinical realities, a concerted effort towards rigorous validation and reproducible research is not just beneficial, but imperative. The principles of scientific integrity demand that we build upon a foundation of solid, replicable data, ensuring that the promise of benzofurans can be fully and reliably realized.

References

Assessing the selectivity profile of 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one against a panel of kinases

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Kinase Selectivity: Profiling 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one

Introduction: The Imperative of Selectivity in Kinase Drug Discovery

Protein kinases are fundamental regulators of cellular processes and represent one of the most critical target classes in modern drug discovery, particularly in oncology.[1][2] The human genome encodes over 500 kinases, collectively known as the kinome, which share a structurally conserved ATP-binding site. This conservation presents a formidable challenge: achieving inhibitor selectivity.[3][4] A lack of selectivity, often termed promiscuity, can lead to off-target effects and associated toxicities, which is a primary cause of clinical trial failures.[2][3] Therefore, early and comprehensive assessment of a compound's selectivity profile is not merely a characterization step but a cornerstone of a successful drug development program.

This guide provides an in-depth analysis of how to assess the kinase selectivity profile of a novel compound, using This compound as our subject. The benzofuran scaffold is a privileged structure in medicinal chemistry, serving as a core component in various biologically active molecules, including those designed as kinase inhibitors.[5][6][7] By profiling this compound against a broad panel of kinases, we can elucidate its therapeutic potential and flag potential liabilities. We will compare its performance against two well-characterized inhibitors: the promiscuous inhibitor Staurosporine and the clinically approved dual-specific inhibitor Lapatinib .

The Causality Behind Experimental Design: Why We Profile and How We Do It

The goal of kinase profiling is to build a comprehensive map of a compound's interactions across the kinome.[8] This allows us to understand its potency against the intended target(s) and its potential for engaging other kinases, which could be beneficial (polypharmacology) or detrimental.[1]

Choosing the Right Tools: Assay Technology and Panel Selection

The choice of assay technology is critical for generating reliable data. Methodologies fall into two main categories:

  • Biochemical Activity Assays: These directly measure the transfer of phosphate from ATP to a substrate, providing a functional readout of inhibition. Radiometric assays using ³³P-ATP are considered a gold standard for their directness and sensitivity.[1][9][10] However, for high-throughput applications, luminescence-based assays like Promega's ADP-Glo™ are widely adopted.[11][12] They quantify kinase activity by measuring the amount of ADP produced in the reaction.

  • Competitive Binding Assays: These measure the displacement of a known, tagged ligand from the kinase's ATP-binding site, yielding a dissociation constant (Kd).[1]

For this guide, we will focus on an activity-based assay, as it provides a direct measure of functional inhibition. The initial screen is typically performed at a single, high concentration (e.g., 10 µM) against a large, representative panel of kinases to identify initial "hits."[13] Follow-up dose-response studies are then conducted on these hits to determine precise IC₅₀ values.

A critical parameter is the ATP concentration used in the assay. To enable a fair comparison of inhibitor potency across different kinases, the ATP concentration should be set at or near the Michaelis-Menten constant (Km) for each specific kinase.[1][14] This ensures the measured IC₅₀ value more closely reflects the inhibitor's intrinsic affinity (Ki).[1]

Experimental Workflow: From Compound to Kinome Map

The process of generating a kinase selectivity profile follows a systematic workflow, from initial screening to detailed characterization and data analysis.

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound Test Compound Dilution (10-point curve) Incubation Kinase Reaction (Compound + Kinase + ATP/Substrate) Compound->Incubation KinasePanel Kinase Panel Array (>300 kinases) KinasePanel->Incubation Reagents Assay Reagents (ATP [Km], Substrate, Buffer) Reagents->Incubation Detection Signal Detection (e.g., Luminescence for ADP-Glo) Incubation->Detection RawData Raw Data Acquisition (% Inhibition) Detection->RawData IC50 IC50 Curve Fitting (Dose-Response Hits) RawData->IC50 Selectivity Selectivity Quantification (S-Score, Gini) IC50->Selectivity Visualization Data Visualization (Heatmap, Dendrogram) Selectivity->Visualization

Caption: High-level workflow for kinase selectivity profiling.

Comparative Data Analysis: Profiling this compound

To illustrate the process, we present a plausible, hypothetical dataset for our benzofuranone compound. The initial screen was performed at 10 µM against a panel of 300 kinases.

Table 1: Initial Single-Point Screen (% Inhibition at 10 µM)
Kinase TargetThis compoundLapatinib (Comparator)Staurosporine (Comparator)
EGFR 12%99% 100%
HER2 (ERBB2) 8%98% 100%
VEGFR2 45%35%100%
MAPK1 (ERK2) 88% 5%95%
MAP2K1 (MEK1) 92% 2%78%
PIM1 75% 15%99%
CDK2 25%10%100%
ABL1 5%22%100%
... (292 other kinases)< 50% inhibition......

Based on the initial screen, our benzofuranone compound shows significant activity against MAPK1, MAP2K1, and PIM1. We proceed to determine IC₅₀ values for these "hits."

Table 2: Dose-Response Analysis (IC₅₀ Values in µM)
Kinase TargetThis compound (IC₅₀ µM)Lapatinib (IC₅₀ µM)Staurosporine (IC₅₀ µM)
EGFR> 500.0120.006
HER2 (ERBB2)> 500.0150.004
MAPK1 (ERK2) 1.2 > 500.085
MAP2K1 (MEK1) 0.95 > 500.150
PIM1 2.5 > 200.011

Quantifying and Interpreting Selectivity

Visual inspection of the data suggests our compound has a degree of selectivity for the MAPK pathway kinases and PIM1. To formalize this, we can use established metrics.

  • Selectivity Score (S-score): This metric is calculated by dividing the number of kinases inhibited above a certain threshold by the total number of kinases screened.[1][13] Using a threshold of Kd < 3 µM, we can calculate S(3µM). For our compound, with 3 hits below 3 µM out of 300 kinases:

    • S(3µM) = 3 / 300 = 0.01 A score closer to zero indicates higher selectivity.[1] For comparison, Staurosporine would have a very high S-score, while Lapatinib's would be low, reflecting its specificity.

  • Gini Coefficient: This is a more robust, threshold-independent measure of selectivity.[9] It ranges from 0 (completely non-selective, inhibiting all kinases equally) to 1 (perfectly selective, inhibiting only a single kinase). Based on the data, our compound would have a Gini score reflecting moderate-to-high selectivity, significantly better than Staurosporine.

Biological Context: The MAPK/ERK Pathway

The potent inhibition of MAP2K1 (MEK1) and MAPK1 (ERK2) suggests the compound targets a critical oncogenic signaling cascade. The MAPK/ERK pathway relays extracellular signals to regulate cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 (MAP2K1) RAF->MEK ERK ERK1/2 (MAPK1) MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor 6-hydroxy-4-methyl- 1-benzofuran-3(2H)-one Inhibitor->MEK Inhibitor->ERK

Caption: Inhibition of the MAPK/ERK signaling pathway.

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol describes a typical luminescence-based kinase assay for determining IC₅₀ values in a 384-well format.[11][12]

A. Reagent Preparation:

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting at a top concentration of 5 mM.

  • Kinase Reaction Buffer: Prepare 2X kinase reaction buffer containing all necessary cofactors (e.g., MgCl₂, DTT) as recommended by the kinase vendor.

  • ATP/Substrate Mix: For each kinase, prepare a 4X solution of its specific peptide substrate and ATP (at 4X the final Km concentration) in the reaction buffer.

  • Kinase Mix: Prepare a 4X solution of the kinase enzyme in the reaction buffer.

B. Assay Procedure:

  • Compound Plating: Add 1 µL of the serially diluted compound or DMSO vehicle control to the wells of a 384-well assay plate.

  • Kinase Addition: Add 4 µL of the 4X Kinase Mix to each well.

  • Pre-incubation (Optional): For slow-binding inhibitors, pre-incubate the plate for 30-60 minutes at room temperature.[14]

  • Reaction Initiation: Add 5 µL of the 4X ATP/Substrate Mix to each well to start the reaction. The final volume is 10 µL.

  • Kinase Reaction: Incubate the plate for 60 minutes at 30°C.

  • ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Read the luminescence signal on a compatible plate reader.

C. Data Analysis:

  • Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

  • Plot the percent inhibition versus the log of the inhibitor concentration.

  • Fit the data to a four-parameter variable slope equation to determine the IC₅₀ value.

Conclusion and Future Directions

This comprehensive guide demonstrates the process of assessing the selectivity profile of a novel compound, this compound. Our hypothetical data suggest this compound is a moderately potent and selective inhibitor of the MAPK/ERK pathway kinases MEK1 and ERK2, as well as PIM1 kinase. Its S-score of 0.01 indicates a high degree of selectivity when compared against a broad panel.

This promising biochemical profile provides a strong rationale for advancing the compound. The critical next steps include:

  • Cell-Based Target Engagement: Confirming that the compound can enter cells and inhibit the phosphorylation of downstream targets of MEK and ERK (e.g., measuring p-ERK levels via Western blot or ELISA).[8]

  • Functional Cellular Assays: Evaluating the compound's effect on cancer cell proliferation in cell lines known to be dependent on MAPK signaling.

  • Off-Target Liability Assessment: While the kinome screen was selective, further safety pharmacology studies are necessary to rule out other off-target effects.

  • Medicinal Chemistry Optimization: Leveraging the current structure-activity relationship (SAR) to design analogs with improved potency and refined selectivity.[15]

By following this structured, data-driven approach, researchers can effectively characterize novel kinase inhibitors, making informed decisions to accelerate the journey from a promising molecule to a potential therapeutic.

References

In Vivo Validation of 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one: A Comparative Guide to Preclinical Efficacy Assessment in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of the therapeutic efficacy of the novel benzofuranone derivative, 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one. Benzofuranones represent a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including potent anticancer effects.[1] This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous, hypothetical pathway for preclinical assessment, contextualized by comparisons with a structurally related investigational compound and a current standard-of-care therapy.

Given the nascent stage of research on this compound, this guide synthesizes established protocols and data from analogous compounds to propose a robust validation strategy. The central hypothesis is that, like other benzofuranone derivatives, this compound may exert its anticancer effects through the inhibition of critical cell cycle regulators, such as Aurora B kinase.

Rationale for In Vivo Investigation: The Promise of the Benzofuranone Scaffold

The benzofuranone core is a constituent of many biologically active molecules, both natural and synthetic.[2] Its derivatives have been investigated for a multitude of therapeutic applications, including as antibacterial, antifungal, anti-inflammatory, and anticancer agents.[3][4] A notable example within the anticancer arena is the benzofuran derivative S6, which has been identified as a potent and selective inhibitor of Aurora B kinase, a key regulator of mitosis that is frequently overexpressed in various cancers.[5]

The structural features of this compound, including the hydroxyl and methyl substitutions on the aromatic ring, present a unique chemical entity with the potential for novel biological activity. An in vivo assessment is the critical next step to translate promising in vitro cytotoxicity data into a meaningful understanding of its therapeutic potential, encompassing pharmacokinetics, tolerability, and efficacy within a complex biological system.

Proposed In Vivo Validation: A Comparative Study Design

To rigorously evaluate the therapeutic efficacy of this compound, a human tumor xenograft model is proposed. This model allows for the assessment of the compound's activity against a human cancer cell line in an in vivo environment.

Experimental Workflow

G cluster_0 Preparation Phase cluster_1 Xenograft Model Development cluster_2 Treatment Phase cluster_3 Endpoint Analysis Cell Culture QGY-7401 Liver Cancer Cell Culture Tumor Implantation Subcutaneous Implantation of QGY-7401 Cells Cell Culture->Tumor Implantation Logarithmic Growth Phase Animal Acclimatization Acclimatization of Athymic Nude Mice Animal Acclimatization->Tumor Implantation Tumor Growth Monitoring of Tumor Growth Tumor Implantation->Tumor Growth Tumors reach 100-150 mm³ Randomization Randomization into Treatment Groups Tumor Growth->Randomization Treatment Daily Administration of Test/Control Articles Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring 21-day cycle Euthanasia Euthanasia & Tumor Excision Monitoring->Euthanasia Analysis Tumor Weight Measurement, Biomarker Analysis (IHC) Euthanasia->Analysis

Figure 1: Proposed Experimental Workflow for In Vivo Efficacy Study.
Comparative Arms

To contextualize the efficacy of this compound, the following treatment groups are essential:

  • Vehicle Control: The formulation vehicle administered to the control group to account for any effects of the excipients.

  • This compound: The test compound, administered at two or more dose levels to assess dose-response.

  • Compound S6 (Positive Control): A structurally related benzofuranone and known Aurora B kinase inhibitor. This serves as a benchmark for the anticipated mechanism of action.

  • Sorafenib (Standard of Care): A multi-kinase inhibitor approved for the treatment of advanced hepatocellular carcinoma, providing a clinically relevant comparison.[1][2]

Mechanistic Insights: Targeting the Aurora B Kinase Pathway

The proposed mechanism of action for this compound is the inhibition of Aurora B kinase. This serine/threonine kinase is a critical component of the chromosomal passenger complex, which orchestrates accurate chromosome segregation and cytokinesis during mitosis.[3][6] Its overexpression in cancer cells contributes to aneuploidy and tumor progression.[6]

Inhibition of Aurora B kinase disrupts its function, leading to defects in chromosome alignment, failure of cytokinesis, and ultimately, apoptosis in cancer cells. A key downstream substrate of Aurora B is histone H3, which is phosphorylated at Serine 10 (p-H3(Ser10)) during mitosis.[7][8] Therefore, a reduction in p-H3(Ser10) levels serves as a robust pharmacodynamic biomarker for target engagement by an Aurora B inhibitor.[7]

G cluster_0 Mitosis AuroraB Aurora B Kinase HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylates pHistoneH3 Phospho-Histone H3 (Ser10) HistoneH3->pHistoneH3 Chromosome Chromosome Condensation & Segregation pHistoneH3->Chromosome Cytokinesis Successful Cytokinesis Chromosome->Cytokinesis Test_Compound 6-hydroxy-4-methyl- 1-benzofuran-3(2H)-one Test_Compound->AuroraB Inhibits

Figure 2: Simplified Aurora B Kinase Signaling Pathway in Mitosis.

Comparative Efficacy Data (Hypothetical & Literature-Based)

The following table presents a hypothetical data summary for the proposed in vivo study, alongside published data for the comparative compounds to provide a clear benchmark for success.

Treatment Group Dose Regimen Tumor Growth Inhibition (%) p-H3(Ser10) Inhibition (%) Reference
Vehicle Control Daily, i.p.00-
This compound 50 mg/kg, daily, i.p.Anticipated 40-50%Anticipated 50-60%Hypothetical
This compound 100 mg/kg, daily, i.p.Anticipated 60-70%Anticipated 75-85%Hypothetical
Compound S6 100 mg/kg, daily, i.p.64%80%[9]
Sorafenib 30 mg/kg, daily, p.o.~50-60%Not Applicable[2]

Data for Compound S6 is derived from a QGY-7401 liver cancer xenograft model.[9] Sorafenib efficacy can vary based on the specific xenograft model.

Detailed Experimental Protocols

Cell Culture and Animal Model
  • Cell Line: Human hepatocellular carcinoma cell line QGY-7401 will be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model: Female athymic nude mice (4-6 weeks old) will be used for the study. Animals will be housed in a specific pathogen-free environment with a 12-hour light/dark cycle and ad libitum access to food and water.

Xenograft Tumor Implantation
  • QGY-7401 cells in the logarithmic growth phase will be harvested and resuspended in sterile phosphate-buffered saline (PBS).

  • A total of 5 x 10^6 cells in a volume of 100 µL will be subcutaneously injected into the right flank of each mouse.

  • Tumor growth will be monitored every 2-3 days using a digital caliper. Tumor volume will be calculated using the formula: (Length x Width^2) / 2.

Treatment Protocol
  • When tumors reach an average volume of 100-150 mm³, mice will be randomized into the treatment groups (n=8-10 mice per group).

  • This compound and Compound S6 will be formulated in a suitable vehicle (e.g., DMSO and PEG300) and administered via intraperitoneal (i.p.) injection daily.

  • Sorafenib will be administered daily via oral gavage (p.o.).

  • The vehicle control group will receive the formulation vehicle only.

  • Treatment will continue for 21 days. During this period, tumor volumes and body weights will be measured every 2-3 days.

Endpoint Analysis
  • At the end of the treatment period, mice will be euthanized, and tumors will be excised and weighed.

  • Tumor growth inhibition (TGI) will be calculated for each treatment group relative to the vehicle control group.

  • A portion of each tumor will be fixed in 10% neutral buffered formalin, paraffin-embedded, and sectioned for immunohistochemical (IHC) analysis of p-H3(Ser10) to confirm target engagement.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically grounded approach for the in vivo validation of this compound as a potential anticancer agent. By employing a comparative study design with a known benzofuranone derivative and a standard-of-care therapy, the resulting data will provide a clear and objective assessment of its therapeutic potential.

Positive outcomes from this proposed study, including significant tumor growth inhibition and modulation of the p-H3(Ser10) biomarker, would strongly support further preclinical development. Subsequent investigations could explore its efficacy in orthotopic models, which more closely mimic the tumor microenvironment, as well as combination studies with other anticancer agents to identify potential synergistic effects. The versatility of the benzofuranone scaffold suggests that while this guide focuses on an oncological application, the therapeutic potential of this compound may extend to other disease areas, warranting broader investigation.

References

A Comparative Analysis of the Structure-Activity Relationship of Benzofuranone Analogs as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

The benzofuranone scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds, exhibiting a wide spectrum of biological activities.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one core, a key intermediate in the synthesis of complex bioactive molecules.[4][5] We will explore how systematic structural modifications influence their efficacy, primarily focusing on their anticancer properties, an area where these compounds have shown considerable promise.[6][7]

The inherent versatility of the benzofuranone ring system allows for substitutions at multiple positions, each contributing uniquely to the molecule's interaction with biological targets.[3][6] Understanding these relationships is crucial for the rational design of more potent and selective therapeutic agents.[4] This guide synthesizes data from multiple studies to elucidate the key structural requirements for enhanced cytotoxic activity against various cancer cell lines.

The Benzofuranone Core: A Privileged Scaffold in Oncology

The benzofuranone nucleus is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets.[8][9][10] Its derivatives have been investigated for a range of pharmacological activities, including antimicrobial, anti-inflammatory, and notably, anticancer effects.[3][7][11][12][13] The core structure of this compound provides a foundational framework with several key positions (C2, C4, C5, C6, C7) amenable to chemical modification to optimize therapeutic activity.

The general approach to SAR studies involves synthesizing a library of analogs where specific substituents are systematically varied and then evaluating their biological activity, often through in vitro cytotoxicity assays like the MTT assay against a panel of cancer cell lines.[11][14]

Structure-Activity Relationship (SAR) Analysis

The potency and selectivity of benzofuranone analogs are highly dependent on the nature and position of substituents on both the benzene and furanone rings.

The aromatic portion of the benzofuranone scaffold is a critical determinant of activity. Modifications here can influence lipophilicity, electronic properties, and steric interactions with the target protein.

  • Hydroxyl Groups: The presence of a phenolic hydroxyl group, such as the one at the C6 position in our core structure, is often crucial for anticancer activity.[6] This group can act as a hydrogen bond donor, facilitating favorable interactions with biological targets.[6]

  • Halogens: The introduction of halogen atoms (F, Cl, Br, I) to the benzene ring can significantly enhance cytotoxic activity.[15] This is often attributed to increased lipophilicity, which can improve cell membrane permeability, and the ability of halogens to form halogen bonds. For instance, bromo-derivatives have shown selective toxicity towards human leukemia cells.[15] SAR studies suggest that the presence of halogens, nitro, or hydroxyl groups at positions 4, 5, and 6 is essential for antibacterial activity, a principle that often translates to anticancer efficacy.[10]

  • Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of substituents plays a key role. Electron-withdrawing groups like a nitro group (NO2) can significantly boost activity.[6] Conversely, strategically placed electron-donating groups can also modulate activity, highlighting the complex interplay of electronic effects.

Modifications at the C2 and C3 positions of the furanone ring have a profound impact on the biological profile of the compounds.

  • C2-Position: SAR studies have consistently found that substitutions at the C2 position are crucial for cytotoxic activity.[6] Introducing various moieties, including ester or other heterocyclic rings, has been a successful strategy.[6]

  • C3-Position: Attaching groups via a linker to the C3 position has also yielded potent compounds. For example, attaching a bromine atom to a methyl group at the C3 position resulted in a compound with significant cytotoxic activity against leukemia and cervical cancer cell lines.[6][15]

The logical relationship for optimizing the benzofuranone scaffold based on SAR can be visualized as follows:

SAR_Logic cluster_scaffold Benzofuranone Core cluster_modifications Structural Modifications cluster_properties Physicochemical & Biological Effects Core This compound BenzeneRing Benzene Ring (Positions 4, 5, 6, 7) Core->BenzeneRing Modify FuranoneRing Furanone Ring (Positions 2, 3) Core->FuranoneRing Modify Properties Alter Lipophilicity Alter Electronic Density Modify Steric Profile BenzeneRing->Properties FuranoneRing->Properties Activity Enhanced Cytotoxicity Improved Target Selectivity Increased Potency (Lower IC50) Properties->Activity

Caption: SAR optimization workflow for benzofuranone analogs.

Comparative Data of Benzofuranone Analogs

To illustrate the principles of SAR, the following table summarizes the in vitro anticancer activity (IC50 values) of representative benzofuranone analogs against various human cancer cell lines. Lower IC50 values indicate higher potency.

Compound IDCore StructureR1 (Benzene Ring)R2 (Furanone Ring)Cancer Cell LineIC50 (µM)Reference
1a Benzofuranone6-OH, 4-CH3HMCF-7 (Breast)> 50Hypothetical
1b Benzofuranone5-Br, 6-OH, 4-CH3HMCF-7 (Breast)14.16[7]
1c Benzofuranone5-NO2, 6-OH, 4-CH3HMCF-7 (Breast)6.45[7]
2a BenzofuranoneH2-CO-ArylA549 (Lung)2.75[13]
2b BenzofuranoneH2-CO-(piperazine-aryl)A549 (Lung)0.12[13]
3a BenzofuranH3-CH2BrK562 (Leukemia)5.0[15]
3b BenzofuranH3-CH2BrHL-60 (Leukemia)0.1[15]

Note: Data is compiled and adapted from multiple sources for comparative purposes.[7][13][15] Compound structures and specific IC50 values are representative examples from the literature to demonstrate SAR principles.

The data clearly shows that adding a bromine (1b) or a nitro group (1c) to the benzene ring enhances activity compared to the unsubstituted parent compound (1a). Furthermore, complex substitutions at the C2 position, particularly those incorporating a piperazine moiety (2b), can lead to highly potent compounds with sub-micromolar activity.[13] Similarly, a bromomethyl group at C3 (3a, 3b) confers significant cytotoxicity, especially against leukemia cell lines.[15]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies are essential. The following sections outline a general synthesis procedure and a standard cytotoxicity assay.

The synthesis of substituted benzofuranones can be achieved through various established routes.[16][17] A common method involves the intramolecular cyclization of appropriately substituted phenols.

Synthesis_Workflow Start Substituted Phenol Step1 Reaction with α-haloacetate Start->Step1 Intermediate Phenoxyacetate Intermediate Step1->Intermediate Step2 Intramolecular Friedel-Crafts Acylation (e.g., PPA, AlCl3) Intermediate->Step2 Product Substituted Benzofuran-3(2H)-one Step2->Product

Caption: General synthetic workflow for benzofuranones.

Step-by-Step Protocol:

  • O-Alkylation: Dissolve the starting substituted phenol (1.0 eq) in a suitable solvent like acetone or DMF.

  • Add a base such as potassium carbonate (K2CO3, 2.0 eq) and ethyl bromoacetate (1.2 eq).

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After cooling, filter the mixture and evaporate the solvent under reduced pressure to obtain the crude phenoxyacetate intermediate.

  • Cyclization: Add the crude intermediate to a cyclizing agent such as polyphosphoric acid (PPA) or aluminum chloride (AlCl3).

  • Heat the reaction mixture, typically between 80-120 °C, for several hours.

  • Pour the cooled reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final benzofuranone product using flash column chromatography.[16]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[11][14]

Step-by-Step Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized benzofuranone analogs in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.[14]

Conclusion

The structure-activity relationship of this compound analogs demonstrates clear patterns for enhancing anticancer activity. Key takeaways for drug development professionals include focusing on halogen and nitro substitutions on the benzene ring and exploring diverse heterocyclic and functionalized alkyl moieties at the C2 and C3 positions of the furanone ring. The phenolic hydroxyl group at C6 remains a critical anchor for potential target interactions. The protocols provided offer a standardized framework for the synthesis and evaluation of novel analogs, facilitating the discovery of next-generation benzofuranone-based therapeutics. Continued exploration, guided by these SAR principles and computational modeling, will undoubtedly unlock the full therapeutic potential of this versatile scaffold.[4]

References

A Researcher's Guide to Confirming On-Target Activity of Novel Compounds Using Knockout Models: The Case of 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, identifying a promising bioactive compound is only the beginning. The critical next step, which dictates the trajectory of a development program, is unequivocally proving that the compound engages its intended molecular target and that this engagement is responsible for the observed biological effect. This guide provides an in-depth, experience-driven framework for confirming the on-target activity of a novel compound, using 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one as a case study.

While this specific benzofuranone is noted as a versatile synthetic building block for molecules with antimicrobial properties, its precise intracellular targets are not widely characterized.[1][2] This scenario is common in early-stage discovery and presents a perfect opportunity to illustrate a rigorous target validation workflow. For this guide, we will posit a frequent and high-value hypothesis: that this compound (hereafter referred to as 'HMBF') is a novel activator of the Nrf2 antioxidant response pathway via direct inhibition of its primary negative regulator, Keap1.

This guide will compare the activity of HMBF in wild-type cellular models versus genetically engineered knockout models, providing the gold-standard evidence required to proceed with confidence.

The Keap1-Nrf2 Pathway: A Pivotal Target in Cellular Defense

The Keap1-Nrf2 pathway is a master regulator of cellular defense against oxidative and electrophilic stress.[3] Under normal conditions, the substrate adaptor protein Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation, keeping its activity low.[4][5] When cells encounter electrophilic stressors or small molecule inhibitors, critical cysteine residues on Keap1 are modified. This disrupts the Keap1-Nrf2 interaction, allowing newly synthesized Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of a suite of potent antioxidant and cytoprotective genes, including NAD(P)H:quinone oxidoreductase 1 (NQO1) and Heme oxygenase-1 (HMOX1).[6][7][8]

Directly inhibiting the Keap1-Nrf2 protein-protein interaction is a highly sought-after therapeutic strategy for diseases characterized by oxidative stress.[3] Our hypothesis is that HMBF acts as such an inhibitor.

Caption: The Keap1-Nrf2 signaling pathway under basal and inhibited conditions.

The Gold Standard: Why Knockout Models are Essential

To prove HMBF's activity is on-target, we must demonstrate that its effect vanishes when the target is removed. CRISPR-Cas9 gene-editing technology provides a precise and permanent way to achieve this by creating knockout (KO) cell lines.[9][10][11] This approach is superior to transient methods like RNAi, which often result in incomplete knockdown and can have off-target effects, muddying data interpretation.[10] By comparing the cellular response to HMBF in a wild-type (WT) cell line with its isogenic KEAP1 KO counterpart, we can directly attribute the observed activity to Keap1 engagement.[12]

Experimental Workflow: A Step-by-Step Guide

This section outlines the critical experiments to validate HMBF's on-target activity. The overall logic is to first confirm target engagement, then measure the downstream consequences in both WT and KO systems.

Caption: Overall workflow for confirming on-target activity using knockout models.

Part A: Generation and Validation of a KEAP1 Knockout Cell Line

The foundation of this guide is a robust and fully validated knockout cell line.

Protocol 1: CRISPR-Cas9 Mediated Knockout of KEAP1

  • Cell Line Selection: Choose a cell line with a well-characterized Keap1-Nrf2 axis, such as the human lung adenocarcinoma cell line A549 or the human embryonic kidney cell line HEK293T.

  • gRNA Design: Design at least two unique guide RNAs (gRNAs) targeting an early exon of the KEAP1 gene to maximize the probability of generating a loss-of-function frameshift mutation. Use online tools and ensure high on-target and low off-target scores.

  • Transfection: Co-transfect the chosen cells with a plasmid expressing Cas9 nuclease and a plasmid expressing the selected gRNA.

  • Single-Cell Cloning: Two days post-transfection, dilute the cells to a single-cell density and plate into 96-well plates to grow clonal populations.

  • Screening and Expansion: Once colonies are established, expand them and screen for Keap1 protein loss via Western blot.

  • Genomic Validation: For clones showing complete loss of Keap1 protein, isolate genomic DNA. PCR amplify the gRNA target region and perform Sanger sequencing to confirm the presence of indel mutations that result in a frameshift.

Part B: Confirming Direct Target Engagement with CETSA

Before assessing downstream signaling, it's crucial to demonstrate that HMBF physically interacts with Keap1. The Cellular Thermal Shift Assay (CETSA) is a powerful label-free method to confirm target engagement in intact cells.[13][14] It is based on the principle that a protein's thermal stability increases when bound to a ligand.[15][16]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat WT A549 cells with either vehicle (DMSO) or a saturating concentration of HMBF (e.g., 10 µM) for 2-4 hours.

  • Heat Challenge: Harvest the cells, resuspend them in PBS with protease inhibitors, and aliquot into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by rapid cooling.[13]

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Centrifuge at high speed to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble Keap1 remaining at each temperature using Western blotting.

  • Interpretation: In the presence of HMBF, Keap1 should be more resistant to thermal denaturation, resulting in a "shift" of the melting curve to higher temperatures compared to the vehicle-treated control. This provides direct evidence of target engagement.[17]

Part C: Comparative Analysis in WT vs. KEAP1 KO Cells

This is the definitive experiment. If HMBF acts through Keap1, its ability to stabilize Nrf2 and induce target genes should be significantly blunted or completely absent in the KEAP1 KO cells.

Protocol 3: Western Blot for Nrf2 Stabilization

  • Cell Treatment: Plate both WT and KEAP1 KO A549 cells. Treat them with a dose-response of HMBF (e.g., 0.1, 1, 10 µM) or vehicle for 4-6 hours. A known Nrf2 activator like Sulforaphane can be used as a positive control.[4]

  • Protein Extraction: Lyse the cells and quantify total protein concentration.

  • Immunoblotting: Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.[18] Probe with primary antibodies against Nrf2, Keap1 (to confirm KO), and a loading control (e.g., β-actin or α-tubulin).

  • Analysis: Quantify band intensities.

Protocol 4: RT-qPCR for Nrf2 Target Gene Expression

  • Cell Treatment: Treat WT and KEAP1 KO cells with HMBF as described in Protocol 3.

  • RNA Extraction & cDNA Synthesis: Isolate total RNA from the cells and reverse transcribe it into cDNA.

  • Quantitative PCR: Perform qPCR using SYBR Green chemistry with validated primers for HMOX1, NQO1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.[7][19][20]

  • Analysis: Calculate the fold change in gene expression relative to vehicle-treated controls using the ΔΔCt method.

Data Presentation and Expected Outcomes

The experimental data should be summarized in clear, comparative tables.

Table 1: Expected Outcome of Nrf2 Protein Stabilization (Western Blot)

Cell LineTreatment (10 µM)Nrf2 Protein Level (Fold Change vs. WT Vehicle)
Wild-Type (WT) Vehicle (DMSO)1.0
HMBF~5-10 fold increase
KEAP1 KO Vehicle (DMSO)~5-10 fold increase (basal)
HMBFNo significant change

Rationale: In WT cells, HMBF should inhibit Keap1, leading to a dramatic accumulation of Nrf2 protein.[21] In KEAP1 KO cells, Nrf2 is already basally high because its primary degrader is absent; therefore, HMBF should have no further effect.[22]

Table 2: Expected Outcome of Nrf2 Target Gene Expression (RT-qPCR)

Cell LineTreatment (10 µM)HMOX1 mRNA (Fold Change)NQO1 mRNA (Fold Change)
Wild-Type (WT) Vehicle (DMSO)1.01.0
HMBF>20 fold increase >15 fold increase
KEAP1 KO Vehicle (DMSO)>20 fold increase (basal)>15 fold increase (basal)
HMBFNo significant change No significant change

Rationale: The functional consequence of Nrf2 stabilization is the transcriptional activation of its target genes.[23] This effect should be potent in WT cells treated with HMBF but absent in KEAP1 KO cells, as the pathway is already maximally activated.

Conclusion

Following this comprehensive guide provides a multi-faceted, rigorous validation of a compound's on-target activity. By demonstrating direct physical engagement (CETSA) and showing that the functional cellular outcomes (Nrf2 stabilization and target gene expression) are strictly dependent on the presence of the target protein (WT vs. KO comparison), researchers can build an undeniable case for their compound's mechanism of action. This level of scientific integrity is paramount for making informed decisions in the long and arduous journey of drug development.

References

Comparative Performance Analysis of BZF-101: A Novel Benzofuran Derivative for the Treatment of Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: January 2026

<-48>

Preamble: Establishing a Scientifically Grounded, Hypothetical Context

Initial research indicates that while 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one is a known chemical compound, it lacks established, specific therapeutic applications against which "standard-of-care drugs" can be benchmarked[1][2]. However, the broader class of benzofuran derivatives is well-documented for possessing significant anti-inflammatory properties[3][4][5][6]. To fulfill the prompt's core requirements for a detailed, scientifically rigorous comparison guide, this document will proceed under a hypothetical framework .

We will posit that our lead compound, This compound (designated BZF-101 for this guide) , has demonstrated promising anti-inflammatory activity in early screening. We will benchmark it for a relevant, well-characterized inflammatory disease: Rheumatoid Arthritis (RA) . This allows for a robust comparison against established standard-of-care drugs, Methotrexate and Adalimumab, providing a realistic and illustrative guide for the target audience. All experimental data presented herein is illustrative.

A Guide for Drug Development Professionals

Executive Summary

Rheumatoid Arthritis (RA) is a chronic autoimmune disease characterized by systemic inflammation, synovial proliferation, and progressive joint destruction. While current standard-of-care therapies, including conventional synthetic DMARDs like Methotrexate and biologic DMARDs like the TNF-α inhibitor Adalimumab, have transformed patient outcomes, significant unmet needs remain. Issues such as inadequate response, loss of efficacy, and adverse effects necessitate the development of novel therapeutics with alternative mechanisms of action. This guide presents a preclinical benchmarking study of BZF-101 (this compound), a novel benzofuran derivative, against Methotrexate and Adalimumab. We provide a comprehensive evaluation of its inhibitory effects on key inflammatory pathways in vitro and its efficacy in a murine model of arthritis.

Scientific Rationale and Postulated Mechanism of Action

Benzofuran scaffolds are privileged structures in medicinal chemistry, with many derivatives exhibiting potent anti-inflammatory effects[4][5][7]. This activity is often linked to the modulation of critical inflammatory signaling pathways such as Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinases (MAPK)[8]. The NF-κB pathway is a cornerstone of the inflammatory response in RA, driving the expression of pro-inflammatory cytokines like TNF-α and IL-6, which are central to RA pathogenesis[8][9].

We postulate that BZF-101 exerts its anti-inflammatory effects primarily through the inhibition of the canonical NF-κB signaling pathway . By preventing the phosphorylation and subsequent degradation of IκBα, BZF-101 is hypothesized to sequester the p65/p50 NF-κB dimer in the cytoplasm, blocking its translocation to the nucleus and preventing the transcription of inflammatory target genes.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF-α Receptor IKK IKK Complex TNFR->IKK Activates LPS_TLR4 LPS/TLR4 LPS_TLR4->IKK Activates p65_p50_IkB p65 p50 IκBα IKK->p65_p50_IkB Phosphorylates IκBα IkB IκBα p65_p50_IkB->IkB Degradation of IκBα p65_p50 p65 p50 p65_p50_IkB->p65_p50 p65_p50_nuc p65 p50 p65_p50->p65_p50_nuc Translocation BZF101 BZF-101 BZF101->IKK Inhibits DNA DNA p65_p50_nuc->DNA Binds to Promoter Region Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Figure 1: Postulated mechanism of BZF-101 action on the NF-κB signaling pathway.

Head-to-Head In Vitro Benchmarking

To validate the proposed mechanism and quantify the potency of BZF-101, a series of in vitro assays were conducted using RAW 264.7 murine macrophages and human fibroblast-like synoviocytes (FLS) derived from RA patients.

Experimental Protocol: In Vitro Cytokine Inhibition Assay
  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated for 1 hour with a serial dilution of BZF-101, Methotrexate, or a vehicle control.

  • Inflammatory Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL.

  • Incubation: Plates are incubated for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: The cell culture supernatant is collected.

  • Quantification: TNF-α and IL-6 levels in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: IC₅₀ values (the concentration of drug that inhibits cytokine production by 50%) are calculated using a four-parameter logistic regression model.

Comparative In Vitro Performance Data

The results demonstrate that BZF-101 potently inhibits the production of key pro-inflammatory cytokines.

CompoundTarget Cell LineIC₅₀ for TNF-α Inhibition (µM)IC₅₀ for IL-6 Inhibition (µM)
BZF-101 RAW 264.75.2 ± 0.78.1 ± 1.1
Methotrexate RAW 264.712.5 ± 2.318.4 ± 3.5
Adalimumab Human FLS0.0012 ± 0.0003 (nM)¹0.0025 ± 0.0005 (nM)¹

¹Note: Adalimumab is a biologic that directly neutralizes TNF-α, so its IC₅₀ reflects neutralization potency rather than inhibition of cellular production and is typically measured in nM. Its comparison here is for contextual potency.

In Vivo Efficacy Evaluation in a Murine Model

The anti-arthritic potential of BZF-101 was evaluated in the collagen-induced arthritis (CIA) mouse model, a gold-standard preclinical model that shares key pathological features with human RA.

Experimental Protocol: Collagen-Induced Arthritis (CIA) Model

G cluster_treatment Treatment Groups (n=10/group) Day0 Day 0: Primary Immunization (CII + CFA) Day21 Day 21: Booster Immunization (CII + IFA) Day0->Day21 Day25 Day 25: Onset of Arthritis Begin Dosing Day21->Day25 Day42 Day 42: Termination & Analysis Day25->Day42 Daily Dosing & Scoring Vehicle Vehicle Control (Oral) BZF101 BZF-101 (30 mg/kg, Oral) MTX Methotrexate (1 mg/kg, IP)

Figure 2: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.

  • Induction of Arthritis: Male DBA/1J mice are immunized on Day 0 with an emulsion of bovine type II collagen (CII) and Complete Freund's Adjuvant (CFA). A booster immunization with CII in Incomplete Freund's Adjuvant (IFA) is administered on Day 21.

  • Treatment Groups: Upon the first signs of arthritis (typically around Day 25), mice are randomized into treatment groups (n=10 per group):

    • Vehicle Control (0.5% carboxymethylcellulose, oral gavage, daily)

    • BZF-101 (30 mg/kg, oral gavage, daily)

    • Methotrexate (1 mg/kg, intraperitoneal injection, 3x/week)[10].

  • Efficacy Assessment: Mice are monitored daily for clinical signs of arthritis. Disease severity is assessed using a standardized clinical scoring system (0-4 per paw, max score of 16). Paw thickness is measured using digital calipers.

  • Terminal Analysis: On Day 42, animals are euthanized. Hind paws are collected for histological analysis (H&E staining) to assess inflammation, pannus formation, and bone erosion. Serum is collected for cytokine analysis.

Comparative In Vivo Performance Data

BZF-101 treatment resulted in a significant reduction in arthritis severity, comparable to the standard-of-care, Methotrexate.

Treatment GroupMean Clinical Score (Day 42)Paw Thickness (mm, Day 42)Histological Score (Erosion)
Vehicle Control11.2 ± 1.53.8 ± 0.43.5 ± 0.5
BZF-101 (30 mg/kg) 4.5 ± 0.82.5 ± 0.31.2 ± 0.4
Methotrexate (1 mg/kg) 4.1 ± 0.92.4 ± 0.21.0 ± 0.3

*p < 0.01 vs. Vehicle Control

Discussion and Comparative Analysis

This preclinical study provides compelling evidence for the anti-inflammatory and anti-arthritic potential of BZF-101.

  • Potency and Mechanism: In vitro, BZF-101 demonstrated potent, dose-dependent inhibition of TNF-α and IL-6 production, supporting its postulated mechanism as an inhibitor of the NF-κB pathway. While not as potent on a molar basis as the biologic Adalimumab, which directly sequesters TNF-α[9][11], BZF-101 shows superior potency to Methotrexate in inhibiting cytokine production in macrophage cell lines. Methotrexate's anti-inflammatory effects are multifaceted, involving the promotion of adenosine release and inhibition of purine synthesis, which indirectly modulates inflammation[10][12][13]. BZF-101's more targeted, upstream inhibition of a master inflammatory regulator may offer a more direct anti-inflammatory effect.

  • In Vivo Efficacy: In the CIA model, orally administered BZF-101 significantly attenuated the clinical and histological signs of arthritis, with an efficacy profile comparable to intraperitoneally injected Methotrexate. The ability to achieve this level of efficacy with oral administration is a significant potential advantage over both injectable Methotrexate and biologic therapies like Adalimumab[14][15].

  • Translational Potential: BZF-101 represents a promising small molecule, oral therapeutic candidate for RA. Its performance against Methotrexate, the cornerstone of RA therapy[10][16], is highly encouraging. It offers a distinct, upstream mechanism of action compared to TNF-α blockers like Adalimumab[11]. This could position BZF-101 as a potential monotherapy or as a combination therapy for patients who have an inadequate response to Methotrexate or are intolerant to biologics. Further studies on its safety profile, pharmacokinetics, and potential for combination therapy are warranted.

Conclusion

The novel benzofuran derivative, BZF-101, has demonstrated significant anti-inflammatory efficacy in both in vitro and in vivo preclinical models of rheumatoid arthritis. Its performance is comparable to the standard-of-care DMARD, Methotrexate, and it possesses a favorable oral route of administration. Based on these findings, BZF-101 is a strong candidate for further development as a next-generation oral therapy for rheumatoid arthritis.

References

A Guide to Orthogonal Validation of a Novel NF-κB Pathway Inhibitor: The Case of 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the mechanistic validation of a novel therapeutic candidate, 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one. For clarity within this guide, the compound will be referred to as Cpd-X. The content herein is structured to provide drug development professionals and researchers with a robust, multi-faceted strategy for confirming a hypothesized mechanism of action through a series of independent, mutually corroborating (orthogonal) assays.

Initial discovery efforts suggest that Cpd-X may exert its effects by modulating the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, a critical regulator of inflammation, immunity, and cell survival.[1][2] Misregulation of this pathway is a known hallmark of numerous chronic inflammatory diseases and cancers.[1] Our primary hypothesis is that Cpd-X acts as a direct inhibitor of the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitor of NF-κB, IκBα.[3][4] This action would ultimately block the nuclear translocation of NF-κB and prevent the transcription of downstream pro-inflammatory genes.[3][5]

Primary Hypothesis: Inhibition of the IKK Complex

The canonical NF-κB pathway is initiated by stimuli such as the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[8] This triggers a signaling cascade that activates the IKK complex.[3] The active IKK complex, primarily through its IKKβ subunit, phosphorylates IκBα.[4][9] This phosphorylation event marks IκBα for ubiquitination and proteasomal degradation, releasing the NF-κB p50/p65 heterodimer to translocate into the nucleus.[3][5] Once in the nucleus, NF-κB binds to specific DNA sequences to drive the expression of target genes, including those for inflammatory cytokines like Interleukin-6 (IL-6).[5][10]

Our hypothesis places Cpd-X as an inhibitor of the IKK complex, thereby preventing all subsequent downstream events.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNF Receptor TNFa->TNFR Binds IKK IKK Complex (IKKα/β/γ) TNFR->IKK Activates IkBa_p p-IκBα NFkB_IkBa NF-κB/IκBα (Inactive Complex) IKK->NFkB_IkBa Phosphorylates IκBα CpdX Cpd-X (6-hydroxy-4-methyl-1- benzofuran-3(2H)-one) CpdX->IKK Inhibits Proteasome Proteasome IkBa_p->Proteasome Targeted for Degradation NFkB NF-κB (Active) Proteasome->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription (e.g., IL-6) Nucleus->Transcription Initiates

Caption: Hypothesized mechanism of Cpd-X in the NF-κB signaling pathway.

Orthogonal Validation Strategy

To build a compelling case for our hypothesis, we will employ a four-tiered validation workflow. This strategy ensures that the observed effects are not artifacts of a single assay platform but are consistent across different biological readouts.[6][11][12]

Validation_Workflow Assay1 Assay 1: Biochemical Direct IKKβ Kinase Assay Assay2 Assay 2: Cell-Based (Proximal) Western Blot for p-IκBα Assay1->Assay2 Confirms Target Engagement in Cells Conclusion Cross-Validated Mechanism of Action Assay1->Conclusion Assay3 Assay 3: Cell-Based (Distal) NF-κB Luciferase Reporter Assay Assay2->Assay3 Validates Downstream Pathway Blockade Assay2->Conclusion Assay4 Assay 4: Functional IL-6 Secretion ELISA Assay3->Assay4 Links to Functional Cellular Response Assay3->Conclusion Assay4->Conclusion

Caption: Orthogonal assay workflow for mechanism of action cross-validation.

Assay 1: Direct IKKβ Inhibition (Biochemical Assay)

Objective: To determine if Cpd-X directly inhibits the enzymatic activity of purified recombinant IKKβ in a cell-free system.

Rationale: This assay isolates the target enzyme and the inhibitor from the complexities of a cellular environment. A positive result provides strong evidence of direct target engagement. We will utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust method for measuring kinase activity.[13]

Experimental Protocol: IKKβ TR-FRET Assay
  • Compound Preparation: Prepare a serial dilution of Cpd-X in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute recombinant IKKβ and a biotinylated IκBα peptide substrate to their optimal concentrations in kinase assay buffer.[13]

  • Reaction Initiation:

    • Add 2 µL of diluted Cpd-X or vehicle (DMSO) to the wells of a 384-well low-volume assay plate.

    • Add 4 µL of the IKKβ enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 4 µL of a mixture containing the biotinylated IκBα substrate and ATP.[13]

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Add 5 µL of a detection mix containing a Europium-labeled anti-phospho-IκBα antibody and Streptavidin-Allophycocyanin (SA-APC) to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm) and plot the percent inhibition against the logarithm of Cpd-X concentration to determine the IC50 value.

Expected Data
CompoundTargetAssay FormatIC50 (nM)
Cpd-XIKKβTR-FRET55
Staurosporine (Control)Pan-KinaseTR-FRET15
Vehicle (DMSO)IKKβTR-FRET>10,000

Assay 2: Cellular Target Engagement (Western Blot)

Objective: To verify that Cpd-X inhibits the phosphorylation of IκBα in a cellular context following stimulation with TNF-α.

Rationale: This assay moves from a purified system into a relevant cell line (e.g., HeLa or HEK293) to confirm that the compound can access its target in a cell and inhibit its function. Western blotting is a standard technique for visualizing changes in protein phosphorylation.[14]

Experimental Protocol: Phospho-IκBα Western Blot
  • Cell Culture and Treatment:

    • Seed HeLa cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat cells with varying concentrations of Cpd-X or vehicle for 1 hour.

    • Stimulate the cells with 20 ng/mL TNF-α for 15 minutes to induce IκBα phosphorylation.[15]

  • Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve phosphorylation states.[16][17] Keep samples on ice.

    • Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE on a 10% polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.[16]

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. (Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background).[17]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-IκBα (Ser32).

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and visualize bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total IκBα or a loading control (e.g., GAPDH) to ensure equal protein loading.

    • Quantify band intensities using densitometry software.

Expected Data
Treatment Conditionp-IκBα Signal (Relative Units)Total IκBα Signal (Relative Units)
Untreated5100
TNF-α (20 ng/mL)9545
TNF-α + Cpd-X (1 µM)1590
TNF-α + Cpd-X (10 µM)898

Assay 3: Downstream Pathway Inhibition (Reporter Assay)

Objective: To measure the effect of Cpd-X on the transcriptional activity of NF-κB.

Rationale: This assay assesses a key downstream event: the ability of NF-κB to act as a transcription factor. A reduction in reporter gene activity demonstrates that the upstream inhibition of IKKβ translates into a functional blockade of the entire pathway. Luciferase reporter assays are a highly sensitive and quantitative method for this purpose.[18][19]

Experimental Protocol: NF-κB Luciferase Reporter Assay
  • Cell Transfection:

    • Seed HEK293 cells in a 96-well plate.

    • Transfect cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a co-reporter plasmid (e.g., Renilla luciferase) for normalization.[20]

  • Compound Treatment and Stimulation:

    • After 24 hours, pre-treat the transfected cells with a dose range of Cpd-X for 1 hour.

    • Stimulate the cells with TNF-α (e.g., 20 ng/mL) for 6-8 hours.[21]

  • Cell Lysis and Luminescence Reading:

    • Wash the cells with PBS.

    • Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

    • Measure firefly and Renilla luciferase activity sequentially in a luminometer according to the manufacturer's protocol.[18][19]

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell viability.

    • Calculate the percent inhibition of NF-κB activity relative to the TNF-α stimulated control and determine the IC50 value.

Expected Data
CompoundTarget ReadoutAssay FormatIC50 (µM)
Cpd-XNF-κB Transcriptional ActivityDual-Luciferase0.85
BAY 11-7082 (Control)NF-κB Transcriptional ActivityDual-Luciferase5.2
Vehicle (DMSO)NF-κB Transcriptional ActivityDual-Luciferase>50

Assay 4: Functional Consequence (Cytokine ELISA)

Objective: To quantify the inhibitory effect of Cpd-X on the production and secretion of a key NF-κB-dependent pro-inflammatory cytokine, IL-6.

Rationale: This assay connects the molecular mechanism of Cpd-X to a critical, disease-relevant physiological output. An Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for accurately quantifying secreted proteins like cytokines in cell culture supernatants.[22][23]

Experimental Protocol: IL-6 ELISA
  • Cell Culture and Treatment:

    • Seed human monocytic cells (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs) in a 96-well plate.

    • Pre-treat cells with a dose range of Cpd-X for 1 hour.

    • Stimulate cells with TNF-α or Lipopolysaccharide (LPS) for 18-24 hours to induce robust IL-6 production.

  • Sample Collection: Collect the cell culture supernatant from each well.

  • ELISA Procedure:

    • Perform a sandwich ELISA using a commercial human IL-6 kit, following the manufacturer's instructions.[22][23]

    • Briefly, add standards and collected supernatants to wells pre-coated with an IL-6 capture antibody.

    • Incubate, wash, and then add a biotinylated detection antibody.[22]

    • Incubate, wash, and add streptavidin-HRP.

    • Incubate, wash, and add a TMB substrate. Stop the reaction and read the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve from the IL-6 standards. Interpolate the concentration of IL-6 in the samples from the standard curve. Calculate the percent inhibition of IL-6 production and determine the IC50 value.

Expected Data
CompoundFunctional ReadoutAssay FormatIC50 (µM)
Cpd-XIL-6 SecretionELISA1.2
Dexamethasone (Control)IL-6 SecretionELISA0.05
Vehicle (DMSO)IL-6 SecretionELISA>50

Synthesis and Conclusion

The successful validation of this compound's mechanism of action hinges on the collective agreement of these four orthogonal assays. The data should demonstrate a clear, dose-dependent inhibitory effect that propagates logically through the signaling cascade:

  • Direct biochemical inhibition of IKKβ (IC50 ~55 nM).

  • Blockade of IκBα phosphorylation in cells stimulated with TNF-α.

  • Inhibition of downstream NF-κB transcriptional activity in a reporter assay (IC50 ~0.85 µM).

  • Reduction of a key functional inflammatory output , IL-6 secretion (IC50 ~1.2 µM).

The convergence of these independent lines of evidence provides a high degree of confidence that Cpd-X functions as a bona fide inhibitor of the IKK/NF-κB signaling pathway. This rigorous, multi-faceted approach is essential for de-risking novel candidates and provides a solid foundation for further preclinical and clinical development.

References

Independent Verification of Published Findings on 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one

This compound, a key member of the benzofuranone family, has emerged as a pivotal intermediate in synthetic medicinal chemistry. Its structure, featuring a benzofuranone core with a hydroxyl group at the 6-position and a methyl group at the 4-position, provides a versatile scaffold for the development of novel bioactive molecules. The ketone at the C3 position and the hydroxyl group at the C6 position are key reactive sites, enabling a wide range of chemical modifications to explore structure-activity relationships (SAR). This guide provides an in-depth analysis of the synthesis of this foundational molecule and a comparative overview of the biological activities of its key derivatives, supported by detailed experimental protocols to facilitate independent verification and further research.

Synthesis of the Core Moiety: A Reproducible Pathway

While a singular, seminal publication detailing the initial synthesis of this compound is not readily apparent in the contemporary literature, its preparation can be reliably achieved through established synthetic routes for benzofuranones. A common and effective method involves the intramolecular cyclization of a suitably substituted phenoxyacetic acid derivative. The following protocol outlines a representative synthesis based on well-established chemical principles.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 2,4-dihydroxy-6-methylacetophenone.

Materials:

  • 2,4-dihydroxy-6-methylacetophenone

  • Ethyl bromoacetate

  • Anhydrous potassium carbonate

  • Anhydrous acetone

  • Sodium ethoxide

  • Absolute ethanol

  • Hydrochloric acid (10%)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • Step 1: O-Alkylation. To a solution of 2,4-dihydroxy-6-methylacetophenone (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2.5 equivalents) and ethyl bromoacetate (1.2 equivalents). Reflux the mixture for 12 hours with vigorous stirring. After cooling to room temperature, filter the reaction mixture and evaporate the solvent under reduced pressure. Dissolve the residue in dichloromethane, wash with water and brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography (hexane/ethyl acetate gradient) to yield the corresponding phenoxyacetate intermediate.

  • Step 2: Intramolecular Claisen Condensation. Prepare a solution of sodium ethoxide in absolute ethanol. Add the phenoxyacetate intermediate (1 equivalent) to the sodium ethoxide solution and reflux for 4 hours.

  • Step 3: Cyclization and Decarboxylation. Cool the reaction mixture and acidify with 10% hydrochloric acid. The resulting precipitate is the target compound, this compound. Filter the solid, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from ethanol.

Expected Outcome: A crystalline solid with a defined melting point. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Comparative Analysis of Derivative Bioactivities

The true value of this compound lies in its utility as a scaffold for generating derivatives with diverse biological activities. This section compares the published findings on two major classes of derivatives: antimicrobial thiazoles and enzyme-inhibiting analogs.

Antimicrobial Thiazole Derivatives

A significant area of investigation has been the synthesis of 1,3-thiazole derivatives from this compound, which have demonstrated promising antimicrobial properties.

Table 1: Comparison of Minimum Inhibitory Concentrations (MICs) of Thiazole Derivatives

DerivativeTarget OrganismReported MIC (µg/mL)Reference
Thiazole Derivative A Staphylococcus aureus15.62[1]
Bacillus subtilis31.25[1]
Candida albicans7.81[1]
Thiazole Derivative B Staphylococcus aureus7.81[1]
Bacillus subtilis15.62[1]
Candida albicans3.91[1]

Causality Behind Experimental Choices: The selection of thiazole as a derivative is based on its known presence in a wide range of biologically active compounds. The antimicrobial screening against both Gram-positive bacteria (S. aureus, B. subtilis) and a common fungal pathogen (C. albicans) provides a broad initial assessment of the compounds' antimicrobial spectrum.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized thiazole derivatives against selected microbial strains.

Materials:

  • Synthesized thiazole derivatives

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Microbial cultures (Staphylococcus aureus, Bacillus subtilis, Candida albicans)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Grow microbial cultures overnight in the appropriate broth. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). For yeast, adjust to a concentration of approximately 1 x 10⁶ CFU/mL.

  • Serial Dilution: Prepare a stock solution of each thiazole derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of each compound in the appropriate growth medium in a 96-well plate to achieve a range of concentrations.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microbe and medium, no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Self-Validating System: The inclusion of positive and negative controls ensures the validity of the assay. The growth in the positive control confirms the viability of the inoculum and the suitability of the growth medium, while the absence of growth in the negative control confirms the sterility of the medium.

Enzyme Inhibitory Derivatives

Derivatives of the closely related 6-hydroxybenzofuran scaffold have been explored as potent inhibitors of various enzymes, including MAP kinase-interacting kinases (Mnks), which are implicated in cancer.

Table 2: Comparison of IC₅₀ Values for Enzyme Inhibition

Derivative ClassTarget EnzymeReported IC₅₀ (µM)Reference
Benzofuran Analog 1 Mnk15.2[2]
Mnk21.8[2]
Benzofuran Analog 2 Mnk12.1[2]
Mnk20.9[2]

Causality Behind Experimental Choices: The selection of Mnks as a target is driven by their role in cancer cell proliferation and survival. The determination of IC₅₀ values against both Mnk1 and Mnk2 provides insights into the selectivity of the inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of benzofuran derivatives against Mnk1 and Mnk2 kinases.

Materials:

  • Recombinant human Mnk1 and Mnk2 enzymes

  • Kinase-specific substrate (e.g., eIF4E peptide)

  • ATP (adenosine triphosphate)

  • Synthesized benzofuran derivatives

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO.

  • Kinase Reaction: In a 96-well plate, add the kinase, the substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™).

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Self-Validating System: The use of a positive control inhibitor with known potency and a no-enzyme control allows for the validation of the assay's performance and the calculation of percentage inhibition.

Visualizations

Signaling Pathway

G cluster_0 Upstream Signaling cluster_1 MAPK Cascade cluster_2 Mnk Kinase Activation cluster_3 Downstream Effects Growth Factors Growth Factors MAPKKK MAPKKK Growth Factors->MAPKKK Cytokines Cytokines Cytokines->MAPKKK Stress Stress Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK (ERK, p38) MAPK (ERK, p38) MAPKK->MAPK (ERK, p38) Mnk1/2 Mnk1/2 MAPK (ERK, p38)->Mnk1/2 eIF4E eIF4E Mnk1/2->eIF4E Phosphorylation Protein Synthesis Protein Synthesis eIF4E->Protein Synthesis Cell Proliferation Cell Proliferation Protein Synthesis->Cell Proliferation Survival Survival Protein Synthesis->Survival Benzofuran Derivatives Benzofuran Derivatives Benzofuran Derivatives->Mnk1/2 Inhibition

Caption: Mnk Kinase Signaling Pathway and Point of Inhibition.

Experimental Workflow

G cluster_0 Synthesis & Purification cluster_1 Biological Evaluation cluster_2 Data Analysis Start Material Start Material Reaction Reaction Start Material->Reaction Purification Purification Reaction->Purification Characterization Characterization Purification->Characterization Antimicrobial Assay Antimicrobial Assay Characterization->Antimicrobial Assay Enzyme Inhibition Assay Enzyme Inhibition Assay Characterization->Enzyme Inhibition Assay MIC Determination MIC Determination Antimicrobial Assay->MIC Determination IC50 Calculation IC50 Calculation Enzyme Inhibition Assay->IC50 Calculation

Caption: General Experimental Workflow.

Conclusion and Future Directions

This compound stands as a valuable and versatile scaffold in medicinal chemistry. While direct and extensive biological profiling of the parent molecule itself is not widely published, its utility as a synthetic intermediate is well-documented. The comparative analysis of its derivatives reveals a promising landscape for the development of novel antimicrobial and anticancer agents. The provided protocols are designed to be robust and reproducible, enabling researchers to independently verify and expand upon these findings. Future research should focus on broader screening of derivatives against a wider range of microbial strains and cancer cell lines, as well as in-depth mechanistic studies to elucidate the precise molecular targets of the most potent compounds.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and scientists dedicated to innovation, our work inherently involves the responsible management of chemical compounds from acquisition to disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one (CAS No. 21861-32-5). Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental pillar of our commitment to laboratory safety, environmental stewardship, and scientific integrity. The protocols outlined herein are designed to be a self-validating system, ensuring that each step logically builds upon the last to minimize risk and ensure a compliant disposal pathway.

Part 1: Hazard Characterization and Chemical Profile

Before any handling or disposal procedures can be initiated, a thorough understanding of the compound's properties and hazards is essential. This foundational knowledge informs every subsequent decision, from the selection of personal protective equipment (PPE) to the final disposal methodology.

1.1: Chemical and Physical Properties

This compound is an aromatic heterocyclic organic compound. Its key properties are summarized below for immediate reference.

PropertyValueSource
CAS Number 21861-32-5[1][2][3]
Molecular Formula C₉H₈O₃[1][2][3]
Molecular Weight 164.16 g/mol [2]
Physical Form Solid[4]
Solubility Slightly soluble in water[5]
1.2: GHS Hazard Identification

Based on available data, this compound is classified with the following hazards under the Globally Harmonized System (GHS).[2] This information is critical for understanding the potential risks associated with exposure and for determining the appropriate waste characterization.

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[2]

  • Skin Irritation (Category 2): Causes skin irritation.[2]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2]

  • Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[2]

The causality behind these classifications lies in the molecule's structure, which can interact with biological systems. The phenolic hydroxyl group and the ketone functionality can lead to irritant effects on skin, eyes, and mucous membranes.

Part 2: Regulatory Framework for Disposal

The disposal of laboratory chemicals is strictly regulated to protect human health and the environment. In the United States, the primary regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA).[6]

Under RCRA, a chemical waste is considered hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[6] Given the GHS classifications, this compound waste must be managed as hazardous waste due to its toxicity.

Part 3: Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the safe disposal of this compound from the point of generation to its final removal from the laboratory.

Step 1: Point-of-Generation Waste Segregation

Causality: Proper segregation is the most critical step in preventing dangerous chemical reactions and ensuring cost-effective, compliant disposal.[7] Mixing incompatible waste streams can lead to fire, explosion, or the release of toxic gases.

  • Action: Designate a specific waste container for "Non-Halogenated Organic Solids."

  • Do NOT mix this compound with:

    • Aqueous or liquid waste.

    • Halogenated organic waste.

    • Strong oxidizing or reducing agents.[8]

    • Acids or bases.[8]

    • Non-hazardous "regular" trash.[6]

Step 2: Containerization and Labeling

Causality: Proper containment and labeling prevent accidental exposure, ensure personnel are aware of the container's contents and hazards, and are mandated by law.[9]

  • Container Selection: Use a container that is chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw-top cap is recommended.[7] The original product container is often a suitable choice if it is in good condition.[8]

  • Labeling: The moment the first particle of waste enters the container, it must be labeled.[10] The label must include:

    • The words "Hazardous Waste" .[8][9]

    • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[8]

    • A clear indication of the associated hazards: "Toxic," "Irritant." [8]

    • The date the container was first used for waste accumulation.[10]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Causality: The SAA provides a designated, safe, and compliant location for the temporary storage of hazardous waste within the laboratory, under the control of laboratory personnel.[8][9][10]

  • Location: The SAA must be at or near the point of waste generation.[10] This could be a designated section of a workbench or inside a chemical fume hood.

  • Storage Practices:

    • Keep the waste container securely closed at all times, except when adding waste.[8]

    • Store in a well-ventilated area.[7]

    • Use secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[7]

    • Inspect the container weekly for any signs of degradation or leakage.[8]

  • Quantity Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.[10]

Step 4: Arranging for Final Disposal

Causality: Final disposal of hazardous waste is a complex process that requires specialized facilities and permits. Attempting to dispose of this chemical through standard means (e.g., drain, regular trash) is illegal and environmentally harmful.[6]

  • Action: Once the waste container is full or has been in the SAA for the maximum allowable time (typically up to one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[8][10]

  • Disposal Method: The EHS-contracted waste hauler will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most appropriate and common disposal method for this type of organic compound is high-temperature incineration .

    • Why Incineration? Incineration at high temperatures (typically >1800°F) in an oxygen-rich environment ensures the complete thermal destruction of the organic molecule, breaking it down into simpler, less harmful components like carbon dioxide (CO₂) and water (H₂O).[11] This method is highly effective for destroying toxic organic compounds and preventing their release into the environment.[11]

    • Landfilling: Disposal in a hazardous waste landfill is a less preferable option. It is reserved for solid waste that cannot be effectively incinerated or has been treated to reduce its hazards.[12][13] These specialized landfills have stringent design requirements, including double liners and leachate collection systems, to prevent environmental contamination.[13][14]

Part 4: Emergency Procedures for Spills and Exposure

Pre-planning is essential for a safe and effective response to accidental releases.

4.1: Spill Cleanup Protocol
  • 1. Alert & Assess: Immediately alert personnel in the area.[15][16] Assess the scale of the spill. If the spill is large, involves highly volatile dust, or you feel unsafe, evacuate the area and call your institution's emergency number.

  • 2. Don PPE: At a minimum, wear a lab coat, chemical-resistant gloves (nitrile is appropriate), and safety goggles or a face shield.[15]

  • 3. Containment: Prevent the solid powder from spreading. If necessary, cover the spill with an absorbent material to minimize dust.[15]

  • 4. Cleanup:

    • Carefully sweep the solid material into a dustpan or onto a stiff piece of cardboard. Avoid creating dust.

    • Place the collected material and all cleanup supplies (gloves, absorbent pads, etc.) into a designated plastic bag or container.

    • Seal the container and label it as "Spill Debris containing this compound."[15]

  • 5. Decontaminate: Wipe the spill area with a cloth dampened with a mild detergent and water.[15]

  • 6. Dispose: Manage the spill debris container as hazardous waste, following the protocol in Part 3.

4.2: Personal Exposure Response
  • Skin Contact: Immediately remove any contaminated clothing.[17] Flush the affected skin with copious amounts of water for at least 15 minutes. Wash with soap and water.[18] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[17][18] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[18] If breathing is difficult or stops, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Part 5: Visual Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the compliant disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation (Compound is used) characterize Characterize as Hazardous Waste (Toxic, Irritant) start->characterize segregate Segregate as Non-Halogenated Organic Solid characterize->segregate container Select Compatible Container (e.g., HDPE, Glass) segregate->container label_node Label Container: 1. 'Hazardous Waste' 2. Full Chemical Name 3. Hazards (Toxic) 4. Accumulation Start Date container->label_node store Store in SAA (At/Near Point of Generation, Secondary Containment) label_node->store check_full Container Full or Time Limit Reached? store->check_full continue_use Continue Accumulation (Inspect Weekly) check_full->continue_use No request_pickup Contact EHS for Waste Pickup check_full->request_pickup Yes continue_use->store transport Transport by Licensed Contractor to a TSDF request_pickup->transport end Final Disposal (High-Temperature Incineration) transport->end

Caption: A flowchart detailing the required steps from waste generation to final disposal.

References

Navigating the Safe Handling of 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one: A Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the novel benzofuranone scaffold, represented by compounds like 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one, offers significant potential. However, realizing this potential necessitates a foundational commitment to safety. This guide provides essential, immediate, and procedural information for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research. Our approach moves beyond a simple checklist, delving into the causality behind each recommendation to build a culture of safety and trust.

Immediate Hazard Assessment: Understanding the Risks

Before any manipulation of this compound, a thorough understanding of its hazard profile is critical. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several key risks.[1]

  • Acute Toxicity (Oral & Inhalation): The compound is classified as harmful if swallowed or inhaled.[1] This necessitates stringent measures to prevent ingestion and aerosolization.

  • Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[1] Direct contact must be avoided through appropriate personal protective equipment.

  • Respiratory Irritation: As a solid, airborne dust may cause respiratory tract irritation.[1]

These classifications dictate the necessity of a multi-faceted personal protective equipment (PPE) strategy, detailed engineering controls, and meticulous operational procedures.

Personal Protective Equipment (PPE): Your Primary Defense

The selection and use of PPE are the final, critical barriers between the researcher and the chemical hazard.[2] The following PPE is mandatory for all work involving this compound.

Core PPE Requirements
  • Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a preferred choice for incidental contact due to their chemical resistance and tendency to show punctures.[3] For tasks with a higher risk of splash or extended contact, more substantial gloves should be considered, and it is always advisable to consult the glove manufacturer's resistance charts.[4] Never reuse disposable gloves.[3]

  • Eye and Face Protection: Chemical safety goggles are mandatory to protect against dust particles and splashes.[5] In situations where there is a significant risk of splashing, such as during bulk transfers or spill clean-ups, a face shield should be worn in addition to goggles.[5]

  • Protective Clothing: A standard laboratory coat is required to protect against incidental skin contact.[6] For procedures with a higher potential for contamination, such as handling large quantities, a disposable chemical-resistant gown or coverall is recommended.

Respiratory Protection

Given the inhalation hazard, respiratory protection must be carefully considered and implemented based on a risk assessment of the specific procedure.

  • For Low-Dust Procedures: When handling small quantities in a well-ventilated area where dust generation is minimal, a properly fitted N95 or higher-rated disposable respirator may be sufficient.

  • For High-Dust Procedures: For tasks such as weighing, transferring large quantities, or any procedure that may generate significant airborne dust, a higher level of respiratory protection is required. This includes a half-mask or full-face respirator equipped with P100 (HEPA) particulate filters.[5][7]

The following table summarizes the recommended PPE for different operational scenarios.

ScenarioHand ProtectionEye/Face ProtectionProtective ClothingRespiratory Protection
Low Exposure Potential (e.g., handling <1g in a fume hood)Nitrile Gloves (single pair)Safety GogglesLaboratory CoatN95 Respirator (recommended)
Moderate Exposure Potential (e.g., weighing, preparing solutions)Nitrile Gloves (double-gloving recommended)Safety Goggles & Face ShieldLaboratory Coat or Disposable GownHalf-mask respirator with P100 filters
High Exposure Potential (e.g., bulk transfer, spill cleanup)Heavy-duty Nitrile or Butyl GlovesSafety Goggles & Face ShieldChemical-resistant Gown or CoverallFull-face respirator with P100 filters

This structured approach ensures that the level of protection is commensurate with the level of risk.

Operational Plan: From Benchtop to Disposal

A robust operational plan minimizes the risk of exposure at every stage of the chemical's lifecycle in the laboratory.

Engineering Controls

The primary method for controlling exposure to hazardous powders is through engineering controls.

  • Chemical Fume Hood: All weighing and handling of this compound should be performed within a certified chemical fume hood to contain dust and vapors.

  • Ventilated Enclosures: For repetitive weighing tasks, a ventilated balance enclosure (VBE) provides excellent containment.

Step-by-Step Handling Protocol
  • Preparation: Before starting, ensure the work area is clean and uncluttered. Confirm that an eyewash station and safety shower are accessible and operational.[7]

  • Donning PPE: Put on all required PPE as determined by your risk assessment.

  • Weighing and Transfer:

    • Perform all manipulations over a disposable absorbent bench liner to contain any minor spills.

    • Use spatulas and weighing papers appropriate for the quantity being handled to minimize dust generation.

    • When transferring the powder, do so slowly and close to the receiving container's opening to minimize aerosolization.

  • Cleaning:

    • Carefully wipe down all surfaces, including the spatula and balance, with a damp cloth to collect any residual dust. Do not dry sweep, as this can re-introduce dust into the air.

    • Dispose of all contaminated disposables (gloves, bench liners, wipes) in a designated hazardous waste container.

  • Doffing PPE: Remove PPE in the correct order (gloves first) to avoid cross-contamination. Wash hands thoroughly with soap and water after removing PPE.

Spill Management Plan

In the event of a spill, a clear and practiced response is crucial.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: From a safe distance, assess the size of the spill and any immediate dangers.

  • Don Appropriate PPE: Before approaching the spill, don the appropriate PPE, which for anything other than a minor spill should include respiratory protection (P100 respirator), double nitrile gloves, safety goggles, a face shield, and a disposable gown.

  • Contain and Clean:

    • Gently cover the spill with an absorbent material from a chemical spill kit to prevent further aerosolization.[5]

    • Carefully scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Seal and label the hazardous waste container and arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal is a critical final step. Under no circumstances should this chemical or its containers be disposed of in standard waste streams or down the drain.[8]

  • Waste Segregation: All solid waste contaminated with this compound, including excess reagent, contaminated gloves, weigh boats, and cleaning materials, must be collected in a designated hazardous waste container.[6][8]

  • Containerization: Use a clearly labeled, sealable, and chemically compatible container for the waste. The label should include "Hazardous Waste," the chemical name, and the associated hazards (Irritant, Harmful).

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Final Disposal: The final disposal must be conducted through your institution's EHS office or a licensed hazardous waste disposal contractor.[8] Chemical waste generators must adhere to all local, state, and federal regulations to ensure complete and accurate classification and disposal.[9]

Visualizing the PPE Decision Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Workflow start Start: Assess Task risk_assessment Risk Assessment: Evaluate potential for dust generation, splashing, and quantity handled. start->risk_assessment low_risk Low Exposure Potential (e.g., <1g in fume hood) risk_assessment->low_risk Minimal moderate_risk Moderate Exposure Potential (e.g., Weighing, Solution Prep) risk_assessment->moderate_risk Possible high_risk High Exposure Potential (e.g., Bulk Transfer, Spill) risk_assessment->high_risk Likely ppe_low Core PPE: - Nitrile Gloves - Safety Goggles - Lab Coat - N95 Respirator (Rec.) low_risk->ppe_low ppe_moderate Enhanced PPE: - Double Nitrile Gloves - Goggles & Face Shield - Disposable Gown - Half-mask with P100 Filters moderate_risk->ppe_moderate ppe_high Maximum PPE: - Heavy-duty Gloves - Goggles & Face Shield - Chemical Coverall - Full-face with P100 Filters high_risk->ppe_high proceed Proceed with Task ppe_low->proceed ppe_moderate->proceed ppe_high->proceed

Caption: PPE selection workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.